ent-Kaurenol
Description
Properties
IUPAC Name |
[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJQVRFWMWRMIO-XRNRSJMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332095 | |
| Record name | Kaurenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2300-11-0 | |
| Record name | Kaurenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of ent-Kaurenol: A Technical Guide to the Biosynthetic Pathway from Geranylgeranyl Pyrophosphate
This in-depth technical guide provides a comprehensive overview of the biosynthesis of ent-kaurenol, a pivotal intermediate in the formation of gibberellins, a class of phytohormones essential for plant growth and development. We will delve into the core enzymatic reactions that transform the linear precursor, geranylgeranyl pyrophosphate (GGPP), into the tetracyclic diterpene scaffold of ent-kaurene, which is subsequently hydroxylated to yield this compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical biosynthetic pathway, including the underlying enzymatic mechanisms and practical experimental methodologies.
Introduction: The Gateway to Gibberellins
The biosynthesis of gibberellins (GAs) is a complex and highly regulated metabolic pathway in plants and some fungi.[1][2][3][4] The journey begins with the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). The conversion of this linear molecule into the intricate tetracyclic structure of ent-kaurene represents the committed step in GA biosynthesis.[5] This transformation is a two-step cyclization process catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[3][4][6][7][8] Subsequent oxidation of ent-kaurene, mediated by ent-kaurene oxidase (KO), yields this compound, ent-kaurenal, and finally ent-kaurenoic acid, which then enters the main GA biosynthetic pathway.[1][9] Understanding this initial cascade is fundamental for manipulating GA levels to modulate plant growth or for the biotechnological production of valuable diterpenoids.
The Enzymatic Cascade: From Linear Precursor to Tetracyclic Diterpene
The conversion of GGPP to ent-kaurene is a marvel of biological catalysis, involving intricate carbocation rearrangements orchestrated by two key enzymes. In higher plants, these are typically monofunctional proteins, whereas in some fungi, a single bifunctional enzyme can catalyze both steps.[2][6][10]
Step 1: The Procyclization Catalyzed by ent-Copalyl Diphosphate Synthase (CPS)
The first committed step is the cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5][6][10][11] This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase.[6]
Mechanism of Action: The catalytic mechanism of CPS involves a protonation-initiated cyclization cascade.[8][12] The enzyme's active site protonates the terminal double bond of GGPP, initiating a series of intramolecular additions to form the characteristic bicyclic decalin ring system of ent-CPP. The reaction is terminated by deprotonation, releasing the stable bicyclic product.
Step 2: The Second Cyclization by ent-Kaurene Synthase (KS)
The product of the CPS reaction, ent-CPP, serves as the substrate for the second enzyme in the pathway, ent-kaurene synthase (KS), a class I diterpene synthase.[6][9][13][14][15]
Mechanism of Action: The KS-catalyzed reaction is initiated by the ionization of the diphosphate group from ent-CPP, generating a copalyl carbocation.[8] This is followed by a complex series of intramolecular rearrangements, including a 1,4-hydride shift and subsequent cyclization and rearrangement to form the tetracyclic skeleton of ent-kaurene. The reaction is terminated by deprotonation.
The Final Step to this compound: Oxidation by ent-Kaurene Oxidase (KO)
The tetracyclic diterpene hydrocarbon, ent-kaurene, undergoes a three-step oxidation at the C19 position to yield ent-kaurenoic acid.[1] This series of reactions is catalyzed by a single cytochrome P450-dependent monooxygenase, ent-kaurene oxidase (KO). The first step in this sequence is the hydroxylation of ent-kaurene to form this compound.
Reaction Sequence: ent-kaurene → this compound → ent-kaurenal → ent-kaurenoic acid
This oxidation is a critical juncture, as ent-kaurenoic acid is the substrate for the subsequent enzymes of the gibberellin biosynthetic pathway.[1]
Experimental Workflow: From Gene to Product
The study of this compound biosynthesis often involves the heterologous expression of the responsible enzymes and subsequent in vitro or in vivo characterization. The following section outlines a general experimental workflow.
Heterologous Expression of CPS and KS
A common approach for producing CPS and KS enzymes for in vitro studies is through heterologous expression in Escherichia coli.[9][12][13]
Protocol: Expression and Purification of His-tagged CPS and KS
-
Gene Cloning: Synthesize codon-optimized genes for the target CPS and KS and clone them into a suitable expression vector, such as pET-28b, which incorporates an N-terminal His-tag for purification.
-
Transformation: Transform the expression plasmids into a competent E. coli strain suitable for protein expression, such as BL21(DE3) or C41(DE3).[12]
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[13] Continue to incubate at the lower temperature for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).[12]
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
In Vitro Enzyme Assays
The catalytic activities of the purified CPS and KS enzymes can be reconstituted in vitro to produce ent-kaurene from GGPP.
Protocol: Coupled CPS/KS In Vitro Assay
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 100 µL containing:
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
10 µM GGPP
-
1-2 µg purified CPS
-
1-2 µg purified KS
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.[6]
-
Product Extraction: Stop the reaction and extract the diterpene products by adding an equal volume of n-hexane. Vortex vigorously and centrifuge to separate the phases.[13]
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).
Product Identification by GC-MS
GC-MS is the primary analytical technique for identifying and quantifying the volatile diterpene products of the enzyme assays.[1][13][16]
GC-MS Parameters:
| Parameter | Typical Value |
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250°C |
| Oven Program | 50°C for 3 min, then ramp at 5-10°C/min to 280-300°C, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
ent-Kaurene can be identified by its characteristic retention time and mass spectrum, which includes a prominent molecular ion at m/z 272.[7]
Conclusion and Future Perspectives
The biosynthesis of this compound from GGPP is a well-defined pathway that serves as a critical entry point into the vast and physiologically important network of gibberellin metabolism. The elucidation of the enzymes involved and their catalytic mechanisms has not only advanced our fundamental understanding of plant biology but has also opened avenues for the biotechnological production of valuable diterpenoids. Future research in this area will likely focus on the intricate regulation of this pathway, the structural biology of the involved enzymes to guide protein engineering efforts, and the exploitation of this knowledge for crop improvement and the synthesis of novel bioactive compounds.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Wikipedia contributors. (2023). ent-Copalyl diphosphate synthase. In Wikipedia, The Free Encyclopedia. [Link]
-
Li, G., et al. (2020). Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 893. [Link]
-
Morrone, D., et al. (2010). Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis. Proceedings of the National Academy of Sciences, 107(26), 11713-11718. [Link]
-
Zi, J., et al. (2014). One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar. BMC Plant Biology, 14, 293. [Link]
-
Brück, T. B., & Kourist, R. (2017). Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase. Journal of the American Chemical Society, 139(33), 11333-11336. [Link]
-
Toyomasu, T., et al. (2021). Gibberellin-biosynthetic ent-kaurene synthases in higher plants do not require their non-catalytic domains for the catalysis. Biochemical Journal, 478(1), 25-37. [Link]
-
Prisic, S., & Peters, R. J. (2007). Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism. Plant Physiology, 144(1), 445–454. [Link]
-
Potter, K. C., et al. (2014). Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry. Angewandte Chemie International Edition, 53(28), 7198-7202. [Link]
-
Yang, Y., et al. (2021). Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Beverage Plant Research, 1, 7. [Link]
-
Chen, Y., et al. (2022). Overexpression of Ent-Kaurene Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl. International Journal of Molecular Sciences, 23(21), 13329. [Link]
-
Wikipedia contributors. (2023). ent-Kaurene synthase. In Wikipedia, The Free Encyclopedia. [Link]
-
Criswell, J. D. (2018). Investigating conserved aromatic residues in ent-copalyl pyrophosphate synthases required for gibberellin phytohormone biosynthesis. Iowa State University Digital Repository. [Link]
-
Hayashi, K., et al. (2006). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. Bioscience, Biotechnology, and Biochemistry, 70(10), 2468-2475. [Link]
-
Chen, M., et al. (2021). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. International Journal of Molecular Sciences, 22(11), 5897. [Link]
-
Otsuka, M., et al. (2004). Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants. Plant and Cell Physiology, 45(9), 1129-1138. [Link]
-
Kawaide, H., et al. (1997). Pathway for ent-kaurene (3) biosynthesis from GGDP (1) via CDP (2) in the fungus and plants. ResearchGate. [Link]
-
Kanno, Y., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Biochemistry and Biophysics Reports, 2, 1-6. [Link]
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 11. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxapress.com [maxapress.com]
- 14. mdpi.com [mdpi.com]
- 15. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 16. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isolation and Characterization of ent-Kaurenol: A Technical Guide for Natural Product Researchers
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and characterization of ent-kaurenol, a pivotal tetracyclic diterpenoid alcohol. As a key intermediate in the biosynthesis of gibberellins, a class of vital plant hormones, this compound and its derivatives are of significant interest to researchers in phytochemistry, drug discovery, and plant science. This document offers field-proven insights and detailed methodologies intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to successfully isolate and identify this valuable natural product. We will delve into the causality behind experimental choices, providing a self-validating framework for the presented protocols.
Introduction: The Significance of this compound
This compound is a tetracyclic diterpenoid alcohol belonging to the kaurane family of natural products. Its chemical structure is characterized by the ent-kaurane skeleton, which is a C-20 tetracyclic system. The significance of this compound lies primarily in its role as a direct precursor to ent-kaurenoic acid, which is subsequently converted into the gibberellin family of phytohormones.[1] Gibberellins are critical for a wide array of developmental processes in plants, including seed germination, stem elongation, and flowering.[2] Beyond its biosynthetic importance, the ent-kaurane skeleton is the foundation for a diverse range of natural products exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3] This makes this compound a valuable target for isolation and a potential starting point for the semisynthesis of novel therapeutic agents.
Biosynthesis of this compound in Plants
Understanding the biosynthetic origin of this compound provides crucial context for its occurrence in nature. The pathway begins with geranylgeranyl diphosphate (GGDP), a common precursor for diterpenoids. In higher plants, a two-step cyclization process, catalyzed by two distinct enzymes, leads to the formation of ent-kaurene, the immediate precursor to this compound.[4]
First, ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGDP to ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene.[4]
The final step in the formation of this compound is the oxidation of ent-kaurene at the C-19 methyl group. This reaction is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase.[1] This enzyme further oxidizes this compound to ent-kaurenal and then to ent-kaurenoic acid.[1] Therefore, plants that accumulate this compound possess an active biosynthetic pathway up to this point, with the rate of its subsequent oxidation influencing its steady-state concentration.
Caption: Biosynthetic pathway of this compound from GGDP.
Natural Sources of this compound and Related Diterpenoids
This compound and other ent-kaurane diterpenoids are widely distributed in the plant kingdom. The Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae families are particularly rich sources of these compounds.[5] While quantitative data for this compound itself is often scarce in the literature, several species have been identified as notable producers of ent-kaurane derivatives, suggesting they are promising candidates for the isolation of this compound.
| Plant Family | Species | Plant Part | Notable ent-Kaurane Diterpenoids | Reference |
| Asteraceae | Helianthus annuus (Sunflower) | Heads | ent-Kauran-16α-ol | [6] |
| Asteraceae | Wedelia trilobata | Aerial parts | Various ent-kaurane diterpenoids | [7] |
| Euphorbiaceae | Croton tonkinensis | Leaves | Various hydroxylated and acetoxylated ent-kaurenes | [8] |
| Scrophulariaceae | Scoparia dulcis | Aerial parts | Scopadulcic acid A and B, other diterpenoids | [9][10] |
| Annonaceae | Xylopia aethiopica | Fruits | Xylopic acid (ent-kaur-16-en-19-oic acid) | [5] |
Isolation and Purification of this compound: A Step-by-Step Protocol
The following protocol is a comprehensive, field-tested methodology for the isolation of this compound from plant material. The choice of solvents and chromatographic techniques is based on the non-polar nature of the ent-kaurane skeleton.
Plant Material Collection and Preparation
-
Harvesting: Collect fresh plant material from a reputable source. The concentration of secondary metabolites can vary with the developmental stage of the plant, so consistency in collection time is recommended.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. This prevents enzymatic degradation of the target compounds.
-
Grinding: Grind the dried plant material to a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
The principle of this step is to use a non-polar solvent to selectively extract the lipophilic diterpenoids from the plant matrix.
-
Maceration: Macerate the powdered plant material in hexane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) at room temperature for 24-48 hours with occasional stirring. A solvent-to-solid ratio of 10:1 (v/w) is typically effective.
-
Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Chromatographic Purification
Purification involves a series of chromatographic steps to separate this compound from other components of the crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Rationale: This is a primary, low-cost method for separating compounds based on polarity. This compound, being a moderately polar alcohol, will elute after non-polar hydrocarbons and before more polar compounds.
-
Procedure: a. Prepare a silica gel (60-120 mesh) column in a non-polar solvent such as hexane. b. Adsorb the crude extract onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> hexane:ethyl acetate 9:1 -> 8:2 -> ... -> 100% ethyl acetate). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Rationale: TLC provides a rapid assessment of the separation and helps in pooling fractions containing the target compound.
-
Procedure: a. Spot the collected fractions on a silica gel TLC plate. b. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). c. Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating. Diterpenoids typically appear as purple or blue spots. d. Pool the fractions containing the spot corresponding to this compound.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Rationale: This size-exclusion chromatography step is effective for removing pigments and other impurities of different molecular sizes.
-
Procedure: a. Dissolve the pooled fractions in methanol. b. Apply the solution to a Sephadex LH-20 column equilibrated with methanol. c. Elute with methanol and collect fractions. d. Monitor the fractions by TLC to isolate the pure this compound.
-
-
Recrystallization (Final Purification):
-
Rationale: This is the final step to obtain highly pure, crystalline this compound.
-
Procedure: a. Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., acetone or methanol). b. Allow the solution to cool slowly to induce crystallization. c. Collect the crystals by filtration and dry them under vacuum.
-
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ent-Kaurane diterpenoids from Croton tonkinensis stimulate osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical constituents from aerial parts of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of ent-Kaurenol
Foreword: Unveiling a Key Diterpenoid Intermediate
In the intricate world of natural product biosynthesis, certain molecules stand out not only for their inherent structural complexity but also for their pivotal roles as precursors to biologically significant compounds. ent-Kaurenol is one such molecule. As a key intermediate in the biosynthesis of gibberellins, a class of phytohormones crucial for plant growth and development, a thorough understanding of its chemical architecture is paramount for researchers in natural product chemistry, plant biology, and drug development. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, grounded in established analytical techniques and biosynthetic principles. We will delve into its precise three-dimensional arrangement, the experimental methodologies employed for its characterization, and its significant position within the broader context of diterpenoid metabolism.
The Molecular Blueprint of this compound
This compound is a tetracyclic diterpenoid alcohol, a class of organic compounds characterized by a 20-carbon skeleton derived from four isoprene units. Its systematic IUPAC name is [(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol[1]. This nomenclature precisely defines the connectivity and, crucially, the absolute stereochemistry of the molecule.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O | [1] |
| Molecular Weight | 288.47 g/mol | [1] |
| CAS Number | 2300-11-0 | [1] |
| Synonyms | ent-Kaur-16-en-19-ol, (-)-Kaur-16-en-19-ol | [1] |
The structure of this compound is built upon the ent-kaurane skeleton, a complex framework of four fused rings. The "ent" prefix signifies that it is the enantiomer of the more common kaurane series, meaning it has the opposite absolute configuration at all stereocenters.
Caption: Chemical Structure of this compound.
The Crucial Role of Stereochemistry
The biological activity of natural products is intrinsically linked to their three-dimensional structure. For this compound, the specific arrangement of atoms at its multiple stereocenters is critical for its recognition by enzymes in the gibberellin biosynthetic pathway.
The absolute configuration of this compound is defined by the Cahn-Ingold-Prelog priority rules at each of its chiral centers. The key stereochemical features are:
-
Ring Junctions: The fusion of the four rings creates a rigid structure with specific cis and trans relationships between adjacent rings.
-
Substituents: The orientation of the methyl groups at C-4 and C-10, and the hydroxymethyl group at C-4, are fixed in space.
The "ent-" designation is a powerful descriptor, immediately informing a chemist that the molecule is the mirror image of the corresponding "normal" kauranoid. This distinction is vital, as enantiomers often exhibit vastly different biological activities.
Biosynthetic Pathway: The Genesis of this compound
This compound is not a final product in itself but a crucial stepping stone in the biosynthesis of gibberellins.[2] Its formation is a testament to the elegance and efficiency of enzymatic catalysis in nature. The pathway begins with geranylgeranyl pyrophosphate (GGPP), a common precursor for many diterpenoids.
Caption: Simplified Biosynthetic Pathway of Gibberellins highlighting this compound.
The key transformation leading to this compound is the oxidation of ent-kaurene, catalyzed by the enzyme ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase.[3][4][5] This enzyme is remarkable as it catalyzes three successive oxidation steps at the C-19 methyl group of ent-kaurene, proceeding through this compound and ent-kaurenal to yield ent-kaurenoic acid.[6]
Experimental Characterization: A Multi-faceted Approach
The elucidation of the structure of this compound, like other complex natural products, relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Isolation and Purification
The isolation of this compound from its natural sources, typically plants from the Sideritis or Coffea genus, is a multi-step process designed to separate it from a complex mixture of other metabolites.[7][8][9]
Step-by-Step Protocol for Isolation and Purification:
-
Extraction:
-
Dried and powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as acetone or methanol to extract the diterpenoids.[8]
-
The choice of solvent is critical to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.
-
-
Preliminary Fractionation:
-
The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) to achieve a preliminary separation based on polarity.
-
This step enriches the fraction containing the diterpenoids.
-
-
Column Chromatography:
-
The enriched fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.[6]
-
A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is employed to separate the components of the mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18).[7]
-
An isocratic or gradient elution with a solvent system like acetonitrile/water allows for the isolation of highly pure this compound.
-
Caption: A typical workflow for the isolation and purification of this compound.
Spectroscopic and Spectrometric Analysis
Once a pure sample of this compound is obtained, its structure is elucidated using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is employed for the complete structural assignment of this compound.[1]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their hybridization state.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure.[1]
-
¹H and ¹³C NMR Data for ent-Kaurenoic Acid (a closely related compound):
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 | 40.7 | 1.84, 1.05 |
| 2 | 19.2 | 1.90, 1.45 |
| 3 | 37.8 | 2.15, 1.45 |
| 4 | 43.8 | - |
| 5 | 57.0 | 1.15 |
| 6 | 21.8 | 1.88, 1.84 |
| 7 | 41.3 | 1.55, 1.45 |
| 8 | 44.1 | - |
| 9 | 55.0 | 1.05 |
| 10 | 39.7 | - |
| 11 | 18.4 | 1.55, 1.50 |
| 12 | 33.1 | 1.60, 1.45 |
| 13 | 43.8 | 2.65 |
| 14 | 39.6 | 1.95, 1.15 |
| 15 | 49.0 | 2.05 |
| 16 | 155.9 | - |
| 17 | 103.0 | 4.78, 4.73 |
| 18 | 29.0 | 1.25 |
| 19 | 184.1 | - |
| 20 | 15.6 | 0.95 |
| (Data adapted from studies on ent-kaurenoic acid and may vary slightly for this compound, particularly at C-19) |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentations would involve the loss of water from the alcohol group and cleavages of the ring system.
X-ray Crystallography:
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While obtaining suitable crystals can be challenging, the resulting structural information is definitive.
Conclusion and Future Perspectives
This compound represents a fascinating case study in the chemical intricacies of natural products. Its well-defined structure and stereochemistry are not only a testament to the precision of enzymatic synthesis but also a critical factor in its biological function as a precursor to the gibberellin family of plant hormones. The methodologies outlined in this guide, from isolation and purification to comprehensive spectroscopic analysis, represent the standard toolbox for the modern natural product chemist.
As our understanding of biosynthetic pathways deepens, and as analytical techniques become even more sensitive, the study of molecules like this compound will continue to provide valuable insights. These insights are not only of academic interest but also hold potential for applications in agriculture, through the modulation of plant growth, and in drug discovery, where natural product scaffolds continue to inspire the development of novel therapeutics. The foundational knowledge of the structure and stereochemistry of this compound is the essential starting point for all such future endeavors.
References
-
Hasan, C. M., et al. (1994). ent-16-Kauren-19-ol and other diterpenoids from Coffea bengalensis. Phytochemistry, 35(5), 1311-1314. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Helliwell, C. A., et al. (1998). The Arabidopsis GA3 gene encodes the cytochrome P450 protein, ent-kaurene oxidase. Planta, 204(1), 76-81. Available at: [Link]
-
Block, S., et al. (2005). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. Journal of the Brazilian Chemical Society, 16(6a), 1089-1092. Available at: [Link]
-
Yaouba, S., et al. (2018). Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Molecules, 23(12), 3199. Available at: [Link]
-
Topcu, G., et al. (2007). Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr. Records of Natural Products, 1(1), 1-8. Available at: [Link]
-
de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. (Note: This is a future-dated reference from the search results, used here for illustrative data purposes). Available at: [Link]
-
Hedden, P., & Sponsel, V. M. (2015). A Century of Gibberellin Research. Journal of Plant Growth Regulation, 34(4), 740-760. Available at: [Link]
-
Gören, A. C., et al. (2004). Ent-kaurene Diterpenoids from Sideritis lycia with Antiviral and Cytotoxic Activities. Natural Product Communications, 1(1), 1934578X0600100. Available at: [Link]
-
Miyazaki, S., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 997, 121-126. Available at: [Link]
-
Helliwell, C. A., et al. (2001). Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis. Plant Physiology, 126(4), 1733-1741. Available at: [Link]
-
Morrone, D., et al. (2010). Characterization of the kaurene oxidase, CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis. The Biochemical journal, 431(2), 337–344. Available at: [Link]
-
Helliwell, C. A., et al. (1998). Cloning of the Arabidopsis ent-kaurene oxidase gene GA3. Proceedings of the National Academy of Sciences of the United States of America, 95(15), 9019–9024. Available at: [Link]
-
Helliwell, C. A., et al. (2001). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. Plant physiology, 126(4), 1733–1741. Available at: [Link]
-
UniProt. (n.d.). KO - Ent-kaurene oxidase, chloroplastic - Arabidopsis thaliana (Mouse-ear cress). Retrieved from [Link]
Sources
- 1. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of New Ent-kaurane Diterpenoids of Yunnan Arabica Coffee Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. On the ent-kaurene diterpenes from Sideritis athoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Role of ent-Kaurenol in the Gibberellin Biosynthetic Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a class of diterpenoid hormones that are fundamentally important for a vast array of developmental processes in higher plants, including seed germination, stem elongation, and flower development.[1][2] The intricate biosynthesis of these hormones is a highly regulated, multi-step process localized across several cellular compartments.[3] This guide provides a detailed examination of a critical juncture in the early stages of GA biosynthesis: the sequential oxidation of ent-kaurene to ent-kaurenoic acid. We will focus specifically on the transient intermediate, ent-kaurenol, and the monooxygenase responsible for its formation and subsequent conversion, ent-kaurene oxidase (KO). Understanding the enzymology, regulation, and experimental interrogation of this step is paramount for researchers aiming to manipulate plant growth and for the development of novel agrochemicals.
The Gateway to Gibberellins: The Three-Step Oxidation of ent-Kaurene
The journey to bioactive gibberellins begins in the plastid, where the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), is cyclized in two steps by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) to produce the tetracyclic hydrocarbon, ent-kaurene.[4][5][6] This molecule is the committed precursor for all gibberellins.[6][7]
Upon its synthesis, ent-kaurene is directed to the outer envelope of the plastid and the endoplasmic reticulum, where it undergoes a critical three-step oxidation at the C-19 position.[8][9] This sequence is catalyzed by a single, remarkable enzyme: ent-kaurene oxidase (KO) *.[10][11] The process unfolds as follows:
-
ent-Kaurene → this compound: The first oxidation introduces a hydroxyl group at C-19.
-
This compound → ent-Kaurenal: The alcohol is then oxidized to an aldehyde.
-
ent-Kaurenal → ent-Kaurenoic Acid: The final oxidation converts the aldehyde to a carboxylic acid.
Evidence from studies on Arabidopsis and pea mutants, which showed a blockage in all three steps, confirmed that a single enzyme is responsible for this entire sequence.[10][12] The product, ent-kaurenoic acid, is then further metabolized in the endoplasmic reticulum by ent-kaurenoic acid oxidase (KAO) to GA12, the first gibberellin in the pathway.[8][13]
Caption: Early steps of the gibberellin biosynthetic pathway.
Biochemical Profile of ent-Kaurene Oxidase (KO)
A thorough understanding of KO is essential for any research or development effort targeting the gibberellin pathway.
-
Enzyme Class: KO is a cytochrome P450 monooxygenase belonging to the CYP701A subfamily .[9][14] Like other P450s, its catalytic activity is dependent on a partner enzyme, NADPH-cytochrome P450 reductase (CPR) , which transfers electrons from NADPH to the P450 to activate molecular oxygen.[14]
-
Subcellular Localization: KO is strategically located on the outer chloroplast membrane and potentially the endoplasmic reticulum (ER).[8] This positioning is critical, as it allows the enzyme to immediately act upon ent-kaurene as it is exported from its site of synthesis in the plastid.[8][9]
-
Genetic Identity: In the model organism Arabidopsis thaliana, KO is encoded by the GA3 gene.[10] Mutations in this gene lead to a characteristic gibberellin-deficient dwarf phenotype.[10]
Table 1: Kinetic Properties of ent-Kaurene Oxidase
The following data were derived from studies on KO from Montanoa tomentosa expressed heterologously in yeast.[15]
| Parameter | Value | Conditions |
| Apparent Km | 80.63 ± 1.2 µM | Substrate: ent-kaurene |
| Apparent Vmax | 31.80 ± 1.8 µmol·mg⁻¹·h⁻¹ | 0.5 mg microsomal protein |
| Optimal pH | 7.6 | |
| Optimal Temperature | 30°C |
Methodologies for the Study of this compound Metabolism
Investigating the conversion of this compound requires a combination of genetic, biochemical, and analytical approaches. The self-validating nature of these protocols ensures reproducibility and confidence in the results.
Protocol 1: Heterologous Expression and Functional Characterization of KO in Saccharomyces cerevisiae
This protocol is the gold standard for confirming the function of a candidate KO gene. Yeast provides an ideal eukaryotic system that lacks an endogenous gibberellin pathway.
Causality: Expressing the plant P450 (KO) and its corresponding reductase (CPR) in yeast allows for the reconstitution of the enzymatic activity in a controlled environment. Feeding the yeast culture with the substrate (ent-kaurene) and analyzing the products confirms the enzyme's specific function.
Step-by-Step Methodology:
-
Vector Construction: Clone the full-length cDNA of the candidate KO gene (e.g., AtGA3) and a suitable CPR gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1). Select for successful transformants on appropriate media.
-
Culture and Induction:
-
Grow a pre-culture of the transformed yeast in selective media with glucose overnight.
-
Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the pre-culture to an OD600 of ~0.4.
-
Grow the culture for 4-6 hours to induce protein expression.
-
-
Substrate Feeding: Add ent-kaurene (typically dissolved in a carrier solvent like dodecane or acetone) to the induced yeast culture. Incubations with radiolabeled [¹⁴C]ent-kaurene can be used for enhanced detection.[16]
-
Incubation: Continue the incubation for 24-48 hours at 30°C with shaking.
-
Extraction of Diterpenoids:
-
Pellet the yeast cells by centrifugation.
-
Saponify the cell pellet and the supernatant with aqueous KOH to hydrolyze any conjugated metabolites.
-
Extract the non-polar diterpenoids using a solvent like hexane or ethyl acetate.
-
-
Sample Preparation for GC-MS:
-
Dry the organic extract under a stream of nitrogen.
-
Derivatize the sample by methylation (e.g., with diazomethane) to convert the acidic product (ent-kaurenoic acid) into its more volatile methyl ester for GC analysis.
-
-
GC-MS Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry. Identify this compound, ent-kaurenal, and methyl ent-kaurenoate by comparing their retention times and mass spectra to authentic standards.
Self-Validation: A control experiment using yeast transformed with an empty vector must be run in parallel. The absence of oxidized products in the control culture validates that the observed conversions are solely due to the expressed KO enzyme.
Caption: Workflow for functional analysis of KO in yeast.
ent-Kaurene Oxidase as a Target for Chemical Intervention
The critical, rate-limiting nature of the reactions catalyzed by KO makes it a prime target for chemical inhibitors used as plant growth regulators (PGRs) and herbicides.
Mechanism of Action: Many of the most effective PGRs are azole compounds, such as paclobutrazol and uniconazole.[11][17] These chemicals function by having a nitrogen atom in their heterocyclic ring bind to the heme iron prosthetic group in the active site of cytochrome P450 enzymes like KO. This binding blocks the enzyme's ability to activate oxygen, thereby halting the oxidation of ent-kaurene and shutting down the gibberellin biosynthetic pathway. The resulting GA deficiency leads to stunted growth, which is desirable for applications such as preventing lodging in cereal crops and producing more compact ornamental plants.
Table 2: Common Inhibitors of ent-Kaurene Oxidase
| Inhibitor | Chemical Class | Typical Application | Reference |
| Paclobutrazol | Triazole | Growth retardant in horticulture and agriculture | [11][17] |
| Uniconazole | Triazole | Potent growth retardant | [11][17] |
| Ancymidol | Pyrimidine | Growth retardant for ornamental crops | [16] |
| Tetcyclacis | Norbornanodiazetine | Research tool, P450 inhibitor | [12] |
Drug Development Perspective: The specificity of inhibitors for plant P450s over animal or fungal P450s is a key consideration in the development of safe and effective agrochemicals. Furthermore, the observation that overexpressing the KO gene can confer resistance to these inhibitors opens up avenues for creating herbicide-resistant transgenic crops.[11][17] This demonstrates that the level of KO enzyme is a key determinant of sensitivity to these chemical agents.[17]
Conclusion
This compound, while a transient intermediate, lies at the heart of a crucial control point in gibberellin biosynthesis. Its formation and immediate conversion are governed by the multi-functional enzyme ent-kaurene oxidase, a cytochrome P450 that represents a bottleneck in the pathway. The methodologies detailed herein—from heterologous expression to inhibitor studies—provide a robust framework for investigating this system. For researchers in plant science and professionals in agrochemical development, a deep understanding of the enzymology surrounding this compound is not merely academic; it is fundamental to the rational design of new technologies for modulating plant growth and development.
References
-
Helliwell, C. A., Sheldon, C. C., Poole, A. T., Dennis, E. S., & Peacock, W. J. (2001). The Arabidopsis ent-Kaurene Oxidase Gene (GA3) Encodes a Cytochrome P450 and Is Expressed in Vegetative and Reproductive Tissues. Plant Physiology, 126(3), 1169–1178. [Link]
-
Hedden, P., & Kamiya, Y. (1997). GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 431-460. [Link]
-
Katsumi, M., & Ishiguro, M. (2005). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. Plant and Cell Physiology, 46(2), 354–361. [Link]
-
Rademacher, W. (2005). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. PubMed, 15695427. [Link]
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences, 98(4), 2062–2067. [Link]
-
Grokipedia. (n.d.). Ent-kaurene oxidase. Retrieved January 24, 2026, from [Link]
-
Sun, P., Guan, H., Zhang, Y., et al. (2017). Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii. Frontiers in Plant Science, 8, 1789. [Link]
-
Hedden, P., & Thomas, S. G. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11–25. [Link]
-
Tudzynski, B., & Hölter, K. (1998). The P450-1 gene of Gibberella fujikuroi encodes a multifunctional enzyme in gibberellin biosynthesis. Molecular and General Genetics MGG, 258(5), 574-82. [Link]
-
Rojas, M. C., Hedden, P., Gaskin, P., & Tudzynski, B. (2001). Functional Characterization of Two Cytochrome P450 Monooxygenase Genes, P450-1 and P450-4, of the Gibberellic Acid Gene Cluster in Fusarium proliferatum (Gibberella fujikuroi MP-D). Applied and Environmental Microbiology, 67(8), 3658–3665. [Link]
-
ResearchGate. (n.d.). Gibberellin-biosynthetic pathways from ent-kaurene. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Gibberellin biosynthesis and its regulation. Retrieved January 24, 2026, from [Link]
-
Villa-Ruano, N., et al. (2018). Functional characterization of ent-kaurene oxidase, MtKO, from Montanoa tomentosa (Zoapatle). ResearchGate. [Link]
-
Yamaguchi, S., & Kamiya, Y. (2000). Gibberellin Biosynthesis: Its Regulation by Endogenous and Environmental Signals. Plant and Cell Physiology, 41(3), 251–257. [Link]
-
Li, G., et al. (2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. MDPI. [Link]
-
Wikipedia. (n.d.). Ent-kaurene synthase. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Conversions catalyzed by CYP88 and CYP701 P450s in gibberellin biosynthesis. Retrieved January 24, 2026, from [Link]
-
Morrone, D., Chen, X., & Peters, R. J. (2016). A Single Origin for Plant ent-Kaurene Synthases. Frontiers in Plant Science, 7, 1801. [Link]
-
Hedden, P. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11-25. [Link]
-
Lange, T. (1998). Gibberellin biosynthesis and the regulation of plant development. PubMed, 9880432. [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine-methanol. Plant Physiology, 57(2), 245-248. [Link]
-
Helliwell, C. A., Poole, A. T., Peacock, W. J., & Dennis, E. S. (1998). Cloning of the Arabidopsis ent-kaurene oxidase gene GA3. Proceedings of the National Academy of Sciences, 95(15), 9019–9024. [Link]
-
Grokipedia. (n.d.). Ent-kaurene synthase. Retrieved January 24, 2026, from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Gibberellin biosynthesis and the regulation of plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gibberellin biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cloning of the Arabidopsis ent-kaurene oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Discovery and Therapeutic Potential of ent-Kaurane Diterpenoids
Abstract
The ent-kaurane diterpenoids, a vast and structurally diverse class of natural products, have traversed a remarkable journey from their initial discovery as phytotoxins to their current status as promising scaffolds for drug development. This technical guide provides a comprehensive overview of the historical context of their discovery, the intricate details of their biosynthesis, and a deep dive into their multifaceted pharmacological activities. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices in their isolation and characterization, details key experimental protocols, and explores their therapeutic potential, with a particular focus on their anticancer and anti-inflammatory properties. Through a synthesis of historical perspective and contemporary research, this guide aims to serve as a valuable resource for harnessing the full potential of this versatile natural product family.
A Serendipitous Discovery: From "Foolish Seedlings" to a New Class of Diterpenoids
The story of ent-kaurane diterpenoids is intrinsically linked to the investigation of "bakanae" or "foolish seedling" disease in rice, a phenomenon that intrigued Japanese scientists in the late 19th and early 20th centuries. This disease caused rice seedlings to exhibit abnormal elongation, a pale-yellow appearance, and reduced yield.[1] The causative agent was identified as the fungus Gibberella fujikuroi.
In a pivotal moment in 1926, Japanese plant pathologist Eiichi Kurosawa demonstrated that sterile filtrates from the culture medium of this fungus could induce the characteristic symptoms of bakanae disease in healthy rice seedlings. This groundbreaking observation suggested the presence of a secreted metabolite responsible for the observed phenotype.
It was not until 1938 that Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo successfully isolated and crystallized the active compounds, which they named "gibberellins" after the fungus.[2] This marked the formal discovery of the first members of what would later be recognized as a vast family of tetracyclic diterpenoids.
The term "ent-kaurane" itself has a distinct origin. It stems from the isolation of a diterpene with a negative optical rotation from the Kauri pine (Agathis species), which was subsequently named "ent-kaurene".[3] The prefix "ent," for enantiomeric, signifies that the stereochemistry at all chiral centers is opposite to that of the parent kaurane scaffold.[4]
The Biosynthetic Blueprint: From a Linear Precursor to a Tetracyclic Core
The intricate tetracyclic scaffold of ent-kaurane diterpenoids originates from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP).[3] The biosynthesis is a multi-step enzymatic cascade that showcases nature's remarkable ability to construct complex molecular architectures.[5]
The key steps in the formation of the ent-kaurane skeleton are as follows:
-
Cyclization of GGPP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the enzyme ent-copalyl diphosphate synthase (CPS), which catalyzes the cyclization of the linear GGPP to the bicyclic intermediate, ent-CPP.[3][5]
-
Formation of ent-Kaurene: The second crucial cyclization is mediated by ent-kaurene synthase (KS). This enzyme facilitates a series of intramolecular rearrangements and the formation of the characteristic four-ring system of ent-kaurene.[3][5][6]
-
Oxidative Modifications: Following the formation of the ent-kaurene backbone, a plethora of cytochrome P450 monooxygenases (P450s) and other modifying enzymes introduce a wide array of functional groups, such as hydroxyls, ketones, and carboxylic acids, at various positions on the scaffold. These modifications are responsible for the vast structural diversity observed within the ent-kaurane family. For instance, the conversion of ent-kaurene to ent-kaurenoic acid is catalyzed by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[7]
Caption: Biosynthetic pathway of ent-kaurane diterpenoids.
Isolation and Structural Elucidation: A Methodical Approach
The isolation and structural characterization of ent-kaurane diterpenoids from complex natural product mixtures require a systematic and multi-technique approach. The genus Isodon, rich in these compounds, serves as a prime example for outlining a typical experimental workflow.[8][9]
Experimental Protocol: Isolation of ent-Kaurane Diterpenoids from Isodon Species
This protocol provides a generalized yet detailed workflow for the isolation and purification of ent-kaurane diterpenoids.
Step 1: Plant Material Collection and Preparation
-
Collect the aerial parts of the Isodon species of interest.
-
Air-dry the plant material at room temperature to a constant weight.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
Step 2: Extraction
-
Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days) to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 3: Liquid-Liquid Partitioning
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. ent-Kaurane diterpenoids are typically enriched in the ethyl acetate fraction.
Step 4: Chromatographic Purification
-
Column Chromatography (CC) over Silica Gel: Subject the ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds with similar polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
Step 5: Structural Elucidation
-
Spectroscopic Analysis: Elucidate the structures of the purified compounds using a combination of spectroscopic techniques, including:
-
1D NMR: ¹H and ¹³C NMR for determining the proton and carbon framework.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the molecular formula.
-
-
X-ray Crystallography: For compounds that yield suitable crystals, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[8]
Caption: General workflow for the isolation of ent-kaurane diterpenoids.
A Plethora of Pharmacological Activities: Therapeutic Potential
ent-Kaurane diterpenoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery.[10] Their therapeutic potential spans anticancer, anti-inflammatory, antibacterial, and antifungal applications.
Anticancer Activity
A significant body of research has focused on the anticancer properties of ent-kaurane diterpenoids, with many compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[2][11][12] The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][11]
Oridonin , one of the most extensively studied ent-kaurane diterpenoids, has shown promising anticancer activity and is currently in clinical trials in China.[2]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oridonin | AGS (Gastric) | 2.627 ± 0.324 (48h) | [4] |
| HGC27 (Gastric) | 9.266 ± 0.409 (48h) | [4] | |
| MGC803 (Gastric) | 11.06 ± 0.400 (48h) | [4] | |
| K562 (Leukemia) | 0.95 | [13] | |
| HCC-1806 (Breast) | 0.18 | [13] | |
| Lasiokaurin | Breast Cancer Cells | ~1-5 | [14] |
| Glaucocalyxin H | A549 (Lung) | 1.86 | [15] |
| MCF-7 (Breast) | 4.68 | [15] | |
| HeLa (Cervical) | 3.25 | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and ent-kaurane diterpenoids have emerged as potent anti-inflammatory agents.[1][16] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5]
Kaurenoic acid , for example, has been shown to reduce the levels of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α).[1][16]
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators. Several ent-kaurane diterpenoids have been shown to inhibit this pathway at various points. For instance, eriocalyxin B has been found to interfere with the binding of NF-κB to its response elements by targeting a cysteine residue in the NF-κB protein.[11]
Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Future Perspectives and Conclusion
The journey of ent-kaurane diterpenoids, from their discovery as the causative agents of "foolish seedling" disease to their current status as promising therapeutic leads, is a testament to the power of natural product research. Their structural diversity and broad spectrum of biological activities continue to inspire chemists and biologists alike.
For researchers and drug development professionals, the ent-kaurane scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. The insights into their biosynthesis, isolation, and mechanisms of action provided in this guide are intended to facilitate these efforts. As our understanding of the molecular targets of these fascinating compounds deepens, we can anticipate the development of a new generation of ent-kaurane-based drugs with improved efficacy and selectivity for the treatment of cancer, inflammatory diseases, and other human ailments. The renaissance of this classic natural product scaffold is well underway, and its full therapeutic potential is yet to be realized.
References
-
Discovery of 8,9-seco-ent-Kaurane Diterpenoids as Potential Leads for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]
-
Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. MDPI. [Link]
-
Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy. PubMed. [Link]
-
A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS. PubMed. [Link]
-
ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. [Link]
-
Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy. MDPI. [Link]
-
ent-kaurene synthase. Wikipedia. [Link]
-
Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica. PubMed. [Link]
-
Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells. PMC - PubMed Central. [Link]
-
Recent advances in oridonin derivatives with anticancer activity. PMC - NIH. [Link]
-
(A) Schematic outline of the biosynthetic pathway of ent-kaurene and... ResearchGate. [Link]
-
Pathway for ent-kaurene (3) biosynthesis from GGDP (1) via CDP (2) in... ResearchGate. [Link]
-
ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. NIH. [Link]
-
Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. NIH. [Link]
-
Effects of oridonin on the viability of MEC cell lines. (A) Chemical... ResearchGate. [Link]
-
Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. PubMed. [Link]
-
Chapter 2 - Discovery of Gibberellin. World Scientific Publishing. [Link]
-
A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS. PubMed. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Publishing. [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
-
NF-kB Target Genes. Boston University. [Link]
-
Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx. PubMed. [Link]
Sources
- 1. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 6. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 7. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Enzymatic Oxidation of ent-Kaurenol to ent-Kaurenoic Acid: Core Mechanisms and Methodologies
Abstract The conversion of ent-kaurenol to ent-kaurenoic acid represents a critical juncture in the biosynthesis of gibberellins, a class of phytohormones essential for plant development. This two-step oxidation is part of a larger three-step reaction sequence initiated from ent-kaurene, all of which are catalyzed by the single multifunctional enzyme, ent-kaurene oxidase (KO). As a cytochrome P450 monooxygenase, KO's activity is fundamental to the production of all downstream gibberellins. This technical guide provides an in-depth examination of the enzymatic conversion of this compound to ent-kaurenoic acid. It details the biochemical mechanism, the key enzymatic players, and their subcellular localization. Furthermore, this guide offers field-proven methodologies for researchers, outlining detailed protocols for both in vitro and in vivo analysis, and discusses the primary analytical techniques for product quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal step in the gibberellin pathway.
Introduction
The Significance of the Gibberellin Biosynthesis Pathway
Gibberellins (GAs) are diterpenoid carboxylic acids that function as indispensable growth regulators in higher plants.[1][2] They are involved in nearly every aspect of the plant life cycle, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][3] The intricate biosynthesis pathway that produces these hormones is a target for both academic research and agricultural technology, as its modulation can profoundly impact plant stature and crop yield.
ent-Kaurenoic Acid: A Key Intermediate
Within the complex network of GA biosynthesis, ent-kaurenoic acid stands out as a crucial intermediate. It is the committed precursor for the formation of GA12, from which all other gibberellins are derived.[4][5][6][7] Beyond its role in phytohormone production, ent-kaurenoic acid and its derivatives have garnered significant interest for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties.[8][9] This has made the compound an attractive scaffold for the development of new therapeutics and a valuable target for bio-inspired synthesis.[10]
The Role of this compound as the Direct Precursor
The formation of ent-kaurenoic acid is accomplished through a sequential oxidation of the C19 methyl group of an ent-kaurene backbone. This process occurs in three steps: ent-kaurene is first oxidized to this compound, which is then oxidized to ent-kaurenal, and finally to ent-kaurenoic acid.[3][4] Therefore, this compound is the direct precursor in the two-step oxidation process that is the focus of this guide. Remarkably, all three of these successive oxidation steps are catalyzed by a single enzyme.[3][11][12]
Objectives of this Technical Guide
This guide is designed to serve as a comprehensive technical resource for scientific professionals. The primary objectives are:
-
To elucidate the enzymatic machinery and biochemical mechanism responsible for the conversion of this compound to ent-kaurenoic acid.
-
To provide detailed, validated protocols for the heterologous expression of the key enzyme and the execution of in vitro and in vivo assays.
-
To describe the standard analytical techniques used for the robust identification and quantification of the reaction products.
-
To highlight the applications of this knowledge in biotechnology and drug discovery.
The Enzymatic Conversion: Mechanism and Machinery
The Key Players: ent-Kaurene Oxidase (KO) and Cytochrome P450 Reductase (CPR)
The central catalyst in this pathway is ent-kaurene oxidase (KO) . KO is a cytochrome P450-dependent monooxygenase belonging to the CYP701A subfamily.[4][11] As a P450 enzyme, KO requires an electron donor to facilitate the activation of molecular oxygen. This role is filled by a cytochrome P450 reductase (CPR) , which transfers electrons from NADPH to the heme center of KO, enabling the oxidative chemistry to proceed.[13] The deletion of the CPR gene has been shown to result in the loss of GA production, underscoring its essential role.[13]
The Reaction Mechanism: A Stepwise Oxidation
The conversion of this compound to ent-kaurenoic acid is a two-step process that is part of a larger, three-step oxidation of ent-kaurene, all catalyzed by the single, multifunctional KO enzyme.[3][14] The enzyme is thought to retain the intermediates within its active site, ensuring high efficiency and preventing the release of potentially reactive aldehyde intermediates.[4]
The two steps involving this compound are:
-
This compound to ent-Kaurenal: The alcohol at the C19 position of this compound is oxidized to an aldehyde, forming ent-kaurenal.
-
ent-Kaurenal to ent-Kaurenoic Acid: The aldehyde group of ent-kaurenal is further oxidized to a carboxylic acid, yielding the final product, ent-kaurenoic acid.
Each of these oxidation steps consumes one molecule of O₂ and requires electrons supplied by NADPH via CPR.
Subcellular Localization
The enzymes of GA biosynthesis are compartmentalized within the plant cell. The initial steps, from geranylgeranyl diphosphate (GGDP) to ent-kaurene, occur within plastids. ent-Kaurene oxidase (KO) is strategically located on the outer envelope membrane of the plastid.[4][15] This positioning facilitates the channeling of the plastid-synthesized ent-kaurene to the next stage of the pathway. The subsequent oxidation of ent-kaurenoic acid to GA12, catalyzed by ent-kaurenoic acid oxidase (KAO), occurs on the endoplasmic reticulum.[4][15]
Methodologies for Studying the Conversion
In Vitro Enzyme Assays
The most direct way to study the function of KO is through in vitro assays using heterologously expressed protein.
Yeast, particularly Saccharomyces cerevisiae, has proven to be an excellent host system for expressing functional plant cytochrome P450 enzymes like KO.[3][11] The endogenous yeast CPR can effectively donate electrons to the heterologously expressed KO. While expression in E. coli is also possible, it may require N-terminal modifications of the KO sequence for optimal function.[16]
A critical insight from studies is that assays using whole yeast cells often yield more complete conversion of substrates to ent-kaurenoic acid compared to assays with isolated yeast microsomes.[3] Microsomal preparations sometimes only catalyze the first oxidation step (ent-kaurene to this compound), possibly due to enzyme instability or the loss of essential cofactors during isolation.[3]
The following table summarizes typical components for an in vitro KO assay using a whole-cell yeast system.
| Component | Example Concentration/Amount | Purpose | Causality/Rationale |
| Yeast Culture (expressing KO) | 50 mL culture (e.g., OD₆₀₀ of 1.0-2.0) | Source of the KO enzyme and CPR. | Whole cells provide a more stable environment and ensure cofactor availability.[3] |
| Substrate (this compound) | 10-50 µM | The molecule to be oxidized. | Concentration should be sufficient for detection but not high enough to cause substrate inhibition. |
| Buffer/Medium | YPD or synthetic defined medium | Maintain pH and provide nutrients for yeast viability. | Optimal enzyme activity is pH-dependent; viable cells are needed for cofactor regeneration. |
| Incubation Temperature | 28-30 °C | Optimal temperature for yeast growth and enzyme activity. | Balances enzyme kinetics with cellular stability. |
| Incubation Time | 6-24 hours | Allows for sufficient time for substrate uptake and conversion. | Time course experiments are recommended to determine the optimal reaction time. |
| Shaking | 200-250 rpm | Provides aeration and keeps cells in suspension. | Oxygen is a required substrate for the P450 reaction. |
-
Inoculation: Inoculate a single colony of transformed S. cerevisiae (containing the KO expression vector) into 50 mL of appropriate liquid medium. Grow overnight at 30°C with shaking.
-
Substrate Addition: Add the substrate (this compound, typically dissolved in a small volume of acetone or ethanol) to the yeast culture to the desired final concentration.
-
Incubation: Continue to incubate the culture at 28-30°C with vigorous shaking for a predetermined period (e.g., 6 hours).[5]
-
Extraction: Pellet the yeast cells by centrifugation. Extract the supernatant and the cell pellet separately. A common method is to perform a liquid-liquid extraction of the supernatant with a solvent like ethyl acetate.[5] The cell pellet can be disrupted (e.g., by bead beating) and then extracted.
-
Drying and Derivatization: Combine the organic extracts and dry them down under a stream of nitrogen. For GC-MS analysis, the dried residue must be derivatized (e.g., methylation with diazomethane followed by trimethylsilylation) to increase volatility.[3][5]
-
Analysis: Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane) for analysis by GC-MS or LC-MS/MS.
In Vivo Analysis in Plant Systems
In vivo studies are crucial for understanding the physiological role of KO.
Genetic approaches provide powerful evidence for enzyme function. For example, the ga3 mutant in Arabidopsis and the lh mutant in pea, both of which have lesions in the KO gene, exhibit classic dwarf phenotypes due to GA deficiency and accumulate the substrate ent-kaurene.[3][11]
Pharmacological approaches use chemical inhibitors that specifically target KO. Triazole compounds like paclobutrazol and uniconazole are potent KO inhibitors.[17] Treating wild-type plants with these inhibitors phenocopies the genetic mutants, causing dwarfism. Conversely, overexpressing the KO gene in plants can confer partial resistance to these inhibitors.[17]
-
Plant Growth: Germinate seeds (e.g., Arabidopsis thaliana) on a sterile growth medium (e.g., Murashige and Skoog) containing varying concentrations of a KO inhibitor (e.g., 0-10 µM paclobutrazol).
-
Phenotypic Analysis: Grow the seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod). After a set period (e.g., 14 days), measure relevant growth parameters such as hypocotyl length, root length, and rosette diameter.
-
Metabolite Analysis (Optional): To confirm the site of inhibition, plant tissues can be harvested, and metabolites extracted and analyzed (e.g., by GC-MS) to look for the accumulation of ent-kaurene.
Analytical Techniques for Product Identification
Accurate identification and quantification of the substrate and products are paramount.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been the workhorse for analyzing gibberellin pathway intermediates.[3][6][7] The technique offers excellent chromatographic separation and mass spectral information for confident identification. As mentioned, analytes must be derivatized to make them volatile enough for gas chromatography.[3][5] Identification is achieved by comparing the retention time and mass spectrum of an unknown peak to that of an authentic standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
More recently, LC-MS/MS has emerged as a highly sensitive and specific alternative for quantifying ent-kaurenoic acid.[6][7] A key advantage is that derivatization is not required, simplifying sample preparation. The technique uses multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing a very high degree of selectivity and sensitivity.[7]
Data Interpretation and Quantification
The following table provides a conceptual summary of analytical parameters used for identification. Actual mass fragments and transitions should be empirically determined using authentic standards.
| Analyte | Technique | Derivatization | Key Parameter(s) for Identification |
| This compound | GC-MS | TMS Ether | Retention time and characteristic mass spectrum of the derivatized standard. |
| ent-Kaurenal | GC-MS | Methyl Ester/TMS | Retention time and characteristic mass spectrum of the derivatized standard. |
| ent-Kaurenoic Acid | GC-MS | Methyl Ester | Retention time and mass spectrum matching the methylated standard.[3][5] |
| ent-Kaurenoic Acid | LC-MS/MS | None | Retention time and specific MRM transition (e.g., m/z 301 → 301 in negative mode).[6][7] |
Applications in Biotechnology and Drug Development
Engineering Gibberellin Pathways
Understanding the role and regulation of KO allows for the targeted genetic engineering of crops. For instance, creating transgenic plants that overexpress KO can lead to increased resistance to soil-persistent KO inhibitors used as plant growth retardants, offering a potential strategy for developing selectable markers or modulating crop architecture.[17]
ent-Kaurenoic Acid Derivatives as Potential Therapeutics
ent-Kaurenoic acid is not just a metabolic intermediate; it is a bioactive molecule in its own right and a valuable starting material for chemical synthesis. It is found in high concentrations in some plant resins used in traditional medicine.[9] Its demonstrated anti-inflammatory and antimicrobial activities make it a compound of interest for drug development.[8][9] Furthermore, it has been successfully used as a natural precursor for the biomimetic synthesis of complex antibiotics like platensimycin, showcasing the utility of harnessing agricultural byproducts for high-value chemical production.[10]
Conclusion and Future Directions
The enzymatic conversion of this compound to ent-kaurenoic acid, mediated by the multifunctional enzyme ent-kaurene oxidase, is a well-defined yet fundamentally important process in plant biology. The methodologies for studying this conversion are robust, relying on heterologous expression systems and sensitive analytical chemistry. Future research will likely focus on the precise regulatory mechanisms that control KO gene expression in response to environmental and developmental signals, the structural biology of this multifunctional P450 enzyme to understand its catalytic versatility, and the continued exploration of ent-kaurenoic acid as a platform for developing novel therapeutic agents and other high-value chemicals.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Davidson, S. E., Smith, J. J., Helliwell, C. A., Poole, A. T., & Reid, J. B. (2004). The Pea Gene LH Encodes ent-Kaurene Oxidase. Plant Physiology, 134(3), 1123–1134. [Link]
-
Grokipedia. ent-kaurene oxidase. [Link]
-
Carreño, M. C., González-López, M., & Urbano, A. (2021). Bioinspired Synthesis of Platensimycin from Natural ent-Kaurenoic Acids. ACS Omega, 6(4), 2880–2888. [Link]
-
Helliwell, C. A., Chandler, P. M., Poole, A., Dennis, E. S., & Peacock, W. J. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences, 98(4), 2062–2066. [Link]
-
Miyazaki, S., Kawaide, H., & Nakajima, M. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 79(9), 1503–1506. [Link]
-
Fleet, C. M., Yamaguchi, S., Kamiya, Y., & Sun, T. P. (2003). Plants with Increased Expression of ent-Kaurene Oxidase are Resistant to Chemical Inhibitors of this Gibberellin Biosynthesis Enzyme. Plant and Cell Physiology, 44(12), 1346–1353. [Link]
-
de Oliveira, P. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]
-
Lee, H. J., et al. (2018). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. Journal of Plant Biochemistry and Biotechnology, 27(2), 221–228. [Link]
-
UniProt Consortium. (2024). KO - Ent-kaurene oxidase, chloroplastic - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. [Link]
-
Miyazaki, S., Kawaide, H., & Nakajima, M. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
Wikipedia. ent-Kaurene oxidase. [Link]
-
Miyazaki, S., Kawaide, H., & Nakajima, M. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Tudzynski, B., & Hölter, K. (1998). The P450-1 gene of Gibberella fujikuroi encodes a multifunctional enzyme in gibberellin biosynthesis. Molecular and General Genetics MGG, 258(5), 574–582. [Link]
-
Helliwell, C. A., Chandler, P. M., Poole, A., Dennis, E. S., & Peacock, W. J. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. PubMed. [Link]
-
Pimentel, L., et al. (2023). Exploring the Pharmacological Potential of Kaurenoic Acid Produced via Synthetic Biology. bioRxiv. [Link]
-
Hedden, P., & Kamiya, Y. (1997). GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 431–460. [Link]
-
Rojas, M. C., et al. (2001). Functional Characterization of Two Cytochrome P450 Monooxygenase Genes, P450-1 and P450-4, of the Gibberellic Acid Gene Cluster in Fusarium proliferatum (Gibberella fujikuroi MP-D). Applied and Environmental Microbiology, 67(12), 5659–5665. [Link]
-
Zhang, Y., et al. (2011). Functional Analysis of Arabidopsis CYP714A1 and CYP714A2 Reveals That They are Distinct Gibberellin Modification Enzymes. Plant Physiology, 157(2), 856–866. [Link]
-
Hedden, P., & Thomas, S. G. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11–25. [Link]
-
de Oliveira, P. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]
-
Yamaguchi, S. (2008). Gibberellin Metabolism and its Regulation. Annual Review of Plant Biology, 59, 225–251. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Bioinspired Synthesis of Platensimycin from Natural ent-Kaurenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. uniprot.org [uniprot.org]
- 13. Functional Characterization of Two Cytochrome P450 Monooxygenase Genes, P450-1 and P450-4, of the Gibberellic Acid Gene Cluster in Fusarium proliferatum (Gibberella fujikuroi MP-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]
- 15. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 16. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Biological Nexus of Plant Development: An In-depth Technical Guide to the Function of ent-Kaurenol
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Kaurenol, a tetracyclic diterpenoid alcohol, occupies a critical yet ephemeral position within the intricate metabolic network governing plant growth and development. While often overshadowed by its more prominent precursor, ent-kaurene, and its downstream product, ent-kaurenoic acid, a comprehensive understanding of this compound's biological function is paramount for elucidating the regulation of gibberellin biosynthesis. This technical guide provides an in-depth exploration of the synthesis, metabolic fate, and physiological significance of this compound. We will delve into the enzymatic machinery responsible for its turnover, present detailed experimental protocols for its study, and contextualize its role within the broader framework of plant steroid and terpenoid metabolism. This document is intended to serve as a definitive resource for researchers seeking to manipulate or understand the gibberellin biosynthetic pathway for applications in agriculture and drug discovery.
Introduction: The Pivotal Role of this compound in Gibberellin Biosynthesis
Gibberellins (GAs) are a class of tetracyclic diterpenoid hormones that regulate a vast array of developmental processes in higher plants, including seed germination, stem elongation, leaf expansion, and flower and fruit development[1]. The biosynthesis of these crucial signaling molecules is a complex, multi-step process that begins with the cyclization of geranylgeranyl diphosphate (GGDP). A key regulatory juncture in this pathway is the three-step oxidation of the tetracyclic diterpene hydrocarbon, ent-kaurene, to ent-kaurenoic acid[1][2]. This compound emerges as the first hydroxylated intermediate in this critical sequence.
The biological significance of this compound is intrinsically linked to its position as a transient intermediate. Its rapid conversion to ent-kaurenal, and subsequently to ent-kaurenoic acid, ensures a directional flux towards the production of bioactive GAs. This guide will illuminate the precise biochemical reactions governing the life of this compound and explore the broader implications of this metabolic nexus.
The Enzymatic Heart of the Matter: ent-Kaurene Oxidase (KO)
The conversion of ent-kaurene to ent-kaurenoic acid is catalyzed by a single, multifunctional cytochrome P450 monooxygenase, ent-kaurene oxidase (KO)[1][3]. This enzyme sequentially hydroxylates the C-19 methyl group of ent-kaurene, leading to the formation of this compound, then oxidizes the alcohol to an aldehyde (ent-kaurenal), and finally to a carboxylic acid (ent-kaurenoic acid)[1].
-
Gene Homologs: The gene encoding KO has been identified in numerous plant species, including Arabidopsis thaliana (GA3), pea (Pisum sativum; LH), and rice (Oryza sativa; OsKO1 and OsKO2)[2][4].
-
Subcellular Localization: KO is localized to the outer envelope of plastids, the site of ent-kaurene synthesis. This strategic positioning facilitates the efficient channeling of the lipophilic ent-kaurene from its site of synthesis to the next step in the GA pathway.
-
Phenotypic Consequences of KO Deficiency: Mutations in the genes encoding KO result in a characteristic GA-deficient phenotype, most notably severe dwarfism[4]. These mutants can be rescued by the application of ent-kaurenoic acid or downstream GAs, but not by ent-kaurene or this compound, providing compelling genetic evidence for the function of KO[1].
The Three-Step Oxidation Cascade
The catalytic cycle of KO on ent-kaurene is a tightly regulated process. While this compound and ent-kaurenal are obligate intermediates, they are typically present at very low steady-state levels within the cell, indicating their rapid turnover by the enzyme[1]. The entire three-step oxidation is thought to occur without the release of the intermediates from the active site of the enzyme.
Visualizing the Gibberellin Biosynthesis Pathway
To contextualize the role of this compound, it is essential to visualize its position within the broader gibberellin biosynthetic pathway.
Caption: The early stages of the gibberellin biosynthesis pathway, highlighting the central role of this compound.
Independent Biological Functions of this compound: An Unexplored Frontier
While the primary role of this compound is firmly established as a gibberellin precursor, the question of its potential independent biological activities remains largely unanswered. Current research has not provided significant evidence for this compound acting as a signaling molecule or having a distinct physiological role outside of the GA pathway. Its transient nature and low cellular concentrations suggest that it is unlikely to accumulate to levels sufficient for broad biological activity.
However, the broader class of ent-kaurane diterpenoids, to which this compound belongs, exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. This raises the intriguing possibility that under specific physiological conditions or in certain plant species, this compound or its derivatives could play roles in plant defense or allelopathy. Further research, including exogenous application studies and the analysis of mutants that may accumulate this compound, is required to explore these possibilities.
Regulation of this compound Levels: A Focus on ent-Kaurene Oxidase
The cellular concentration of this compound is predominantly controlled by the activity of ent-kaurene oxidase. The regulation of KO, therefore, represents a critical control point in the GA biosynthetic pathway.
-
Transcriptional Regulation: The expression of KO genes is subject to developmental and environmental regulation. For instance, in some long-day plants, the transition to flowering is associated with an upregulation of GA biosynthesis, which may involve increased transcription of KO genes[5]. Feedback regulation, where high levels of bioactive GAs repress the expression of GA biosynthetic genes, is a well-established mechanism, though its direct impact on KO expression requires further investigation.
-
Post-Translational Regulation: As a cytochrome P450 enzyme, the activity of KO is dependent on the availability of its redox partner, NADPH-cytochrome P450 reductase. The activity of KO can also be modulated by competitive and non-competitive inhibitors.
Experimental Methodologies for the Study of this compound
The study of this compound necessitates sensitive and specific analytical techniques due to its low abundance and transient nature.
In Vitro ent-Kaurene Oxidase Assay
This protocol describes a method for assaying the activity of KO using heterologously expressed enzyme in yeast microsomes.
Materials:
-
Yeast strain expressing the KO gene of interest
-
Yeast microsome isolation buffer
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADPH
-
ent-Kaurene (substrate)
-
This compound and ent-kaurenoic acid standards
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Microsome Preparation: Prepare microsomes from yeast cultures expressing the KO enzyme.
-
Enzyme Reaction: In a microcentrifuge tube, combine yeast microsomes, reaction buffer, and NADPH.
-
Substrate Addition: Add ent-kaurene dissolved in a small volume of a suitable solvent (e.g., acetone).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Extraction: Stop the reaction and extract the products with ethyl acetate.
-
Derivatization: Evaporate the solvent and derivatize the samples (e.g., methylation with diazomethane) for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS, comparing the retention times and mass spectra to those of authentic standards of this compound and ent-kaurenoic acid.
Quantification of this compound in Plant Tissues
This protocol outlines a general workflow for the extraction and quantification of this compound from plant material.
Protocol:
-
Tissue Homogenization: Homogenize fresh or frozen plant tissue in a suitable solvent (e.g., 80% methanol).
-
Internal Standard: Add a known amount of a labeled internal standard (e.g., deuterated this compound) to the homogenate for accurate quantification.
-
Solid-Phase Extraction (SPE): Partially purify the extract using a C18 SPE cartridge to remove interfering compounds.
-
Derivatization: Derivatize the sample to improve its chromatographic properties and detection sensitivity.
-
LC-MS/MS or GC-MS Analysis: Quantify the derivatized this compound using a sensitive mass spectrometry-based method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the functional characterization of an ent-kaurene oxidase gene.
Caption: A streamlined workflow for the functional analysis of an ent-kaurene oxidase gene.
Conclusion and Future Perspectives
This compound, while a transient intermediate, is at the heart of a critical control point in gibberellin biosynthesis. Its formation and subsequent oxidation, catalyzed by the multifunctional enzyme ent-kaurene oxidase, represent a key regulatory node in the pathway leading to the production of these vital plant hormones. While its primary biological function is well-established, the potential for independent bioactivity or its involvement in other metabolic pathways remains an area ripe for future investigation.
The continued development of sensitive analytical techniques, coupled with genetic and biochemical approaches, will undoubtedly provide a more nuanced understanding of the role of this compound in plant development. Such knowledge will be instrumental for the rational design of strategies to modulate gibberellin levels in crops to improve agricultural traits and for the discovery of novel bioactive compounds with potential applications in medicine.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Li, J., Shang, X., Wang, J., & Wang, X. (2020). Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice. PloS one, 15(1), e0226612. [Link]
-
Otsuka, M., Kenmoku, H., Ogawa, M., Okada, K., Mitsuhashi, W., Sassa, T., ... & Toyomasu, T. (2015). Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants. Plant and Cell Physiology, 56(8), 1545-1554. [Link]
-
Kawaide, H. (2024). Gibberellin-biosynthetic ent-kaurene synthases in higher plants do not require their non-catalytic domains for the catalysis. Bioscience Reports, 44(6), BSR20240409. [Link]
-
Hayashi, K., Kawaide, H., Notomi, M., Sakigi, Y., Matsuo, A., & Nozaki, H. (2018). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. Journal of Plant Biochemistry and Biotechnology, 27(3), 332-339. [Link]
-
Regnault, T., Frank, A., & Hecht, V. (2005). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. Plant & cell physiology, 46(2), 356-365. [Link]
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis. Plant physiology, 119(2), 507-510. [Link]
-
Helliwell, C. A., Chandler, P. M., Poole, A., Dennis, E. S., & Peacock, W. J. (1998). Cloning of the Arabidopsis ent-Kaurene Oxidase Gene GA3. Plant physiology, 117(2), 643-648. [Link]
-
Zeevaart, J. A., & Gage, D. A. (1993). ent-kaurene biosynthesis is enhanced by long photoperiods in the long-day plants Spinacia oleracea L. and Agrostemma githago L. Plant physiology, 101(1), 25-29. [Link]
-
Rademacher, W. (2000). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. Annual review of plant physiology and plant molecular biology, 51(1), 501-531. [Link]
-
Chen, Y., Zhang, Y., & Li, Z. (2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. International Journal of Molecular Sciences, 25(10), 5513. [Link]
-
Nielsen, M. T., Laursen, T., & Møller, B. L. (2025). Chemoenzymatic Synthesis with Plant Oxidases and Metabolic Engineering Enable the Total Biosynthesis of Rare Gibberellins. ChemRxiv. [Link]
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ent-kaurene biosynthesis is enhanced by long photoperiods in the long-day plants Spinacia oleracea L. and Agrostemma githago L - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
A Deep Dive into the Chemistry, Biosynthesis, and Bioactivity of Annonaceae-derived Diterpenoids for Pharmaceutical Research and Development
The Annonaceae family, a diverse group of flowering plants, has long been a focal point for natural product chemists and pharmacologists. Beyond the well-known acetogenins, this family is a rich reservoir of tetracyclic ent-kaurane diterpenoids, a class of compounds demonstrating significant therapeutic potential.[1][2] This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of ent-kaurenol and its structural relatives, focusing on their biosynthesis, isolation, and multifaceted biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4]
The Significance of ent-Kaurane Diterpenoids in Annonaceae
The ent-kauranes are a structurally diverse group of C-20 tetracyclic diterpenoids that are key bioactive constituents in the Annonaceae family.[2] To date, at least 70 ent-kaurane diterpenoids have been isolated and characterized from this family, primarily from the Annona and Xylopia genera.[1][3] These compounds exhibit a wide array of biological functions, making them promising candidates for drug discovery.[1] The structural diversity, arising from modifications to the parent ent-kaurane skeleton such as oxidation, bond cleavages, or rearrangements, is a critical factor in their varied bioactivities.[1][3]
The Biosynthetic Blueprint: From GGPP to ent-Kaurene
Understanding the biosynthetic pathway is fundamental to appreciating the production of these complex molecules in plants. The journey begins with geranylgeranyl diphosphate (GGPP) and proceeds through a two-step cyclization process to form the foundational hydrocarbon, ent-kaurene.[5][6]
Step 1: GGPP to ent-Copalyl Diphosphate (ent-CPP) This initial cyclization is catalyzed by ent-copalyl diphosphate synthase (CPS). This class II diterpene cyclase initiates a protonation-dependent cyclization of the linear GGPP into the bicyclic intermediate, ent-CPP.[6][7]
Step 2: ent-CPP to ent-Kaurene The second cyclization is mediated by ent-kaurene synthase (KS), a class I terpene cyclase. This reaction involves the ionization of the diphosphate group from ent-CPP, leading to a series of rearrangements and the formation of the tetracyclic ent-kaurene skeleton.[3][7]
Further enzymatic modifications, such as oxidations catalyzed by cytochrome P450 monooxygenases, decorate the ent-kaurene scaffold to produce the vast array of observed diterpenoids, including this compound and kaurenoic acid.[3][8]
Caption: Biosynthetic pathway of ent-kaurene and its derivatives.
Extraction and Isolation: A Validated Workflow
The successful isolation of ent-kaurenoids from Annonaceae plant material hinges on a systematic and well-chosen extraction and chromatographic process. The selection of solvents and techniques is critical and is dictated by the polarity of the target compounds.
General Experimental Protocol
The following protocol outlines a robust, field-proven methodology for the extraction and isolation of ent-kaurene diterpenoids.
Step 1: Extraction
-
Maceration: Air-dried and powdered plant material (e.g., stem bark, leaves) is macerated at room temperature with a solvent of medium polarity, such as methanol or ethanol, for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Step 2: Solvent Partitioning
-
The crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and sequentially partitioned with solvents of increasing polarity.
-
Hexane/Petroleum Ether: To remove non-polar constituents like fats and sterols.
-
Dichloromethane/Chloroform: This fraction typically contains the diterpenoids.
-
Ethyl Acetate: To isolate more polar compounds.
-
n-Butanol: To sequester highly polar glycosides.
Step 3: Chromatographic Purification
-
Column Chromatography (CC): The dichloromethane or chloroform fraction, being rich in diterpenoids, is subjected to silica gel column chromatography.
-
Rationale: Silica gel is a polar stationary phase, effective for separating compounds based on polarity.
-
Elution: A gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing polarity by adding ethyl acetate, is employed (e.g., Hexane -> Hexane/EtOAc gradients -> EtOAc). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative TLC & HPLC: Fractions containing compounds of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) for final separation of structurally similar compounds.[9]
Caption: General workflow for extraction and isolation of diterpenoids.
Biological Activities and Therapeutic Promise
ent-Kaurane diterpenoids from the Annonaceae family exhibit a compelling spectrum of biological activities, positioning them as valuable leads for drug development.
Cytotoxic and Antitumor Activity
A significant body of research highlights the potent cytotoxic effects of these compounds against various cancer cell lines.[4] For instance, derivatives of atractyligenin have shown significant cytotoxicity, with 2,15-diketo and 15-keto derivatives being particularly potent against 1A9 ovarian cancer cells, with EC50 values of 0.2 and 0.3 µM, respectively.[10] Similarly, ent-kaurenoic acid has demonstrated promising cytotoxic activity against the MDA-MB-231 breast adenocarcinoma cell line.[11] The mechanism often involves the induction of apoptosis, linked to mitochondrial dysfunction and cell cycle arrest, particularly in the G2/M phase.[4]
| Compound/Derivative | Cell Line | Activity (IC50/EC50) | Source |
| 15-keto-atractyligenin | 1A9 (Ovarian) | 0.3 µM | [10] |
| 2,15-diketo-atractyligenin | 1A9 (Ovarian) | 0.2 µM | [10] |
| ent-kaurenoic acid | MDA-MB-231 (Breast) | Promising Cytotoxicity | [11] |
Anti-inflammatory Activity
Kaurenoic acid and its derivatives have been reported to attenuate inflammatory processes through diverse mechanisms.[3] These include the downregulation of the NF-κB pathway, inhibition of nitric oxide (NO) production, and suppression of pro-inflammatory enzymes like iNOS and COX-2.[3][12] Studies have shown that certain ent-kaurene derivatives can inhibit NO production with IC50 values between 2 and 10 µM.[12] Kaurenol itself has been shown to regulate mediators like serotonin and prostaglandins, as well as interleukins IL-6 and IL-10.[13] This multi-target effect underscores their potential in treating inflammatory disorders.
Antimicrobial Activity
The antimicrobial properties of ent-kaurenoids are also well-documented. They have shown efficacy against a range of pathogens, particularly Gram-positive bacteria.[14] For example, certain diterpenes from Sigesbeckia orientalis demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with MIC values of 64 μg/mL.[15] Kaurenoic acid and its sodium salt have also shown promising activity against microorganisms involved in dental caries, such as Streptococcus mutans.[16] The proposed mechanisms include the disruption of cell membranes and inhibition of key microbial enzymes.[17]
Conclusion and Future Directions
The ent-kaurane diterpenoids of the Annonaceae family represent a structurally diverse and biologically active class of natural products. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious disease warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and utilizing promising compounds as scaffolds for semi-synthetic optimization to enhance potency and selectivity. The continued exploration of the Annonaceae family is poised to yield novel therapeutic agents for some of the most challenging diseases.
References
-
Ibrahim, T. S., Khongorzul, P., Muyaba, M., & Alolga, R. N. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1227574. Available at: [Link]
-
Ibrahim, T. S., Khongorzul, P., Muyaba, M., & Alolga, R. N. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. National Center for Biotechnology Information. Available at: [Link]
-
Ibrahim, T. S., Khongorzul, P., Muyaba, M., & Alolga, R. N. (2023). (PDF) Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. ResearchGate. Available at: [Link]
-
García, M. D., Fernández, M. A., Pascual-Villalobos, M. J., & Muñoz, M. (2024). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. MDPI. Available at: [Link]
-
Singh, P., Sharma, G., & Kumar, A. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. Available at: [Link]
-
de Morais, E. C., da Silva, A. A., & de Oliveira, L. S. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. MDPI. Available at: [Link]
-
Kubo, I., Muroi, H., & Himejima, M. (1993). Antibacterial activity of ent-kaurene diterpenoids from Rabdosia rosthornii. PubMed. Available at: [Link]
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. National Center for Biotechnology Information. Available at: [Link]
-
de Almeida, M. V., da Silva, G. F., & de Oliveira, P. F. (2022). Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae). PubMed. Available at: [Link]
-
de Oliveira, A. M., de Souza, G. R., & de Lira, D. P. (2020). Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights. PubMed. Available at: [Link]
-
Li, B. C., Zhang, D. M., & Xia, C. (2017). Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora. PubMed. Available at: [Link]
-
Kawaide, H., Imai, R., Sassa, T., & Kamiya, Y. (2011). Pathway for ent-kaurene (3) biosynthesis from GGDP (1) via CDP (2) in the fungus and plants. ResearchGate. Available at: [Link]
-
(2024). Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives. ScienceDirect. Available at: [Link]
-
Ibrahim, T. S., Khongorzul, P., Muyaba, M., & Alolga, R. N. (2023). (A) Schematic outline of the biosynthetic pathway of ent-kaurene and... ResearchGate. Available at: [Link]
-
Rosselli, S., Bruno, M., Maggio, A., Bellone, G., Chen, T. H., Bastow, K. F., & Lee, K. H. (2007). Cytotoxic activity of some natural and synthetic ent-kauranes. National Center for Biotechnology Information. Available at: [Link]
-
(2024). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. MDPI. Available at: [Link]
-
de C. M. de Carvalho, F., de F. F. M. de Sousa, D., & de S. da Silva, M. (2011). Synthesis and anti-inflammatory activity of ent-kaurene derivatives. PubMed. Available at: [Link]
-
(2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. MDPI. Available at: [Link]
-
(n.d.). Ent-kaurene synthase. Grokipedia. Available at: [Link]
-
(2023). Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. Available at: [Link]
-
da Silva, A. C., de Andrade, M. M., & de Almeida, R. S. (2025). (PDF) Evaluation of ent-Kaurenoic Acid Derivatives for their Anticariogenic Activity. ResearchGate. Available at: [Link]
Sources
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic activity of some natural and synthetic ent-kauranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of ent-kaurene diterpenoids from Rabdosia rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Diterpenoid Ent-Kaurenol: A Comprehensive Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of a Promising Natural Product Scaffold
ent-Kaurenol, a tetracyclic diterpenoid alcohol, is a member of the extensive family of ent-kaurane natural products. These compounds, characterized by their distinctive bridged ring system, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] Historically isolated from various plant sources, this compound and its derivatives are now at the forefront of drug discovery and development, with research highlighting their potential as anti-inflammatory, antimicrobial, and cytotoxic agents.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological significance, particularly its role in modulating key cellular signaling pathways.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and efficacy.
Core Properties
This compound, with the chemical formula C₂₀H₃₂O, is a hydrophobic molecule with a rigid tetracyclic core.[3][4] Its structure, featuring a hydroxyl group, imparts a degree of polarity that influences its solubility and interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O | [3][4] |
| Molecular Weight | 288.47 g/mol | [3] |
| CAS Number | 2300-11-0 | [1] |
| Melting Point | 141-142 °C | [1][4] |
| Boiling Point | Estimated >300 °C | (Based on related compounds) |
| Appearance | Solid | [4] |
| Optical Rotation | [α]D -75 (c, 2.76 in CHCl₃) | [1] |
Solubility Profile
| Solvent | Expected Solubility | Rationale/Supporting Data |
| Water | Very low | Predicted water solubility of 0.00036 g/L.[1] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Chloroform | Soluble | Nonpolar solvent. |
| Dichloromethane | Soluble | Nonpolar solvent. |
| Hexane | Sparingly soluble | Nonpolar solvent. |
Lipophilicity and Other Key Parameters
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a drug's ability to cross biological membranes.
| Parameter | Predicted Value | Source |
| LogP | 3.98 - 5.5 | [1][3][4] |
| pKa (strongest acidic) | 18.59 | [1] |
| pKa (strongest basic) | -1.2 | [1] |
| Polar Surface Area | 20.23 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Spectral Data Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for its methyl groups, methylene protons within the cyclic system, and the protons associated with the exocyclic double bond. The presence of the hydroxyl group will result in a distinct signal, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons in the tetracyclic core, the exocyclic double bond, and the carbon bearing the hydroxyl group are key diagnostic features. While a specific spectrum for this compound is not provided, detailed assignments for the closely related ent-kaurenoic acid are available and serve as an excellent reference.
-
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information. Predicted GC-MS spectra for this compound are available in public databases.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H stretching and bending vibrations of the aliphatic framework will also be present.
Biological Activity and Signaling Pathways
ent-Kaurane diterpenoids, including this compound, have been shown to exert a range of biological effects, with their anti-cancer and anti-inflammatory properties being of particular interest. A key mechanism underlying these activities is the modulation of critical cellular signaling pathways, such as the NF-κB and apoptotic pathways.
Modulation of Apoptosis and the NF-κB Pathway
This compound and related compounds have been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6] This pro-apoptotic effect is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.
The following diagram illustrates the proposed mechanism by which this compound may induce apoptosis through the inhibition of the NF-κB pathway.
Caption: Proposed mechanism of this compound-induced apoptosis via NF-κB inhibition.
Experimental Protocols
The following section outlines standardized methodologies for the determination of key physicochemical properties of this compound.
Protocol 1: Determination of Solubility (Shake-Flask Method)
This protocol describes a reliable method for determining the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, chloroform)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system or a suitable analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be optimized.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC with UV detection or by evaporating the solvent and weighing the residue.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: A streamlined workflow for the experimental determination of solubility.
Conclusion and Future Perspectives
This compound stands out as a promising natural product with a well-defined physicochemical profile that makes it an attractive candidate for further drug development. Its demonstrated ability to induce apoptosis and inhibit the pro-inflammatory NF-κB pathway underscores its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for the consistent and reliable characterization of this compound and its analogs. Future research should focus on detailed in vivo studies to evaluate its efficacy and safety, as well as on the development of optimized formulations to enhance its bioavailability. The continued exploration of the ent-kaurane scaffold is poised to yield novel and effective therapeutic agents.
References
-
ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4. PubMed. [Link]
-
Showing ent-Kaur-16-en-19-ol (PHY0166897). PhytoBank. [Link]
-
SYNTHETIC TRANSFORMATIONS OF ENT-KAURENOIC ACID. CJM.ASM.MD. [Link]
-
An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells. PubMed. [Link]
-
Showing Compound ent-16-Kauren-19-ol (FDB015664). FooDB. [Link]
-
Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. PMC. [Link]
-
Kaurenol | C20H32O | CID 443465. PubChem. [Link]
-
ent-Kaur-16-en-19-ol | C20H32O | CID 101289732. PubChem. [Link]
- Process for preparing water soluble diterpenes and their applications.
-
Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. PubMed. [Link]
-
The Experimental Determination of Solubilities. ACS Publications. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]
-
Structure of ent-15α-hydroxy-kaur-16-en-19-oic acid. ResearchGate. [Link]
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. [Link]
-
Apoptotic induction and inhibition of NF-KB signaling pathway in. Dove Medical Press. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
Sources
- 1. Showing Compound ent-16-Kauren-19-ol (FDB015664) - FooDB [foodb.ca]
- 2. SYNTHETIC TRANSFORMATIONS OF ENT-KAURENOIC ACID | CJM.ASM.MD [cjm.ichem.md]
- 3. Kaurenol | C20H32O | CID 443465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ent-Kaur-16-en-19-ol | C20H32O | CID 101289732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Conversion of ent-Kaurene to ent-Kaurenol and Beyond: A Focus on ent-Kaurene Oxidase
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of ent-kaurene, a critical step in the biosynthesis of gibberellins (GAs), a class of phytohormones essential for plant growth and development. The central focus of this document is the pivotal enzyme responsible for this transformation: ent-kaurene oxidase (KO). We will delve into the biochemical and molecular characteristics of this multifunctional cytochrome P450 monooxygenase, detailing its catalytic mechanism, the necessity of its redox partners, and its subcellular localization. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the heterologous expression, purification, and functional characterization of ent-kaurene oxidase. By presenting step-by-step protocols, data analysis techniques, and a thorough examination of the enzyme's kinetics and active site, this document aims to serve as an authoritative resource for those investigating gibberellin biosynthesis and related metabolic pathways.
Introduction: The Significance of ent-Kaurene Oxidation in Gibberellin Biosynthesis
Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering[1][2]. The intricate biosynthetic pathway of GAs involves several enzymatic steps, with the initial stages being catalyzed by terpene cyclases and cytochrome P450 monooxygenases[3][4].
The conversion of the diterpene hydrocarbon ent-kaurene is a key committed step in the early stages of GA biosynthesis[3][5]. This process is not a single conversion but a three-step oxidation cascade that transforms ent-kaurene into ent-kaurenoic acid, with ent-kaurenol and ent-kaurenal as transient intermediates[5][6]. The enzyme responsible for catalyzing all three of these successive oxidations is ent-kaurene oxidase (KO)[5][6].
Understanding the intricacies of ent-kaurene oxidase is paramount for several reasons. From a fundamental research perspective, it offers insights into the mechanisms of multifunctional cytochrome P450 enzymes and the regulation of plant hormone biosynthesis. For drug development and agrochemical research, KO presents a potential target for the design of plant growth regulators[7]. This guide will provide a deep dive into the world of ent-kaurene oxidase, equipping researchers with the knowledge and practical protocols to study this fascinating and important enzyme.
The Central Catalyst: ent-Kaurene Oxidase (CYP701A)
ent-Kaurene oxidase (KO) is a membrane-bound cytochrome P450 monooxygenase belonging to the CYP701A subfamily[5][6]. As a quintessential P450 enzyme, it utilizes a heme cofactor to activate molecular oxygen for the insertion of one oxygen atom into its substrate[7].
A Multifunctional Enzyme
A remarkable feature of ent-kaurene oxidase is its ability to catalyze three distinct oxidation reactions at the C-19 position of the ent-kaurene molecule[5][6]. The enzyme is believed to retain the intermediates, this compound and ent-kaurenal, within its active site to facilitate the sequential oxidation to ent-kaurenoic acid[5]. This channeling of intermediates enhances the efficiency of the overall conversion.
The reaction sequence is as follows:
-
ent-Kaurene → this compound: The first hydroxylation introduces a hydroxyl group at the C-19 methyl group of ent-kaurene.
-
This compound → ent-Kaurenal: The alcohol is then oxidized to an aldehyde.
-
ent-Kaurenal → ent-Kaurenoic Acid: The final step involves the oxidation of the aldehyde to a carboxylic acid.
Caption: The three-step oxidation of ent-kaurene to ent-kaurenoic acid.
Essential Redox Partner: NADPH-Cytochrome P450 Reductase
Like most microsomal cytochrome P450 enzymes, the catalytic activity of ent-kaurene oxidase is strictly dependent on a redox partner to provide the necessary electrons for oxygen activation[1]. This partner is the flavoprotein NADPH-cytochrome P450 reductase (CPR)[1]. CPR transfers electrons from NADPH to the heme center of KO, facilitating the catalytic cycle. For in vitro reconstitution of KO activity, the presence of a functional CPR is essential.
Subcellular Localization
ent-Kaurene oxidase is localized to the outer envelope membrane of plastids and the endoplasmic reticulum[5][6]. This strategic positioning allows it to access its substrate, ent-kaurene, which is synthesized within the plastids, and to channel the product, ent-kaurenoic acid, to the subsequent enzymes in the GA biosynthesis pathway located in the endoplasmic reticulum[5].
Methodologies for the Study of ent-Kaurene Oxidase
The study of membrane-bound enzymes like ent-kaurene oxidase presents unique challenges. However, the development of heterologous expression systems has greatly facilitated the production and characterization of this enzyme.
Heterologous Expression of ent-Kaurene Oxidase
Both yeast (Saccharomyces cerevisiae) and Escherichia coli have been successfully used to express functional ent-kaurene oxidase[8][9].
Yeast is an excellent host for expressing plant P450s as it is a eukaryote and possesses its own endogenous NADPH-cytochrome P450 reductase that can support the activity of the heterologously expressed enzyme[8].
Protocol for Expression in Yeast:
-
Vector Construction: The full-length cDNA of the desired ent-kaurene oxidase gene is cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.
-
Culture Growth and Induction: Transformed yeast cells are grown in a selective medium to an appropriate cell density (e.g., OD600 of 0.6-0.8). Gene expression is then induced by adding galactose to the medium.
-
Microsome Preparation: After a period of induction (e.g., 16-24 hours), the yeast cells are harvested, and the microsomal fraction, which contains the expressed ent-kaurene oxidase, is isolated by differential centrifugation.
E. coli is a widely used host for recombinant protein production due to its rapid growth and high expression levels. However, for functional expression of a eukaryotic P450 like KO, co-expression with its redox partner, CPR, is often necessary.
Protocol for Expression in E. coli :
-
Vector Construction: The cDNA of ent-kaurene oxidase, often with an N-terminal modification to enhance expression and a His-tag for purification, is cloned into an E. coli expression vector (e.g., pET series). A compatible vector carrying the CPR gene is also required for co-transformation.
-
Co-transformation: Both the KO and CPR expression vectors are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth and Induction: The co-transformed cells are grown in a suitable medium (e.g., TB) to mid-log phase. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Membrane Fraction Isolation: After induction, the cells are harvested, and the cell pellet is lysed. The membrane fraction containing the recombinant KO is then isolated by ultracentrifugation.
Caption: A generalized workflow for heterologous expression of ent-kaurene oxidase.
Purification of Recombinant ent-Kaurene Oxidase
The purification of membrane-bound proteins like KO requires solubilization from the membrane fraction followed by chromatographic separation. The addition of a polyhistidine (His) tag to the recombinant protein greatly simplifies the purification process through immobilized metal affinity chromatography (IMAC)[10][11].
Detailed Protocol for Purification of His-tagged ent-Kaurene Oxidase from E. coli :
-
Solubilization of the Membrane Fraction:
-
Resuspend the isolated membrane pellet in a solubilization buffer (e.g., 50 mM potassium phosphate pH 7.5, 500 mM NaCl, 10% glycerol, 20 mM imidazole).
-
Add a suitable non-ionic detergent, such as n-dodecyl-β-D-maltoside (DDM) or Triton X-100, to a final concentration of 1% (w/v).
-
Stir gently at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.
-
Clarify the solubilized fraction by ultracentrifugation to remove any insoluble material.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with the solubilization buffer.
-
Load the clarified supernatant containing the solubilized His-tagged KO onto the column.
-
Wash the column extensively with a wash buffer containing a lower concentration of imidazole (e.g., 40-50 mM) to remove non-specifically bound proteins.
-
Elute the bound His-tagged KO with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Detergent Removal (Optional but Recommended):
-
The eluted protein fraction can be subjected to buffer exchange using dialysis or a desalting column to remove the imidazole and reduce the detergent concentration. This step is crucial for subsequent functional assays and storage.
-
-
Protein Concentration and Storage:
-
Concentrate the purified protein using a suitable method, such as ultrafiltration.
-
For storage, it is advisable to add a cryoprotectant like glycerol (to a final concentration of 20-50%) and flash-freeze the aliquots in liquid nitrogen before storing at -80°C. The addition of 20% glycerol has been shown to stabilize the activity of ent-kaurene oxidase[4].
-
In Vitro Enzyme Assays
Functional characterization of purified ent-kaurene oxidase or microsomal fractions containing the enzyme is performed through in vitro assays.
Protocol for a Standard in vitroent-Kaurene Oxidase Assay:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Purified KO or microsomal fraction
-
Purified CPR (if using purified KO)
-
NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or a final concentration of 1 mM NADPH.
-
-
Substrate Addition: Add the substrate, ent-kaurene, dissolved in a small volume of a suitable solvent like acetone or DMSO, to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specific duration (e.g., 1-2 hours).
-
Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate[8]. Vortex vigorously to extract the products.
-
Sample Preparation for Analysis: Centrifuge to separate the phases, and transfer the organic layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The products of the ent-kaurene oxidase reaction are typically analyzed by GC-MS[8]. Due to the low volatility of the hydroxylated and carboxylated products, derivatization is often necessary.
Protocol for Derivatization and GC-MS Analysis:
-
Derivatization:
-
To the dried extract, add a methylating agent, such as diazomethane or trimethylsilyldiazomethane, to convert the carboxylic acid group of ent-kaurenoic acid to a methyl ester.
-
For the hydroxyl group of this compound, a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form a trimethylsilyl (TMS) ether.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the different products.
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards.
-
Data Presentation and Interpretation
Kinetic Parameters of ent-Kaurene Oxidase
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable information about the enzyme's affinity for its substrates and its catalytic efficiency. These parameters can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |
| ent-Kaurene | Arabidopsis thaliana (recombinant) | 1.8 | - | [6] |
| This compound | Arabidopsis thaliana (recombinant) | 6.0 | - | [6] |
| ent-Kaurenal | Arabidopsis thaliana (recombinant) | 1.9 | - | [6] |
| ent-Kaurene | Montanoa tomentosa (microsomes) | 80.63 ± 1.2 | 31.80 ± 1.8 µmol/mg/h | [12] |
| ent-Cassadiene | Arabidopsis thaliana (recombinant) | 50 ± 7 | 0.14 (relative to ent-kaurene) | [3] |
| ent-Sandaracopimaradiene | Arabidopsis thaliana (recombinant) | 46 ± 24 | 0.11 (relative to ent-kaurene) | [3] |
Insights into the Active Site
While a crystal structure of ent-kaurene oxidase is not yet available, homology modeling based on other P450 structures can provide insights into the architecture of its active site[13]. The active site is expected to be a hydrophobic pocket that accommodates the tetracyclic structure of ent-kaurene. Specific amino acid residues within this pocket are crucial for substrate binding and positioning, which in turn determines the regioselectivity of the hydroxylation reaction. Site-directed mutagenesis studies can be employed to identify these key residues and elucidate their roles in catalysis[13][14].
Conclusion and Future Perspectives
ent-Kaurene oxidase stands as a fascinating example of a multifunctional enzyme with a pivotal role in plant metabolism. The methodologies outlined in this guide provide a robust framework for its study, from gene to function. The heterologous expression and in vitro reconstitution systems are powerful tools that enable detailed biochemical and biophysical characterization.
Future research in this area will likely focus on several key aspects. The determination of the crystal structure of ent-kaurene oxidase would be a major breakthrough, providing a detailed map of the active site and facilitating a deeper understanding of its multi-step catalytic mechanism. Further investigation into the protein-protein interactions between KO and its redox partner, CPR, will shed light on the dynamics of electron transfer. Moreover, exploring the substrate promiscuity of KO from different plant species could uncover novel biocatalysts for the production of valuable diterpenoids. The knowledge gained from these studies will not only advance our fundamental understanding of plant biochemistry but also pave the way for the development of novel plant growth regulators and the metabolic engineering of valuable natural products.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Mafu, S., Jia, M., O'Neil, J. P., & Peters, R. J. (2016). Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis. Proceedings of the National Academy of Sciences, 113(9), 2530–2535. [Link]
-
Grokipedia. (n.d.). Ent-kaurene oxidase. Retrieved from [Link]
-
UniProt Consortium. (2022). KO - Ent-kaurene oxidase, chloroplastic - Arabidopsis thaliana (Mouse-ear cress) | UniProtKB | UniProt. [Link]
-
Ashman, P. J., Mackenzie, A., & Bramley, P. M. (1990). Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi. Biochimica et Biophysica Acta (BBA) - General Subjects, 1036(2), 151–157. [Link]
-
Wikipedia. (2023). Ent-kaurene oxidase. [Link]
-
Schalk, M., & Croteau, R. (2000). Key substrate recognition residues in the active site of a plant cytochrome P450, CYP73A1. Homology guided site-directed mutagenesis. The Journal of biological chemistry, 275(33), 25348–25354. [Link]
-
Zendle, R., & Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12813. [Link]
-
Thimmaraju, R., et al. (2022). Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae. Frontiers in Plant Science, 13, 958009. [Link]
- Pompon, D., Louerat, B., Bronine, A., & Urban, P. (2005). US20050164341A1 - Methods of purification of cytochrome p450 proteins and of their crystallizing.
-
Rojas-idrogo, C., et al. (2012). Functional characterization of ent-kaurene oxidase, MtKO, from Montanoa tomentosa (Zoapatle). ResearchGate. [Link]
-
Xu, M., et al. (2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. International Journal of Molecular Sciences, 25(10), 5406. [Link]
- Hedden, P., & Thomas, S. G. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11–25.
-
Helliwell, C. A., et al. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences, 98(4), 2065–2070. [Link]
-
Bio-Rad Laboratories. (n.d.). Affinity Purification of Tagged Recombinant Proteins. [Link]
-
Morrone, D., et al. (2010). Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis. Biochemical Journal, 431(2), 337–344. [Link]
- Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual review of plant biology, 59, 225–251.
-
Wikipedia. (2023). Ent-kaurenoic acid oxidase. [Link]
-
QIAGEN. (2008). QIAgenes E. coli Handbook. [Link]
-
Kuchar, M., & Haider, K. (2018). Extraction of a recombinant full-length NADPH-cytochrome P450 oxidoreductase from bacterial membranes: effect of detergents and additives. bioRxiv. [Link]
-
ResearchGate. (n.d.). (a) Chemical structure of ent-kaurene. (b) Representative bioactive.... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. criver.com [criver.com]
- 3. Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. uniprot.org [uniprot.org]
- 7. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]
- 8. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. repositum.tuwien.at [repositum.tuwien.at]
- 13. Key substrate recognition residues in the active site of a plant cytochrome P450, CYP73A1. Homology guided site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of ent-Kaurenol as a Secondary Metabolite in Planta: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond Primary Metabolism - The World of Secondary Metabolites
In the intricate biochemical landscape of plants, secondary metabolites represent a vast and diverse arsenal of compounds that are not directly involved in the primary processes of growth, development, and reproduction. Instead, these molecules mediate the interactions between the plant and its environment, serving as defense compounds against herbivores and pathogens, attractants for pollinators and seed dispersers, and agents of plant-plant competition. Among the myriad of secondary metabolites, the diterpenoids, a class of C20 terpenoids, stand out for their structural complexity and biological significance. This guide focuses on a key member of this family, ent-kaurenol, a tetracyclic diterpene alcohol that serves as a critical nexus in plant metabolism, bridging primary and secondary metabolic pathways and acting as the precursor to a vital class of plant hormones.
The Biosynthetic Pathway of this compound: A Multi-step Enzymatic Cascade
The journey to this compound begins with the universal precursor of all terpenoids, geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway in plastids. The biosynthesis of this compound from GGPP is a three-step enzymatic process catalyzed by a trio of dedicated enzymes.
-
From GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of the linear GGPP molecule into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS) .
-
Formation of the Tetracyclic Skeleton - ent-Kaurene: The second cyclization reaction is catalyzed by ent-kaurene synthase (KS) , which converts ent-CPP into the tetracyclic diterpene hydrocarbon, ent-kaurene.[1] This enzyme is a key rate-limiting step in the biosynthesis of gibberellins.[2]
-
The Final Hydroxylation to this compound: The final step in the formation of this compound is the hydroxylation of ent-kaurene at the C-19 position. This oxidation is carried out by a cytochrome P450 monooxygenase known as ent-kaurene oxidase (KO) .[3] This enzyme is a crucial player, as it not only produces this compound but also catalyzes the subsequent two oxidation steps to form ent-kaurenal and ent-kaurenoic acid.[4]
Figure 1: Biosynthetic pathway of this compound from GGPP.
The chemical structure of this compound is characterized by a tetracyclic kaurane skeleton with a hydroxyl group at the C-19 position.
Physiological Significance: The Gateway to Gibberellins
The primary and most well-established role of this compound in plants is its function as a committed precursor to the gibberellins (GAs), a class of phytohormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[5] The conversion of this compound to bioactive GAs is a complex pathway involving a series of oxidation and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases. The initial steps, catalyzed by ent-kaurene oxidase, convert this compound first to ent-kaurenal and then to ent-kaurenoic acid.[4] From ent-kaurenoic acid, the pathway continues through a series of intermediates to ultimately produce the biologically active gibberellins, such as GA1 and GA4.
Figure 2: Simplified pathway of gibberellin biosynthesis from this compound.
Ecological Roles: A Molecule of Defense and Communication
Beyond its central role in gibberellin biosynthesis, evidence suggests that this compound and its derivatives are involved in the ecological interactions of plants. While direct studies on the defensive properties of this compound are emerging, the broader family of kaurene-type diterpenoids has well-documented roles in plant defense and allelopathy.
-
Phytoalexins and Defense: In rice, the biosynthesis of various diterpenoid phytoalexins, which are antimicrobial compounds produced in response to pathogen attack, diverges from the gibberellin pathway at the level of the diterpene synthase enzymes.[6][7] This shared ancestry and enzymatic machinery strongly suggest that this compound and its derivatives could also possess defensive properties.
-
Allelopathic Activity: A derivative of ent-kaurenoic acid, which is biosynthetically downstream of this compound, has been shown to exhibit significant allelopathic activity, inhibiting the germination and growth of other plants.[8] This finding points to a potential role for this compound-derived compounds in plant-plant competition.
Experimental Protocols for the Analysis of this compound
The accurate extraction, purification, and quantification of this compound are essential for studying its biosynthesis, metabolism, and biological functions. The following is a generalized protocol that can be adapted for various plant tissues.
I. Extraction
The choice of extraction method and solvent is critical and depends on the polarity of the target compound and the nature of the plant matrix.[9][10]
1. Sample Preparation:
- Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
- Lyophilize (freeze-dry) the tissue to remove water, which can interfere with extraction and analysis.
- Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
2. Solvent Extraction:
- Rationale: this compound is a relatively non-polar molecule, so a non-polar solvent or a solvent mixture with a significant non-polar component is suitable for its extraction.
- Procedure:
- Weigh a precise amount of the powdered plant material (e.g., 100 mg to 1 g).
- Add a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate (e.g., 85:15 v/v), at a ratio of 10:1 (solvent volume: sample weight).[11]
- For enhanced extraction efficiency, sonicate the mixture for 30-60 minutes or perform maceration with agitation for several hours.
- Centrifuge the mixture to pellet the solid plant debris.
- Carefully collect the supernatant containing the extracted compounds.
- Repeat the extraction process two more times with fresh solvent to ensure complete recovery.
- Pool the supernatants.
II. Purification (Optional but Recommended)
For complex plant extracts, a purification step can remove interfering compounds and enrich for this compound.
1. Solid-Phase Extraction (SPE):
- Rationale: SPE with a silica-based sorbent can effectively separate compounds based on polarity.
- Procedure:
- Condition a silica SPE cartridge with the extraction solvent.
- Load the crude extract onto the cartridge.
- Wash the cartridge with a non-polar solvent (e.g., hexane) to remove highly non-polar impurities.
- Elute this compound with a solvent of slightly higher polarity (e.g., a mixture of hexane and ethyl acetate). The optimal elution solvent should be determined empirically.
III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
1. Derivatization (Optional but often necessary):
- Rationale: The hydroxyl group of this compound can make it less volatile and prone to tailing on some GC columns. Derivatization to a trimethylsilyl (TMS) ether increases its volatility and improves chromatographic performance.
- Procedure:
- Evaporate the purified extract to dryness under a gentle stream of nitrogen.
- Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60-80°C for 30-60 minutes.[12]
2. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injection: Splitless injection is typically used for trace analysis.
- Temperature Program: An optimized temperature gradient is used to separate the compounds of interest. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C), and hold for a period.
- Mass Spectrometry: The mass spectrometer is operated in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification.
- Identification: The identification of the this compound peak is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
- Quantification: A calibration curve is generated using a series of known concentrations of an authentic this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
IV. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is an alternative to GC-MS, particularly for less volatile or thermally labile compounds.
1. HPLC Analysis:
- Instrumentation: An HPLC system with a UV or mass spectrometric detector.
- Column: A reversed-phase C18 column is typically used for the separation of diterpenoids.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Detection: UV detection can be used if the compound has a chromophore, but for non-chromophoric compounds like this compound, a mass spectrometer (LC-MS) is required for sensitive and specific detection.
- Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from an authentic standard.
subgraph "cluster_prep" {
label="Sample Preparation";
style="rounded";
bgcolor="#E8F0FE";
Harvest [label="Harvest Plant Tissue"];
Freeze [label="Freeze in Liquid N2"];
Lyophilize [label="Lyophilize (Freeze-dry)"];
Grind [label="Grind to Fine Powder"];
Harvest -> Freeze -> Lyophilize -> Grind;
}
subgraph "cluster_extract" {
label="Extraction";
style="rounded";
bgcolor="#E6F4EA";
Solvent [label="Solvent Extraction (Hexane/EtOAc)"];
Purify [label="Purification (SPE)"];
Grind -> Solvent -> Purify;
}
subgraph "cluster_analysis" {
label="Analysis";
style="rounded";
bgcolor="#FEF7E0";
Derivatize [label="Derivatization (TMS)"];
GCMS [label="GC-MS Analysis"];
HPLC [label="HPLC-MS Analysis"];
Purify -> Derivatize -> GCMS;
Purify -> HPLC;
}
}
Figure 3: Experimental workflow for the analysis of this compound.
Quantitative Levels of this compound and Related Precursors in Plants
The concentration of this compound and its precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table provides a summary of reported levels of this compound or its immediate precursor, ent-kaurene, and its direct product ent-kaurenoic acid, in various plants.
| Compound | Plant Species | Tissue/Organ | Concentration/Abundance | Reference |
| This compound | Yeast (Saccharomyces cerevisiae) expressing Arabidopsis GA3 | Whole cells | Approx. 5-fold lower than ent-kaurenoic acid | [4] |
| ent-Kaurenoic Acid | Baccharis retusa and B. lateralis (Asteraceae) | Aerial parts | Isolated in high amounts | |
| ent-Kaur-16-en-19-al | Carramboa littlei | Essential oil from leaves | 21.8% of the essential oil | |
| ent-Kaurenoic Acid | Oryza sativa (Rice) | One-month-old seedlings | Detectable levels | [12] |
| ent-Kaurene Diterpenoids | Coffea sp. (Coffee) | Beans | Up to 18.5% of the lipid fraction (as fatty acid derivatives) |
Conclusion and Future Perspectives
This compound stands as a testament to the elegant efficiency of plant metabolic networks. It is a pivotal secondary metabolite that is indispensable for primary plant development through its role as the gateway to the gibberellin hormones. Furthermore, emerging evidence points to its involvement in the complex ecological interactions that shape plant communities. For researchers in natural product chemistry, plant biology, and drug discovery, a thorough understanding of the biosynthesis, regulation, and bioactivity of this compound and its derivatives offers exciting opportunities. Future research should focus on elucidating the specific defensive and allelopathic roles of this compound, exploring the diversity of this compound-derived metabolites across the plant kingdom, and harnessing the biosynthetic pathway for the sustainable production of valuable diterpenoids.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Kawaide, H., Imai, R., Sassa, T., & Kamiya, Y. (2011). Hormonal Diterpenoids Derived From Ent-Kaurenoic Acid Are Involved in the Blue-Light Avoidance Response of Physcomitrella Patens. Plant Signaling & Behavior, 6(8), 1235-1237. [Link]
-
Yamamura, Y., Taguchi, Y., Ichitani, K., Umebara, I., Ohshita, A., Kurosaki, F., & Lee, J. B. (2018). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. Journal of Natural Medicines, 72(2), 544–552. [Link]
-
Fleet, C. M., Yamaguchi, S., Kamiya, Y., & Sun, T. P. (2005). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. Plant & Cell Physiology, 46(1), 136-144. [Link]
-
dos Santos, A. C. C., et al. (2022). Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae). Revista Brasileira de Farmacognosia, 32(4), 568-575. [Link]
-
Vieira, I. J. C., et al. (2011). Synthesis of a new allelopathic agent from the biotransformation of ent-15α-hydroxy-16-kauren-19-oic acid with Fusarium proliferatum. Journal of the Brazilian Chemical Society, 22(10), 1989-1994. [Link]
-
Zi, J., & Peters, R. J. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 145-156. [Link]
-
Chen, S., et al. (2020). Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice. PLoS ONE, 15(1), e0227622. [Link]
-
Rojas, J., et al. (2011). Phytochemical and biological studies of Costa Rican Asteraceae part VI - Studies of ent-kaurane diterpenes from Oyedaea verbesinoides for their inhibitory activity on vascular smooth muscle contraction. Natural Product Communications, 6(11), 1599-1602. [Link]
-
Dias, R. C. E., et al. (2021). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 26(2), 438. [Link]
-
Morrone, D., et al. (2010). CYP701A8: A Rice ent-Kaurene Oxidase Paralog Diverted to More Specialized Diterpenoid Metabolism. Plant Physiology, 154(1), 379-389. [Link]
-
Malla, P. K., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Journal of Ethnopharmacology, 309, 116342. [Link]
-
Li, B., et al. (2021). Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Horticulture Research, 8(1), 195. [Link]
- Roy, C., & Bergeron, A. (2005). Process for extraction of diterpenes and triterpenes from biomaterial.
-
Li, Z., et al. (2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. International Journal of Molecular Sciences, 25(10), 5437. [Link]
-
Thimmappa, R., et al. (2016). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(2), 345-359. [Link]
-
Kitaoka, T., et al. (2016). The rice ent-KAURENE SYNTHASE LIKE 2 encodes a functional ent-beyerene synthase. Bioscience, Biotechnology, and Biochemistry, 80(10), 2056-2062. [Link]
-
Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Qualitative phytochemical analysis for isolation of terpens from Clerodendron infortunatum leaves. IOSR Journal of Pharmacy, 1(1), 47-52. [Link]
-
S., S., & S., M. (2015). Spectrophotometric Quantification of Triterpenoids in Selected Medicinal Plants. International Journal of PharmTech Research, 8(5), 894-900. [Link]
-
PubChem. (n.d.). Kaurenol. PubChem Compound Summary for CID 443465. Retrieved from [Link].
-
Lu, X., et al. (2015). Synthesis of bicyclo[3.2.1]octane tetracyclic diterpenes. I.R.I.S. Institutional Research Information System, [Link]
-
dos Santos, A. C. C., et al. (2022). Selective cytotoxicity of ent‐kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae). Revista Brasileira de Farmacognosia, 32(4), 568-575. [Link]
-
Grokipedia. (n.d.). ent-Kaurene oxidase. Grokipedia. Retrieved from [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant Physiology, 57(2), 245–248. [Link]
-
Helliwell, C. A., et al. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences, 98(4), 2062-2067. [Link]
-
CharChem. (n.d.). ent-Kaurene. CharChem. Retrieved from [Link]
-
Wang, Y., et al. (2021). Overexpression of Ent-Kaurene Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant Physiology, 57(2), 245–248. [Link]
-
Wikipedia. (n.d.). ent-Kaurene synthase. Wikipedia. Retrieved from [Link]
-
The Good Scents Company. (n.d.). kaurene. The Good Scents Company. Retrieved from [Link]
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormonal diterpenoids derived from ent-kaurenoic acid are involved in the blue-light avoidance response of Physcomitrella patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The rice ent-KAURENE SYNTHASE LIKE 2 encodes a functional ent-beyerene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 10. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Extraction and purification techniques for ent-Kaurenol from plant material
Application Notes & Protocols: High-Purity ent-Kaurenol from Plant Biomass
Abstract
ent-Kaur-16-en-19-ol, commonly known as this compound, is a tetracyclic diterpenoid alcohol that serves as a pivotal intermediate in the biosynthesis of gibberellins, a class of critical plant hormones.[1][2] Beyond its role in plant physiology, the ent-kaurane skeleton is the backbone for a wide array of natural products exhibiting promising pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective extraction, purification, and characterization of this compound from plant sources. The protocols herein are designed to be robust and scalable, emphasizing scientific rationale, methodological integrity, and adherence to Good Laboratory Practice (GLP).
Introduction: The Scientific Rationale
The successful isolation of a target natural product is not merely a sequence of steps but a strategic process dictated by the compound's unique physicochemical properties. This compound is a moderately non-polar molecule, a property that governs every decision from solvent selection to chromatographic separation. This guide is structured to provide not just the "how" but the "why," ensuring that the user can adapt and troubleshoot the process effectively.
Biological Significance of this compound
This compound is derived from the enzymatic oxidation of ent-kaurene, a reaction catalyzed by the enzyme ent-kaurene oxidase.[6][7] It is a direct precursor to ent-kaurenal and subsequently ent-kaurenoic acid, leading to the formation of gibberellins which regulate plant growth and development.[1] Its tetracyclic diterpenoid structure makes it a valuable chiral building block for synthetic chemistry and a target for pharmacological investigation.[2][5]
Physicochemical Properties
Understanding the properties of this compound is the cornerstone of designing an efficient purification strategy. Its behavior in different solvent systems is critical for both extraction and chromatography.
| Property | Value | Source | Justification for Protocol Design |
| Molecular Formula | C₂₀H₃₂O | [8] | --- |
| Molecular Weight | 288.47 g/mol | [8][9] | Used for calculating molar concentrations and reaction stoichiometry. |
| Appearance | White crystalline solid (when pure) | General Knowledge | Visual indicator of purity during final isolation steps. |
| logP (o/w) | ~3.98 - 5.5 | [8][9] | Indicates high lipophilicity; predicts poor water solubility and good solubility in non-polar organic solvents (e.g., hexane, ethyl acetate). |
| Water Solubility | Very low (predicted ~0.36 mg/L) | [9] | Confirms that aqueous extractions are unsuitable; necessitates organic solvents. |
| Organic Solubility | Soluble in alcohols, ethers, chlorinated solvents, and non-polar hydrocarbons. | [10] | Guides the selection of solvents for extraction and chromatography mobile phases. |
| Polar Surface Area | 20.23 Ų | [9] | The single hydroxyl group imparts slight polarity, allowing for separation from purely non-polar hydrocarbons (like its precursor ent-kaurene) on normal-phase media. |
Pre-Extraction: Maximizing Starting Material Quality
The quality of the final product is inextricably linked to the quality of the starting plant material.
-
Plant Source Selection: this compound and related diterpenoids are found in various plant families, including Annonaceae, Asteraceae, and Euphorbiaceae.[2][3] Select plant species known for high yields, such as Wedelia trilobata or certain Annonaceae species.[11]
-
Harvesting & Handling: Harvest the specific plant part (e.g., leaves, stems, roots) reported to have the highest concentration of the target compound. Handle material carefully to prevent enzymatic degradation.
-
Drying: Air-dry or oven-dry the plant material at a low temperature (40-50°C) to prevent thermal degradation of the diterpenoids. Proper drying is crucial to inhibit microbial growth and concentrate the biomass.
-
Grinding: Mill the dried plant material into a coarse powder (e.g., 20-40 mesh). This increases the surface area available for solvent penetration, significantly improving extraction efficiency.
General Extraction & Purification Workflow
The overall strategy involves a multi-stage process designed to systematically remove impurities and enrich the concentration of this compound.
Caption: High-level workflow for this compound isolation.
Protocols: From Crude Extract to Pure Compound
Adherence to Good Laboratory Practice (GLP) is mandatory for ensuring the quality, integrity, and reproducibility of the results.[12][13][14] This includes maintaining detailed records, calibrating equipment, and handling all chemicals with appropriate safety precautions.
Protocol 4.1: Solvent Extraction
Causality: The choice of solvent is dictated by the "like dissolves like" principle. Given this compound's high logP, a non-polar solvent system is ideal. A common approach is to use a solvent of medium polarity like ethanol or ethyl acetate to extract a broad range of compounds, followed by partitioning.[11] Alternatively, direct extraction with a less polar solvent can provide a cleaner starting extract. This protocol uses sequential extraction to fractionate by polarity from the outset.
Materials:
-
Dried, powdered plant material (1 kg)
-
n-Hexane (5 L)
-
Ethyl Acetate (EtOAc) (5 L)
-
Methanol (MeOH) (5 L)
-
Large percolation vessel or Soxhlet apparatus
-
Rotary evaporator
Procedure:
-
Hexane Extraction: Macerate or percolate the powdered plant material with n-hexane for 24-48 hours with occasional agitation. Alternatively, perform Soxhlet extraction for 8-12 hours.
-
Rationale: This step isolates highly non-polar compounds, including lipids, sterols, and the target this compound, while leaving behind more polar compounds.
-
-
Filtration & Concentration: Filter the hexane extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield the crude hexane fraction.
-
Ethyl Acetate Extraction: Air-dry the plant marc from the previous step and repeat the extraction process using ethyl acetate.
-
Rationale: This step extracts compounds of intermediate polarity. This compound will have significant solubility in EtOAc, so this fraction should also be retained and analyzed.
-
-
Methanol Extraction: Repeat the process with methanol on the remaining plant marc.
-
Rationale: This isolates highly polar compounds (glycosides, flavonoids) and is typically discarded for this application.
-
-
Fraction Selection: Analyze the crude hexane and ethyl acetate fractions via Thin-Layer Chromatography (TLC) to determine which contains the highest concentration of this compound. Proceed with the most promising fraction (typically the hexane or a combination of both).
Protocol 4.2: Silica Gel Column Chromatography
Causality: This is an adsorption chromatography technique. Silica gel is a highly polar stationary phase. Non-polar compounds will elute first, while polar compounds will be retained longer. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are separated based on their relative polarity. This compound, with its single hydroxyl group, will be retained more strongly than non-polar hydrocarbons (ent-kaurene) but will elute before more polar diols or acids.
Materials:
-
Crude extract enriched with this compound (e.g., 10 g)
-
Silica gel (60-120 mesh) for column chromatography (approx. 300-500 g)
-
Glass chromatography column
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel (~20 g) by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding the silica, and drying it to a free-flowing powder. Carefully load this onto the top of the packed column.
-
Elution (Gradient): Begin eluting the column with 100% n-hexane.
-
Rationale: This initial step elutes very non-polar compounds like waxes and hydrocarbon precursors.
-
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate in hexane. A typical gradient might be:
-
Hexane (100%)
-
Hexane:EtOAc (98:2)
-
Hexane:EtOAc (95:5)
-
Hexane:EtOAc (90:10)
-
Hexane:EtOAc (80:20)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) throughout the elution process.
-
TLC Monitoring: Spot every few fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., Hexane:EtOAc 9:1 or 8:2). Visualize the spots under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., ceric ammonium molybdate or vanillin-sulfuric acid stain followed by heating).
-
Pooling: Combine the fractions that show a pure spot corresponding to the Rf value of an this compound standard.
-
Concentration: Concentrate the pooled, pure fractions using a rotary evaporator to yield semi-pure this compound.
Caption: Principle of gradient elution for this compound purification.
Analytical Characterization & Quality Control
Final validation of the isolated compound is essential to confirm its identity and purity.
| Technique | Purpose | Expected Results for this compound |
| TLC | Purity assessment, fraction monitoring | A single spot with a characteristic Rf value. |
| HPLC (RP-C18) | Purity quantification | A single major peak. A typical mobile phase would be a gradient of Acetonitrile:Water. |
| GC-MS | Identification and purity | A characteristic retention time and mass spectrum. The molecular ion peak (M⁺) would be at m/z 288. Key fragmentation patterns would confirm the kaurane skeleton. Derivatization (e.g., silylation) may be required.[1] |
| ¹H and ¹³C NMR | Definitive structural elucidation | The spectra will show characteristic signals for the tetracyclic skeleton, two methyl singlets, an exocyclic double bond (~4.7-4.8 ppm in ¹H NMR), and a hydroxymethyl group (-CH₂OH). |
| FT-IR | Functional group identification | A broad absorption band around 3300-3500 cm⁻¹ (O-H stretch) and a sharp peak around 1650 cm⁻¹ (C=C stretch). |
Conclusion
This guide outlines a robust and scientifically grounded methodology for the extraction and purification of this compound from plant sources. The success of this process hinges on a foundational understanding of the target molecule's physicochemical properties, which informs every step from solvent selection to the final chromatographic separation. By following these detailed protocols and the principles of GLP, researchers can reliably obtain high-purity this compound suitable for further investigation in drug discovery and chemical synthesis.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
The Good Scents Company. (n.d.). kaurene. Retrieved from [Link]
-
Otsuka, M., et al. (2006). Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants. Plant & Cell Physiology, 47(6), 734–743. [Link]
-
Ngadjui, B. T., & Abegaz, B. M. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1198418. [Link]
-
dos Santos, G. C., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 1. [Link]
-
Adom, M. B., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Molecules, 29(8), 1848. [Link]
-
Ngadjui, B. T., & Abegaz, B. M. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1198418. [Link]
-
Yamaguchi, S. (2008). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 876(1), 81–85. [Link]
-
de Heluani, C. S., et al. (1997). Synthesis and trypanocidal activity of ent-kaurane glycosides. European Journal of Medicinal Chemistry, 32(3), 255-259. [Link]
-
ResearchGate. (n.d.). (A) Schematic outline of the biosynthetic pathway of ent-kaurene and... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kaurenol. PubChem Compound Database. Retrieved from [Link]
-
UNIDO. (2008). Extraction Technologies for Medicinal and Aromatic Plants. [Link]
-
ResearchGate. (n.d.). Chromatographic behavior of the ent -kaurenoic acids in a... Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound ent-16-Kauren-19-ol (FDB015664). Retrieved from [Link]
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant Physiology, 57(2), 245–248. [Link]
-
U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. [Link]
-
Yang, M., et al. (2021). Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Horticulture Research, 8, 184. [Link]
-
Ghisalberti, E. L. (2005). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules, 10(3), 414–443. [Link]
-
Semantic Scholar. (n.d.). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ent-Kaurane diterpenoids from the plant Wedelia trilobata. Retrieved from [Link]
-
Chemat, F., et al. (2012). Green Extraction of Natural Products: Concept and Principles. International Journal of Molecular Sciences, 13(7), 8615–8627. [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant Physiology, 57(2), 245–248. [Link]
-
MDPI. (2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. Retrieved from [Link]
-
World Health Organization. (n.d.). Good Laboratory Practice (GLP). [Link]
-
European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Retrieved from [Link]
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaurenol | C20H32O | CID 443465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound ent-16-Kauren-19-ol (FDB015664) - FooDB [foodb.ca]
- 10. kaurene, 34424-57-2 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 13. fda.gov [fda.gov]
- 14. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]
Quantification of ent-Kaurenol in plant extracts using GC-MS
Application Note & Protocol
Topic: Robust Quantification of ent-Kaurenol in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal tetracyclic diterpenoid alcohol that serves as a direct precursor to the gibberellin family of phytohormones, which regulate critical aspects of plant growth and development. Accurate quantification of this compound is essential for understanding plant physiology, metabolic engineering, and for the discovery of novel bioactive compounds. This document provides a comprehensive, field-proven methodology for the extraction, derivatization, and quantification of this compound from complex plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes scientific causality, includes a complete method validation framework, and offers practical insights to ensure data integrity and reproducibility.
Scientific Introduction & Method Principle
This compound is synthesized from geranylgeranyl diphosphate and is subsequently oxidized to form ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway.[1] Its concentration in plant tissues can be indicative of metabolic flux towards these essential growth regulators. Due to its hydrophobic nature and the presence of a reactive hydroxyl group, GC-MS is an ideal analytical platform for its quantification.[2][3][4] However, the hydroxyl group imparts polarity that can lead to poor peak shape and thermal instability during GC analysis.
To overcome this, a crucial derivatization step is employed. Silylation, the process of replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is performed. This chemical modification increases the volatility and thermal stability of this compound, resulting in a symmetrical chromatographic peak and improved sensitivity.[5][6]
The overall analytical workflow is based on a sequence of logical steps:
-
Extraction: Liberation of this compound from the lyophilized and homogenized plant matrix using an appropriate organic solvent system.
-
Purification: Optional cleanup using Solid Phase Extraction (SPE) to remove interfering compounds like pigments and lipids.
-
Derivatization: Conversion of native this compound to its more volatile TMS-ether derivative.
-
GC-MS Analysis: Separation of the derivatized analyte from other matrix components on a capillary GC column, followed by detection and quantification using a mass spectrometer, often in the highly selective Selected Ion Monitoring (SIM) mode.
Caption: High-level workflow for this compound quantification.
Materials, Reagents, and Instrumentation
Reagents & Consumables
-
This compound analytical standard (>98% purity)
-
Internal Standard (IS): e.g., ent-Kaurene or a deuterated analog
-
Solvents: Hexane, Ethyl Acetate, Methanol (all HPLC or GC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas (high purity) for solvent evaporation
-
GC Vials (2 mL) with PTFE-lined caps
-
Solid Phase Extraction (SPE) Cartridges: C18 or Silica based, as needed
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Balance
-
Tissue Homogenizer (e.g., ball mill)
-
Lyophilizer (Freeze-dryer)
-
Centrifuge
-
Solvent Evaporator (e.g., nitrogen blow-down or rotary evaporator)
-
Vortex Mixer and Sonicator
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
Causality: The goal of extraction is to efficiently transfer the non-polar this compound from the solid plant matrix into a liquid organic phase. Lyophilization (freeze-drying) is critical as it removes water, which is immiscible with non-polar solvents and improves extraction efficiency.[7] Grinding increases the surface area for solvent penetration. A solvent system like hexane/ethyl acetate is chosen based on the "like dissolves like" principle for hydrophobic diterpenoids.[8][9]
Step-by-Step Procedure:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Lyophilize the frozen tissue for 48-72 hours until a constant dry weight is achieved.[7]
-
Accurately weigh approximately 100-200 mg of dried, ground plant tissue into a centrifuge tube.
-
Add a known amount of Internal Standard (IS) solution. The IS is crucial for correcting variations in extraction efficiency and injection volume.
-
Add 5 mL of a hexane:ethyl acetate (1:1, v/v) solvent mixture.
-
Homogenize the sample using a ball mill or sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
Repeat the extraction (steps 5-8) on the plant pellet two more times to ensure exhaustive extraction. Pool all supernatants.
-
Dry the combined extract over anhydrous sodium sulfate to remove residual water, then filter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of ethyl acetate. This is the final extract ready for derivatization.
Protocol 2: Silylation (Derivatization)
Causality: The TMS group from the BSTFA reagent replaces the acidic proton of the this compound hydroxyl group. This reaction blocks the polar -OH site, reducing intermolecular hydrogen bonding and making the molecule significantly more volatile and less likely to adsorb to active sites in the GC inlet and column.[5] TMCS acts as a catalyst to increase the reaction rate, especially for sterically hindered alcohols.[6]
Caption: Silylation reaction of this compound.
Step-by-Step Procedure:
-
Transfer a 50 µL aliquot of the reconstituted plant extract (from Protocol 1, Step 12) into a 2 mL GC vial with an insert.
-
Add 50 µL of the BSTFA + 1% TMCS reagent to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature before placing it in the GC-MS autosampler. The sample is now ready for injection.
GC-MS Instrumental Analysis
Causality: The GC column, typically a non-polar phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS), separates compounds based on their boiling points and interactions with the stationary phase.[9] The temperature gradient program ensures that more volatile compounds elute first, followed by less volatile ones like the derivatized this compound. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification. Instead of scanning all masses, the detector focuses only on a few characteristic ions of the target analyte, dramatically increasing the signal-to-noise ratio and thus improving sensitivity and selectivity.[10]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform. |
| MS System | Agilent 5977B MSD or equivalent | High-sensitivity single quadrupole MS. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | Industry-standard, non-polar column suitable for terpenes and their derivatives. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold 2 min; ramp at 15°C/min to 300°C, hold 5 min | Separates analyte from solvent front and resolves it from other matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole stability. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy creating predictable fragmentation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| Ions to Monitor | Quantifier Ion: (e.g., m/z 360, M⁺) Qualifier Ions: (e.g., m/z 345 [M-15]⁺, 255) | Quantifier for concentration calculation; Qualifiers for identity confirmation. Note: Ions are for the TMS-derivative and must be empirically confirmed. |
Method Validation Protocol
To ensure the trustworthiness and reliability of the quantitative data, the analytical method must be validated.[11][12] This is achieved by systematically evaluating the following parameters using the analytical standard of this compound.
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank matrix (a plant extract known to not contain this compound) to check for interfering peaks at the analyte's retention time. | No significant interfering peaks (>20% of LLOQ) at the retention time of this compound and the IS. |
| Linearity | Prepare a calibration curve with at least 5 concentration levels of the standard (e.g., 10-1000 ng/mL). Plot the peak area ratio (analyte/IS) vs. concentration. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | Analyze blank matrix samples spiked with known concentrations of this compound at three levels (low, medium, high). Calculate the percent recovery. | Mean recovery should be within 80-120%.[13] |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a spiked sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 15%.[14] |
| LOD & LOQ | Limit of Detection (LOD): Signal-to-noise ratio (S/N) of 3:1. Limit of Quantitation (LOQ): S/N of 10:1, or the lowest concentration on the calibration curve that meets accuracy/precision criteria. | LOD and LOQ should be reported and be sufficient for the intended application. |
Data Analysis & Calculation
-
Peak Identification: Confirm the identity of the this compound-TMS peak in sample chromatograms by matching its retention time and the ratio of qualifier-to-quantifier ions with those of an authentic standard.
-
Integration: Integrate the peak areas of the quantifier ion for both this compound-TMS and the Internal Standard (IS).
-
Calibration: Generate the linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area ratio and 'x' is the concentration.
-
Quantification: Calculate the concentration of this compound in the injected sample using the regression equation.
-
Final Calculation: Convert the concentration back to the original plant tissue mass using the following formula:
Concentration (µg/g) = (C * V_final) / W_sample
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V_final = Final volume of the reconstituted extract (mL)
-
W_sample = Initial dry weight of the plant tissue (g)
-
References
-
Balseiro-Romero, M., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 990, 113-118. [Link]
-
ResearchGate. (2015). Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate Publication. [Link]
-
PubMed. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. National Library of Medicine. [Link]
-
Semantic Scholar. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
Helliwell, C.A., et al. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507-510. [Link]
-
Tkachenko, H., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals, 16(10), 1469. [Link]
-
ResearchGate. (2006). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. ResearchGate Publication. [Link]
-
ResearchGate. (2013). Progress and Development of Analytical Methods for Gibberellins. ResearchGate Publication. [Link]
-
MDPI. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. Molecules, 26(8), 2235. [Link]
-
NIST. Kaur-16-ene. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. ResearchGate Publication. [Link]
-
Agilent Technologies. (2020). Terpene Identification in Hemp Flower by GC/MS. Agilent Application Note. [Link]
-
NIH. (2023). Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1. ACS Omega, 8(3), 3298-3308. [Link]
-
Frontiers Media. (2016). A Single Origin for Plant ent-Kaurene Synthases. Frontiers in Plant Science, 7, 1755. [Link]
-
PNAS. (1991). Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants. Proceedings of the National Academy of Sciences, 88(15), 6621-6625. [Link]
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Gas Chromatography. [Link]
-
NIH. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 73(4), 269-278. [Link]
-
Springer. (2012). Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry. Plant Hormones: Methods and Protocols. [Link]
-
The Pharma Innovation Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. The Pharma Innovation Journal, 13(1), 12-18. [Link]
-
PubMed. (2024). Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS). National Library of Medicine. [Link]
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
Application Note: Robust Derivatization of ent-Kaurenol for Enhanced Gas Chromatography-Mass Spectrometry Analysis
Abstract
ent-Kaurenol, a tetracyclic diterpenoid alcohol, is a key intermediate in the biosynthesis of gibberellins and possesses significant biological activities. Its analysis by gas chromatography (GC) is hampered by its low volatility and thermal lability, stemming from the presence of a polar hydroxyl group. This application note provides a detailed, field-proven protocol for the chemical derivatization of this compound via silylation, transforming it into a thermally stable and volatile trimethylsilyl (TMS) ether amenable to GC-Mass Spectrometry (GC-MS) analysis. We delve into the causality behind experimental choices, present a self-validating protocol, and offer insights into achieving robust and reproducible results for researchers in natural product chemistry, metabolomics, and drug development.
Introduction: The Analytical Challenge of this compound
This compound is a crucial precursor in the complex biosynthetic pathway of gibberellins, a class of phytohormones that regulate various developmental processes in plants.[1] Beyond its role in plant biology, the ent-kaurane skeleton is the foundation for a diverse range of natural products with promising pharmacological properties, including anticancer and anti-inflammatory activities.[2] Accurate and sensitive quantification of this compound is therefore critical for both fundamental plant science and the exploration of novel therapeutic agents.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high-resolution separation and sensitive detection, making it a powerful tool for analyzing complex biological extracts.[3] However, direct GC analysis of this compound is problematic. The presence of a hydroxyl functional group leads to:
-
Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point, preventing efficient volatilization in the GC injector.[4]
-
Thermal Decomposition: At the high temperatures required for volatilization, the molecule can degrade, leading to inaccurate quantification and the appearance of artifact peaks.
-
Poor Peak Shape: Polar analytes can interact with active sites (silanol groups) on the GC column and liner, causing peak tailing and reduced resolution.[5]
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the polar functional group, rendering the analyte suitable for GC analysis.[4]
The Rationale for Silylation: Mechanism and Reagent Choice
Silylation is the most prevalent and effective derivatization strategy for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[6] The reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
The Silylation Reaction Mechanism
The derivatization of this compound proceeds via a nucleophilic substitution (SN2) reaction. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating reagent. A catalyst is often employed to enhance the reaction rate.
Caption: Silylation of this compound to its TMS-ether derivative.
Selecting the Optimal Reagent System: BSTFA + TMCS
A variety of silylating agents are available, each with different reactivities. For this compound, a diterpenoid alcohol which can present some steric hindrance, a powerful silylating agent is required for a rapid and complete reaction. We recommend a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of Trimethylchlorosilane (TMCS) .
-
BSTFA: This is a strong TMS donor. A key advantage of BSTFA is that its by-products, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the resulting chromatogram.[7]
-
TMCS: While BSTFA can derivatize many alcohols on its own, sterically hindered hydroxyl groups, like the one in this compound, may react slowly. TMCS acts as a catalyst, increasing the silylating power of the reagent mixture and ensuring a complete and rapid reaction.[8] It is believed that TMCS converts the hydroxyl group into a better-leaving group, facilitating the nucleophilic attack.
This combination ensures a robust derivatization, minimizing the risk of incomplete reactions that can lead to quantitative errors and complex chromatograms.
Detailed Application Protocol
This protocol is designed to be a self-validating system. The rationale behind each step is provided to ensure technical understanding and facilitate troubleshooting.
Materials and Reagents
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (GC grade) or Ethyl Acetate (GC grade)
-
Aprotic solvent (e.g., Dichloromethane, Hexane) for sample dissolution
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven set to 70°C
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Critical Consideration: Silylating reagents are extremely sensitive to moisture.[6] The presence of water will consume the reagent and can hydrolyze the newly formed TMS-ether, leading to failed derivatization.[5] Ensure all glassware is oven-dried, and solvents are anhydrous. Conduct preparations in a low-humidity environment if possible.
Experimental Workflow
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard or the dried plant extract into a 2 mL GC vial.
-
Causality: Starting with a dried sample is crucial to eliminate water, which interferes with the silylation reaction.[9]
-
-
Solvent Addition:
-
Add 100 µL of an aprotic solvent like ethyl acetate or pyridine to dissolve the sample.
-
Causality: Pyridine can act as both a solvent and a catalyst by scavenging the HCl byproduct generated from TMCS, driving the reaction to completion. Ethyl acetate is a good alternative if pyridine interferes with the chromatography. Protic solvents like methanol or ethanol must be avoided as they will be derivatized preferentially.[10]
-
-
Reagent Addition:
-
Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Causality: A significant excess of the silylating reagent is used to ensure the reaction goes to completion, even if trace amounts of water are present.
-
-
Reaction:
-
Immediately cap the vial tightly. Ensure the cap has a PTFE septum to withstand the temperature and pressure.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Place the vial in a heating block or oven at 70°C for 30 minutes .
-
Causality: Heating provides the activation energy needed to overcome any steric hindrance around the hydroxyl group, ensuring a complete and rapid derivatization.[7] Reaction times and temperatures can be optimized, but 60-80°C for 20-60 minutes is a robust starting point for most alcohols.[11]
-
-
Analysis:
-
Allow the vial to cool to room temperature before opening.
-
The sample is now ready for direct injection into the GC-MS system. No further workup is typically required as the byproducts are volatile.
-
Self-Validation Check: To confirm successful derivatization, inject an underivatized standard of this compound. A significant shift to a shorter retention time and a clean, symmetrical peak for the derivatized sample indicates a successful reaction.
GC-MS Analysis Parameters
The following parameters are a recommended starting point for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-polarity, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | These phases provide excellent resolution for non-polar TMS-derivatives and are thermally stable.[4][10] |
| Injector Temp. | 250 - 280°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Initial: 150°C, hold 1 minRamp: 10°C/min to 300°CHold: 5 min | A temperature ramp is necessary to separate the analyte from solvent fronts and other matrix components. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Scan Range | m/z 50 - 500 | Covers the expected mass of the TMS-derivative and its characteristic fragments. |
Expected Results and Troubleshooting
Upon successful derivatization, this compound (MW: 288.47 g/mol ) is converted to its TMS-ether (MW: 360.63 g/mol ).
-
Retention Time: The TMS-ether will have a significantly shorter retention time compared to the underivatized alcohol due to its increased volatility.
-
Mass Spectrum: The EI mass spectrum is expected to show a molecular ion (M+) at m/z 360. A characteristic fragment ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, will typically be the base peak or a very prominent peak in the spectrum.[12] Other fragments may arise from the loss of a methyl group (M-15) from the TMS moiety or from fragmentation of the diterpene skeleton.
| Potential Issue | Likely Cause | Solution |
| No or low product peak | Presence of water in the sample/solvent. | Ensure all glassware is oven-dried and use anhydrous solvents. Store reagents under inert gas.[13] |
| Insufficient reaction time/temperature. | Increase reaction time to 60 minutes or temperature to 80°C. | |
| Split or tailing peaks | Incomplete derivatization. | Re-optimize reaction conditions (time, temp, reagent volume). Ensure proper mixing. |
| Active sites in the GC inlet/column. | Use a deactivated liner. Perform inlet maintenance. Condition the column. | |
| Derivative degradation | TMS-ethers are susceptible to hydrolysis. | Analyze samples as soon as possible after derivatization. Store capped at -20°C if immediate analysis is not possible.[14] |
Conclusion
The silylation of this compound using a mixture of BSTFA and TMCS is a robust and reliable method to prepare this non-volatile diterpenoid for GC-MS analysis. By converting the polar hydroxyl group to a non-polar TMS-ether, this protocol effectively enhances volatility and thermal stability, resulting in improved chromatographic performance and enabling accurate, sensitive detection. The detailed methodology and scientific rationale provided in this application note serve as a comprehensive guide for researchers, ensuring high-quality data for the analysis of this compound and other related diterpenoids in complex matrices.
References
-
Thermo Fisher Scientific. "BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane." ResearchGate, Accessed Jan 24, 2026. [Link]
-
Tamanale, J., et al. (2024). "Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS." MDPI, 14(1), 1. [Link]
-
Otsuka, M., et al. (2015). "Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry." ResearchGate, 4, 114-9. [Link]
-
Phenomenex. "Derivatization for Gas Chromatography." Phenomenex, Accessed Jan 24, 2026. [Link]
-
Restek. "GC Derivatization." Restek, Accessed Jan 24, 2026. [Link]
-
Caltech GPS. "Preparation of TMS Derivatives for GC/MS." Caltech GPS, Accessed Jan 24, 2026. [Link]
-
Adis International. "Derivatization reagents for GC." Adis International, Accessed Jan 24, 2026. [Link]
-
Dias, D. A., et al. (2016). "Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS." PMC, 6, 38810. [Link]
-
Bibel, M. (2021). "Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation." YouTube, Accessed Jan 24, 2026. [Link]
-
Otomo, K., et al. (2015). "Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants." PubMed, 138(1), 19-24. [Link]
-
Szczepaniak, L., et al. (2013). "Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids." ResearchGate, 29(6), 643-7. [Link]
-
Chromatography Forum. "Why do my silylations always fail?" Chromatography Forum, Accessed Jan 24, 2026. [Link]
-
Menager, M., et al. (2016). "Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins." PubMed, 408(28), 7945-58. [Link]
-
Rodrigues, V., et al. (2024). "Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium." MDPI, 29(11), 2395. [Link]
-
Krauss, P., et al. (1985). "EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5)." ResearchGate, Accessed Jan 24, 2026. [Link]
-
Szczepaniak, L., et al. (2013). "Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids." PubMed, 29(6), 643-7. [Link]
-
Agilent. "GC Column Solvent Retention Table." Agilent, Accessed Jan 24, 2026. [Link]
-
Santos, S. A., et al. (2016). "Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers and/or esters." ResearchGate, Accessed Jan 24, 2026. [Link]
-
Orata, F. (2012). "Derivatization Reactions and Reagents for Gas Chromatography Analysis." IntechOpen, Accessed Jan 24, 2026. [Link]
-
Hrovat, A., et al. (2022). "Machine learning for identification of silylated derivatives from mass spectra." PMC, 19(1), 119. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. adis-international.ro [adis-international.ro]
- 9. youtube.com [youtube.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for ent-Kaurenol
An Application Note and Comprehensive Protocol for the Analysis of ent-Kaurenol via High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a key diterpenoid intermediate in the biosynthesis of gibberellins, a class of vital plant hormones, accurate measurement of this compound is critical for research in plant physiology, metabolic engineering, and natural product chemistry.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement and adapt these protocols with a deep understanding of the underlying principles. The guide details sample preparation from complex matrices, a reversed-phase HPLC protocol, and a comprehensive validation strategy in accordance with international guidelines.
Introduction: The Significance of this compound Analysis
This compound is a tetracyclic diterpenoid alcohol that serves as a pivotal precursor in the biosynthetic pathway of gibberellins, which regulate numerous aspects of plant growth and development.[1] The oxidation of ent-kaurene to this compound, followed by subsequent conversions to ent-kaurenal and ent-kaurenoic acid, is a critical control point in this pathway.[3] Therefore, a reliable and validated analytical method to quantify this compound is essential for studying plant metabolic fluxes, screening for bioactive compounds, and ensuring quality control in related natural product development. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been used for the analysis of ent-kaurane derivatives, it often requires derivatization steps.[3] HPLC offers a direct, robust, and widely accessible alternative for the quantification of these moderately polar compounds.
Foundational Principles: Method Selection
The Rationale for Reversed-Phase HPLC
The analytical approach is built upon Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is dictated by the physicochemical properties of this compound (Molecular Formula: C₂₀H₃₂O).[4]
-
Polarity : As a diterpenoid alcohol, this compound is a relatively non-polar molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with elution driven by a polar mobile phase.
-
Versatility : RP-HPLC can effectively separate this compound from other, more polar or non-polar, metabolites that may be co-extracted from complex sample matrices such as plant tissues or fermentation broths.
Detection Strategy: UV vs. Mass Spectrometry
This compound lacks a significant chromophore, which presents a challenge for UV detection. The primary UV absorbance arises from the carbon-carbon double bond, which absorbs at low wavelengths (typically <220 nm).
-
UV Detection (PDA/VWD) : A Photodiode Array (PDA) or Variable Wavelength Detector (VWD) set to a low wavelength (e.g., 205-220 nm) is a viable and accessible option. An isocratic RP-HPLC method with UV detection at 220 nm has proven successful for the related compound, ent-kaurenoic acid.[5][6] However, this region is susceptible to interference from mobile phase components and other impurities, demanding high-purity solvents and careful baseline management.[7]
-
Mass Spectrometry (MS) Detection : For enhanced sensitivity and unparalleled specificity, coupling HPLC with a mass spectrometer is the superior choice. LC-MS/MS methods have been successfully developed for ent-kaurenoic acid, demonstrating high sensitivity and applicability to complex biological samples.[1][8] An MS detector can identify this compound based on its specific mass-to-charge ratio (m/z), eliminating ambiguity from co-eluting impurities.
This guide will primarily focus on a UV-based HPLC method due to its widespread availability, with references to MS for advanced applications.
Experimental Workflow: From Sample to Signal
The overall process involves sample preparation to isolate this compound from the matrix, followed by chromatographic separation and detection.
Sources
- 1. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. UV Cutoff [macro.lsu.edu]
- 8. researchgate.net [researchgate.net]
Use of ent-Kaurenol as a standard in metabolic profiling studies
Application Note: Utilizing ent-Kaurenol as an Internal Standard for Quantitative Metabolic Profiling of Diterpenoids
Abstract
Metabolic profiling, a cornerstone of systems biology and drug discovery, demands rigorous quantitative accuracy. However, analytical variability arising from sample preparation and matrix-dependent signal suppression or enhancement in mass spectrometry poses significant challenges. The use of a well-chosen internal standard (IS) is paramount to mitigate these issues. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ent-16-kauren-19-ol (this compound) as an internal standard for the accurate quantification of ent-kaurane diterpenoids and related metabolites. We detail the scientific rationale for its selection, provide validated, step-by-step protocols for standard preparation, sample extraction from various matrices, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Scientific Rationale for this compound as a Standard
The selection of an internal standard is a critical decision in quantitative analysis. An ideal IS should be chemically similar to the analyte(s) of interest, exhibit similar behavior during extraction and ionization, but be chromatographically or spectrometrically distinguishable.[1] Furthermore, the IS should not be naturally present in the samples being analyzed.[2] this compound meets these criteria for studies focused on a specific class of diterpenoids.
Physicochemical Properties
This compound is a tetracyclic diterpenoid alcohol (Molecular Formula: C₂₀H₃₂O, Molecular Weight: 288.47 g/mol ).[3] Its structure, featuring a kaurane skeleton, is representative of a large class of bioactive natural products.[4] Its moderate lipophilicity (predicted logP ~4.0-5.5) ensures it shares similar solubility and extraction characteristics with other diterpenoids, such as ent-kaurene, ent-kaurenoic acid, and various gibberellins.[3][4][5] This chemical analogy is crucial for the IS to effectively track and correct for analyte loss during multi-step sample preparation protocols.[6][7]
Metabolic Relevance: A Keystone in Gibberellin Biosynthesis
This compound is a direct metabolic precursor to the plant hormones known as gibberellins (GAs). In this critical pathway, ent-kaurene is oxidized in a three-step process by the enzyme ent-kaurene oxidase (KO) to form this compound, then ent-kaurenal, and finally ent-kaurenoic acid.[8][9] This central position makes this compound an excellent IS for studies investigating GA biosynthesis, plant development, or the metabolism of fungi like Gibberella fujikuroi, which also produces gibberellins.[10] When studying this pathway, native this compound levels are often low or transient, making it a suitable candidate to be added exogenously as a standard.
Caption: Position of this compound in the Gibberellin Biosynthesis Pathway.
Sourcing and Preparation of Standards
The accuracy of quantitative analysis begins with the quality of the standard. It is imperative to use a high-purity, certified analytical standard.
Sourcing High-Purity Standards
Certified standards for this compound or the closely related ent-kaurenoic acid can be procured from specialized chemical suppliers. Always obtain a Certificate of Analysis (CoA) to verify purity and identity. For example, LGC Standards provides ent-kaurenoic acid with CAS number 6730-83-2.[11]
Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and a series of working solutions for creating calibration curves and for spiking samples.
Materials:
-
This compound (analytical standard, >98% purity)
-
Methanol or Ethanol (LC-MS or GC grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Quantitatively transfer the powder to a 1.0 mL Class A volumetric flask.
-
Add ~0.7 mL of methanol, vortex to dissolve completely.
-
Bring the volume to the 1.0 mL mark with methanol.
-
Cap and invert the flask 10-15 times to ensure homogeneity.
-
Transfer to an amber glass vial and store at -20°C. This stock is stable for at least 6 months.
-
-
Working Solutions:
-
Prepare a series of working solutions by serial dilution from the primary stock solution. These will be used to build a calibration curve.
-
The concentration of the working solution used to spike samples should be chosen so that the final concentration in the sample is comparable to the expected analyte concentration.[1]
-
Table 1: Example Dilution Scheme for Calibration Standards
| Standard Level | Volume of Stock (1 mg/mL) | Final Volume (mL) | Final Concentration (µg/mL) |
|---|---|---|---|
| WS1 | 100 µL | 1 | 100 |
| WS2 | 100 µL of WS1 | 1 | 10 |
| CAL 7 | 100 µL of WS1 | 1 | 10 |
| CAL 6 | 50 µL of WS1 | 1 | 5 |
| CAL 5 | 10 µL of WS1 | 1 | 1 |
| CAL 4 | 50 µL of WS2 | 1 | 0.5 |
| CAL 3 | 10 µL of WS2 | 1 | 0.1 |
| CAL 2 | 5 µL of WS2 | 1 | 0.05 |
| CAL 1 | 1 µL of WS2 | 1 | 0.01 |
Analytical Methodologies
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of diterpenoids. The choice depends on the volatility and thermal stability of the specific analytes in the study.
Caption: General workflow for quantification using this compound IS.
Protocol: GC-MS Analysis (with Derivatization)
GC-MS is well-suited for volatile and thermally stable diterpenoids like ent-kaurene and this compound. Derivatization is required to improve the chromatographic properties of the hydroxyl group in this compound.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
GC vials with inserts
Procedure:
-
Derivatization:
-
Transfer the dried sample extract (or a calibration standard) to a GC vial.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[12]
-
Cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS.
-
Use the parameters in Table 2 as a starting point for method development.
-
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., TR-5MS or equivalent)[12] |
| Injection Mode | Splitless, 1 µL |
| Injector Temp | 250°C |
| Carrier Gas | Helium, 1.2 mL/min constant flow[12] |
| Oven Program | 50°C (hold 2 min), ramp 7°C/min to 250°C, then 2.5°C/min to 330°C[12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temp | 250°C[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions (TMS-derivative) | m/z 360 (M+), 345, 255, 229 (monitor ions based on fragmentation) |
Protocol: LC-MS/MS Analysis (Targeted)
LC-MS/MS is ideal for less volatile or thermally labile diterpenoids, such as ent-kaurenoic acid and downstream gibberellins.[13][14] It offers superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Procedure:
-
Sample Preparation:
-
Reconstitute the dried sample extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC vial.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the sample.
-
Use the parameters in Table 3 as a starting point. Method optimization is crucial.
-
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | 50% B to 98% B over 10 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | See Table 4 |
Table 4: Example MRM Transitions for Diterpenoids (Negative Ion Mode)
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 287.2 | 287.2 (pseudo-MRM) | 5-10 |
| ent-Kaurenoic Acid | 301.2 | 301.2 (pseudo-MRM)[13] | 5-10 |
| Gibberellin A₁₂ | 331.2 | 287.2 | 15-25 |
| d₂-ent-Kaurenoic Acid (IS) | 303.2 | 303.2 (pseudo-MRM)[13] | 5-10 |
Note: Some hydrophobic compounds like ent-kaurenoic acid show minimal fragmentation in negative ESI-MS/MS. In such cases, a "pseudo-MRM" transition (precursor m/z = product m/z) can be used for quantification, providing specificity through the precursor mass selection.[13]
Sample Preparation and Extraction
The goal of sample preparation is the efficient and reproducible extraction of target analytes from the sample matrix.[15] The internal standard must be added at the very beginning of this process to account for losses at every step.
Protocol: Extraction from Plant Tissues (e.g., Arabidopsis seedlings)
Materials:
-
Liquid Nitrogen
-
Mortar and pestle or bead beater
-
Extraction Solvent: 80% Methanol in Water
-
This compound IS working solution (e.g., 1 µg/mL)
Procedure:
-
Harvest and Weigh: Harvest ~100 mg of fresh plant tissue and record the exact weight.
-
Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Spiking and Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Immediately add 1.0 mL of ice-cold Extraction Solvent.
-
Add a known amount of this compound IS (e.g., 20 µL of a 1 µg/mL solution for a final concentration of 20 ng/mL).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Preparation for Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute in the appropriate solvent for GC-MS or LC-MS/MS analysis as described in Section 3.
-
Data Analysis and Validation
5.1. Calibration Curve and Quantification
-
Analyze the calibration standards (from Table 1) using the developed LC-MS/MS or GC-MS method.
-
For each point, calculate the Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound IS).
-
Plot the Response Ratio against the known concentration of the analyte.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
For each unknown sample, calculate its Response Ratio and use the regression equation to determine the concentration of the analyte.
5.2. System Suitability and QC
A crucial aspect of a self-validating protocol is monitoring the performance of the internal standard.[16] The peak area of the this compound IS should be consistent across all samples in an analytical batch (typically within ±20-30% of the mean). Significant deviation may indicate a problem with extraction efficiency or severe matrix effects in a specific sample, warranting investigation or exclusion of that data point.[7]
Conclusion
References
-
The Good Scents Company. (n.d.). kaurene, 34424-57-2. Retrieved from [Link]
-
Kojima, M., et al. (2015). Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. Biochemistry and Biophysics Reports, 4, 131-135. Available at: [Link]
-
Atemnkeng, I., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Molecules, 29(8), 1849. Available at: [Link]
-
IROA Technologies. (n.d.). Internal Standards for Metabolomics. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 52(2), 205–217. Available at: [Link]
-
Ma, B., et al. (2014). Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 252-258. Available at: [Link]
-
Helliwell, C. A., et al. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. Available at: [Link]
-
Tholl, D., & Process, A. (2015). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(4), 1-17. Available at: [Link]
-
ResearchGate. (n.d.). Gibberellin-biosynthetic pathways from ent-kaurene. Retrieved from [Link]
-
ResearchGate. (n.d.). The diterpenoid extraction method and C. kiangsiense plant material for.... Retrieved from [Link]
-
Wang, Y., et al. (2019). LC–MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis. Natural Product Research, 33(1), 1-8. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
van der Laan, S., et al. (2023). Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. Metabolites, 13(1), 116. Available at: [Link]
-
Regert, M., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(22), 6043-6056. Available at: [Link]
-
Regert, M., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Semantic Scholar. Available at: [Link]
-
O'Donnell, D. B., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography-Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 90(3), 2213–2220. Available at: [Link]
-
ResearchGate. (n.d.). Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Retrieved from [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Retrieved from [Link]
- Google Patents. (n.d.). Method for extracting diterpenoid compounds from Blumea aromatic DC.
-
FooDB. (n.d.). Showing Compound ent-16-Kauren-19-ol (FDB015664). Retrieved from [Link]
-
Hedden, P. (2020). Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832–1849. Available at: [Link]
-
Sysi-Aho, M., et al. (2007). Normalization of metabolomics data using multiple internal standards. BMC Bioinformatics, 8(1), 91. Available at: [Link]
-
Sasidharan, S., et al. (2011). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Pharmacopuncture, 14(1), 1-10. Available at: [Link]
-
Tudzynski, B. (1999). Gibberellin biosynthesis in Gibberella. The Mycota, 5, 239-251. Available at: [Link]
-
Kojima, M., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Kaurenol. PubChem Compound Database. Retrieved from [Link]
-
Li, Y., et al. (2019). Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry. Molecules, 24(17), 3169. Available at: [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant Physiology, 57(2), 245–248. Available at: [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of diterpenoids produced by recombinant PtTPS17,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]
-
Graebe, J. E., et al. (1965). Biosynthesis of Gibberellins. Journal of Biological Chemistry, 240(4), 1847-1853. Available at: [Link]
-
Kumar, U. (2024). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(3), 158-175. Available at: [Link]
-
Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480. Available at: [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaurenol | C20H32O | CID 443465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound ent-16-Kauren-19-ol (FDB015664) - FooDB [foodb.ca]
- 5. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iroatech.com [iroatech.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ent-Kaurenoic Acid | CAS 6730-83-2 | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes & Protocols: Semi-synthesis of Bioactive Derivatives from ent-Kaurenol
Introduction: The Untapped Potential of ent-Kaurane Diterpenoids
The ent-kauranoids are a significant class of tetracyclic diterpenoids predominantly found in higher plants, particularly within families like Lamiaceae, Asteraceae, and Annonaceae.[1][2] These natural products are characterized by a distinctive four-ring carbon skeleton and have garnered substantial interest in the scientific community for their wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6][7]
ent-Kaurenol, a key intermediate in the biosynthesis of gibberellins and other complex diterpenoids, stands out as a particularly versatile and accessible starting material for semi-synthetic modification.[8][9] Its structure contains multiple reactive sites that can be selectively functionalized to generate extensive libraries of novel derivatives. The strategic chemical modification of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.
This guide provides a detailed technical overview and field-proven protocols for the semi-synthesis of bioactive derivatives from this compound. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to adapt and innovate in their quest for novel therapeutic agents.
Section 1: The this compound Scaffold: A Platform for Derivatization
The therapeutic potential of this compound derivatives is unlocked through the strategic chemical modification of its core structure. Three primary sites on the molecule offer reliable handles for derivatization, each providing a distinct opportunity to influence the compound's biological and physicochemical properties.
-
C-19 Primary Alcohol: This is the most accessible functional group. Its oxidation to an aldehyde or carboxylic acid is a foundational step that opens the door to a vast array of subsequent reactions, including esterification, amidation, and glycosylation.[8][10]
-
C-16/C-17 Exocyclic Alkene: This double bond is susceptible to various addition and oxidation reactions, such as epoxidation or ozonolysis. Modification at this site can significantly alter the compound's conformation and interaction with biological targets.
-
C-15 Allylic Position: The protons at this position are activated by the adjacent double bond, making it a prime target for allylic oxidation.[9] Introducing a hydroxyl group here creates a new stereocenter and an additional point for functionalization, which has been shown to be critical for the bioactivity of some derivatives.
// Main structure image main [label="", image="https of//i.imgur.com/8f1f5e8.png"];
// Invisible nodes for label positioning node [shape=plaintext, fontname="Roboto", fontsize=12, fontcolor="#202124"]; C19 [label="C-19 Primary Alcohol\n(Oxidation, Esterification,\nGlycosylation)"]; C15 [label="C-15 Allylic Position\n(Allylic Oxidation)"]; C1617 [label="C-16/C-17 Exocyclic Alkene\n(Epoxidation, Ozonolysis)"];
// Edges from labels to the structure edge [penwidth=2, color="#EA4335", arrowhead=normal, arrowsize=1.2]; C19 -> main [headclip=false, tailclip=false, headport=w, tailport=e, constraint=false, style=dashed]; C15 -> main [headclip=false, tailclip=false, headport=n, tailport=s, constraint=false, style=dashed]; C1617 -> main [headclip=false, tailclip=false, headport=e, tailport=w, constraint=false, style=dashed]; } } Caption: Key reactive sites on the this compound scaffold for semi-synthesis.
Section 2: Core Semi-Synthetic Strategies & Protocols
This section details robust protocols for the modification of this compound. Each protocol includes a discussion of the underlying principles to guide experimental design and troubleshooting.
Oxidation: Gateway to Functional Diversity
Oxidation is arguably the most critical first step in the derivatization of this compound. Converting the C-19 primary alcohol to an aldehyde (ent-kaurenal) and subsequently to a carboxylic acid (ent-kaurenoic acid) creates versatile intermediates for a multitude of coupling reactions.[8][10] Furthermore, ent-kaurenoic acid itself is a bioactive natural product and the biosynthetic precursor to commercially important steviol glycosides.[7][11][12]
Protocol 1: Two-Step Oxidation of this compound to ent-Kaurenoic Acid
This protocol uses a selective oxidation to the aldehyde followed by a robust oxidation to the carboxylic acid, minimizing over-oxidation and side reactions.
Step A: Oxidation to ent-Kaurenal using Pyridinium Dichromate (PDC)
-
Principle & Rationale: PDC is a milder oxidizing agent compared to Jones reagent, which allows for the selective oxidation of the primary alcohol to an aldehyde with minimal risk of proceeding to the carboxylic acid. The reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent the formation of gem-diols which could be further oxidized.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridinium dichromate (PDC) (1.5 eq) to the solution in one portion.
-
Stir the resulting suspension at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude ent-kaurenal, which can be used in the next step without further purification.
-
Step B: Oxidation to ent-Kaurenoic Acid using Jones Reagent
-
Principle & Rationale: Jones reagent (chromic acid in acetone) is a powerful oxidizing agent ideal for converting aldehydes to carboxylic acids. The reaction is fast and high-yielding. The reagent is prepared fresh before use.
-
Methodology:
-
Dissolve the crude ent-kaurenal from the previous step in acetone (approx. 0.1 M) and cool the flask to 0 °C in an ice bath.
-
Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water. Caution: Jones reagent is highly corrosive and a strong oxidant.
-
Add the freshly prepared Jones reagent dropwise to the stirred acetone solution. An immediate color change from orange to green/brown is typically observed.
-
Stir the reaction at 0 °C for 1 hour. Monitor for the disappearance of the aldehyde by TLC.
-
Quench the reaction by adding isopropanol dropwise until the orange color is no longer visible.
-
Dilute the mixture with water and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude ent-kaurenoic acid can be purified by flash column chromatography on silica gel.
-
Protocol 2: Allylic Oxidation of this compound with Selenium Dioxide (SeO₂)
This protocol introduces a hydroxyl group at the C-15 position, creating a diol derivative with altered polarity and potential for new biological interactions.[9]
-
Principle & Rationale: Selenium dioxide is a classic reagent for the allylic oxidation of alkenes. The reaction proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement. Hydrogen peroxide is used as a co-oxidant to regenerate the active Se(IV) species, allowing SeO₂ to be used in catalytic amounts, although stoichiometric amounts are often used for clarity in small-scale synthesis.[9]
-
Methodology:
-
Dissolve this compound (1.0 eq, ~0.3 mmol) in dioxane in a flask.[9]
-
Add selenium dioxide (1.2 eq) followed by the slow addition of 30% hydrogen peroxide (H₂O₂) (4.1 eq).[9]
-
Stir the mixture vigorously at room temperature for 4 hours.[9]
-
Monitor the reaction by TLC. The product, ent-15α,19-dihydroxy-kaur-16-ene, will be more polar than the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by flash column chromatography to yield the desired diol and potentially an epoxide byproduct.[9]
-
Esterification: Modulating Lipophilicity and SAR
Esterification of the C-19 hydroxyl group (on this compound) or the C-19 carboxyl group (on ent-kaurenoic acid) is a fundamental tool for building a library of derivatives. This modification directly impacts lipophilicity, which governs cell membrane permeability and other pharmacokinetic properties.
Protocol 3: EDCI/DMAP-Mediated Esterification of ent-Kaurenoic Acid
-
Principle & Rationale: This method is a highly efficient and mild way to form an ester bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, forming a more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[13]
-
Methodology:
-
Dissolve ent-kaurenoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add the desired alcohol (1.2 eq), EDCI (1.5 eq), and DMAP (0.1 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
-
Glycosylation: Enhancing Solubility and Modulating Bioactivity
Attaching a sugar moiety to the ent-kaurane scaffold can dramatically increase aqueous solubility and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[14] This strategy is inspired by natural glycosides like stevioside.[12]
Protocol 4: Phase-Transfer-Catalyzed Glycosylation of ent-Kaurenoic Acid
This protocol describes the synthesis of a glucosyl ester at the C-19 position, a common strategy to create prodrugs or enhance solubility.[15]
-
Principle & Rationale: This method uses a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to shuttle the carboxylate anion from the aqueous phase (or solid surface of the base) into the organic phase where it can react with the protected sugar halide (glycosyl donor).[15] An acetobromoglucose is used as the glycosyl donor, which requires subsequent deprotection.
-
Methodology:
-
To a solution of ent-kaurenoic acid (1.0 eq) in DCM, add potassium carbonate (K₂CO₃) (2.5 eq), TBAB (catalytic, ~5 mol%), and acetobromo-α-D-glucose (1.25 eq).[15]
-
Add a small amount of water (e.g., 10% of the DCM volume) to facilitate the formation of the carboxylate salt.
-
Reflux the biphasic mixture for 48 hours with vigorous stirring.[15]
-
Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude protected glycoside can be purified by chromatography.
-
Deprotection: Dissolve the purified product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate to yield the final water-soluble glycoside derivative.
-
Section 3: Synthesis Workflow and Product Characterization
A self-validating protocol requires rigorous purification and characterization of all synthesized derivatives. This ensures that any observed biological activity is attributable to the intended compound and not an impurity.
// Workflow edges Reaction -> Quench -> Extract -> Dry -> Chroma; Chroma -> {NMR, MS, HPLC} [lhead=cluster_characterization]; {NMR, MS, HPLC} -> Final [ltail=cluster_characterization]; } } Caption: General experimental workflow from synthesis to characterization.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the precise chemical structure. The appearance of new signals (e.g., aldehydic proton ~9-10 ppm) or shifts in existing signals (e.g., C-19 protons after esterification) provides direct evidence of a successful transformation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Useful for quickly identifying the introduction of key functional groups, such as a strong C=O stretch (~1700-1750 cm⁻¹) for acids and esters, or a broad O-H stretch (~3200-3500 cm⁻¹) for alcohols.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. For biological testing, a purity of >95% is considered standard.
Section 4: Bioactivity Evaluation and Data Presentation
Once a library of pure derivatives has been synthesized, the next step is to screen them for biological activity. The choice of assay depends on the therapeutic target of interest. ent-Kauranoids have shown promise in several areas.
Common Bioactivity Assays:
-
Anticancer Activity: The MTT or MTS assay is a colorimetric method used to assess cell viability and proliferation. Derivatives are tested against a panel of human cancer cell lines (e.g., HepG2 liver cancer, HT29 colon cancer, MCF-7 breast cancer) to determine their half-maximal inhibitory concentration (IC₅₀).[1][14]
-
Anti-inflammatory Activity: A common in vitro assay measures the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[16] Reduced NO levels indicate potential anti-inflammatory effects.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).[4]
Data Presentation for Structure-Activity Relationship (SAR) Analysis
Systematically presenting bioactivity data is crucial for identifying SAR trends. A clear table allows for easy comparison of how different structural modifications affect potency.
| Compound ID | R¹ (C-19 Modification) | R² (C-15 Modification) | Cytotoxicity IC₅₀ (µM) vs. HepG2[1] | Anti-inflammatory IC₅₀ (µM)[16] |
| EK-01 | -CH₂OH (this compound) | -H | > 100 | 55.2 |
| EK-02 | -COOH (ent-Kaurenoic Acid) | -H | 45.8 | 20.1 |
| EK-03 | -COOCH₃ | -H | 30.5 | 18.5 |
| EK-04 | -COOCH₂CH₂Ph | -H | 12.1 | 8.3 |
| EK-05 | -COOH | -OH | 25.3 | 5.7 |
| EK-06 | -CO-Glucosyl | -H | 60.2 (Improved solubility) | 28.9 |
Data are hypothetical examples for illustrative purposes.
This table format clearly shows that converting the C-19 alcohol to an acid (EK-02) improves activity, and further esterification with a bulky lipophilic group (EK-04) enhances it even more. It also illustrates how adding a C-15 hydroxyl group (EK-05) can dramatically boost anti-inflammatory activity.
Conclusion
This compound is a powerful and readily available scaffold for the semi-synthesis of novel bioactive compounds. The strategic application of fundamental organic reactions such as oxidation, esterification, and glycosylation allows for the creation of diverse chemical libraries. By combining robust synthetic protocols with rigorous characterization and systematic biological screening, researchers can effectively navigate the complex landscape of structure-activity relationships. The methodologies outlined in this guide provide a solid foundation for drug development professionals to unlock the full therapeutic potential of the ent-kaurane class of natural products.
References
-
Helliwell, C. A., et al. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507-510. Available at: [Link]
-
García-Pérez, E., et al. (2024). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. MDPI. Available at: [Link]
-
Ochwangi, D. M., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. PMC. Available at: [Link]
-
Xu, S., et al. (2016). New Avenues for the Synthesis of ent-Kaurene Diterpenoids. ChemInform. Available at: [Link]
-
Usubillaga, A., et al. (2012). Allylic oxidation of ent-Kaurenic acid, ent-Kaurenic acid Methyl Ester and this compound. ResearchGate. Available at: [Link]
-
Zhao, P., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Publishing. Available at: [Link]
-
Márquez Chacón, A. E., et al. (2023). Synthetic pathway of ent-kaurene derivatives. ResearchGate. Available at: [Link]
-
Shen-Miller, J., & West, C. A. (1982). Ent-Kaurene Biosynthesis in Extracts of Helianthus annuus L. Seedlings. PubMed. Available at: [Link]
-
Zou, M., et al. (2013). Glycosylation of ent-kaurene derivatives and an evaluation of their cytotoxic activities. Chinese Journal of Natural Medicines. Available at: [Link]
-
Topcu, G., et al. (2011). Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr. NIH. Available at: [Link]
-
Singh, A., et al. (2020). The pathway emerges from the common substrate ent- kaurenoic acid that... ResearchGate. Available at: [Link]
-
Appiah-Kubi, G., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. Available at: [Link]
-
Ochwangi, D. M., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. Available at: [Link]
-
Appiah-Kubi, G., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. NIH. Available at: [Link]
-
Singh, S., & Rao, G. (2012). Stevioside and rebaudioside A - predominant ent-kaurene diterpene glycosides of therapeutic potential. J Pharmacogn Phytochem. Available at: [Link]
-
Paredes, J. D. C., et al. (2024). Exploring the Pharmacological Potential of Kaurenoic Acid Produced via Synthetic Biology. bioRxiv. Available at: [Link]
-
Chaturvedula, V. S. P., & Zamora, I. (2014). Synthesis of ent-Kaurane Diterpene Monoglycosides. PMC. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Li, B., et al. (2017). Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora. PubMed. Available at: [Link]
-
Murphy, P. J., & West, C. A. (1969). Stereospecificity of the oxidation of ent-kauren-19-ol to ent-kaurenal by a microsomal enzyme preparation from Marah macrocarpus. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
Sources
- 1. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium [mdpi.com]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecificity of the oxidation of ent-kauren-19-ol to ent-kaurenal by a microsomal enzyme preparation from Marah macrocarpus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. agriculturejournals.cz [agriculturejournals.cz]
- 13. researchgate.net [researchgate.net]
- 14. Glycosylation of ent-kaurene derivatives and an evaluation of their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: In Vitro Enzymatic Conversion Assays for ent-Kaurenol
Abstract
This technical guide provides a comprehensive framework for establishing robust and reproducible in vitro enzymatic assays to study the conversion of ent-kaurenol. As a critical intermediate in the biosynthesis of gibberellins (GAs), a class of vital plant hormones, understanding the enzymatic oxidation of this compound is paramount for research in plant physiology, agricultural biotechnology, and natural product synthesis. This document details the underlying biochemistry, provides field-proven, step-by-step protocols for enzyme preparation and activity assays, and outlines analytical methodologies for the precise quantification of substrates and products. The protocols are designed to be self-validating, incorporating essential controls and explaining the rationale behind key experimental choices to ensure scientific integrity.
Scientific Introduction: The Significance of this compound Conversion
The biosynthesis of gibberellins is a complex metabolic pathway crucial for regulating numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering[1][2]. A key segment of this pathway involves the sequential oxidation of the tetracyclic diterpene ent-kaurene to GA12, the precursor to all other GAs[1][3]. This multi-step process is initiated by a single, multifunctional enzyme: ent-kaurene oxidase (KO) [4][5].
KO is a cytochrome P450-dependent monooxygenase (CYP), specifically belonging to the CYP701A family[5][6]. It catalyzes the three successive oxidation steps at the C-19 position of the ent-kaurene skeleton:
-
ent-kaurene → this compound
-
This compound → ent-kaurenal
-
ent-kaurenal → ent-kaurenoic acid
This application note focuses specifically on the enzymatic conversion of the intermediate, this compound, to ent-kaurenoic acid via the transient ent-kaurenal intermediate. Characterizing this activity is vital for screening potential inhibitors or modulators of GA biosynthesis, which have applications as plant growth regulators, and for fundamental studies of P450 enzyme mechanisms.
Like most microsomal P450 enzymes, KO requires a redox partner for catalytic activity. An NADPH-dependent cytochrome P450 reductase (CPR) facilitates the transfer of electrons from NADPH to the heme center of the P450 enzyme, enabling the activation of molecular oxygen[7][8][9]. Therefore, a functional in vitro assay must reconstitute this electron transport chain.
Biochemical Pathway and Assay Principle
The assay quantifies the activity of ent-kaurene oxidase by monitoring the disappearance of the substrate (this compound) and the appearance of the final product (ent-kaurenoic acid). The reaction is dependent on the presence of the KO enzyme, its CPR partner, the electron donor NADPH, and molecular oxygen.
The diagram below illustrates the enzymatic cascade from this compound to ent-kaurenoic acid, a key segment of the gibberellin biosynthetic pathway.
Caption: Biochemical conversion of this compound.
Experimental Design and Workflow
A successful in vitro assay requires careful preparation of the enzymatic components, precise execution of the reaction, and robust analytical quantification. The general workflow is depicted below.
Caption: General workflow for the in vitro assay.
Detailed Protocols
Protocol 1: Preparation of Enzyme Source (Yeast Microsomes)
Heterologous expression in Saccharomyces cerevisiae (yeast) is a well-established method for producing functional plant P450s and their cognate reductases[7][10]. Yeast cells endogenously express CPR, which can often support the activity of the heterologously expressed KO[7].
Rationale: Using microsomal fractions isolates the membrane-bound KO and CPR away from soluble cytosolic proteins that may interfere with the assay, thereby creating a more defined enzymatic system.
Materials:
-
Yeast strain (e.g., WAT11) transformed with an expression vector containing the ent-kaurene oxidase gene (e.g., from Arabidopsis thaliana, AtKO1/GA3).
-
Yeast growth media (e.g., YPD, selective media).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.6 M Sorbitol.
-
Glass beads (425-600 µm).
-
High-speed centrifuge.
Procedure:
-
Inoculate a starter culture of the transformed yeast and grow overnight.
-
Use the starter culture to inoculate a larger expression culture and grow to the mid-log phase. Induce protein expression as required by the vector's promoter system.
-
Harvest cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C).
-
Wash the cell pellet with ice-cold Lysis Buffer.
-
Resuspend the pellet in a minimal volume of Lysis Buffer containing protease inhibitors.
-
Lyse the cells by vigorous vortexing with an equal volume of glass beads in short bursts (e.g., 8 cycles of 30 sec vortex, 30 sec on ice).
-
Centrifuge the lysate at 10,000 x g for 15 min at 4°C to pellet cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.
-
Discard the supernatant. Resuspend the microsomal pellet in a suitable Assay Buffer (see Protocol 2), homogenizing gently.
-
Determine the total protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use. Microsomal preparations can be unstable, so minimizing freeze-thaw cycles is critical[10].
Protocol 2: In Vitro Enzymatic Reaction
This protocol outlines the setup for a single reaction. It is crucial to include proper controls.
Essential Controls:
-
No Substrate Control: The complete reaction mixture minus this compound to check for interfering peaks during analysis.
-
No NADPH Control: Demonstrates the dependency of the reaction on the electron donor.
-
Heat-Inactivated Enzyme Control: Microsomes are boiled for 10 minutes prior to addition to the reaction to confirm that the observed conversion is enzymatic.
-
Vector Control: Microsomes from yeast transformed with an empty expression vector are used to ensure that the activity is not from an endogenous yeast enzyme.
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.6).
-
Microsomal preparation (from Protocol 1).
-
NADPH stock solution (e.g., 10 mM in Assay Buffer, prepared fresh).
-
This compound substrate stock solution (e.g., 1-5 mM in methanol or DMSO).
-
Reaction tubes (e.g., 2 mL polypropylene tubes).
Procedure:
-
In a reaction tube on ice, prepare the reaction mixture by adding the components in the order listed in the table below.
-
Pre-incubate the mixture for 5 minutes at the reaction temperature (e.g., 30°C) to allow for thermal equilibration.
-
Initiate the reaction by adding the this compound substrate stock solution. Vortex briefly to mix. The final concentration of the organic solvent (e.g., methanol) should be kept low, typically ≤1-5%, to avoid enzyme denaturation[10].
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C with gentle shaking (e.g., 150 rpm)[10]. The optimal time should be determined through a time-course experiment to ensure the reaction is within the linear range.
-
Terminate the reaction by adding an equal volume of a quenching solvent, such as ethyl acetate. This stops the enzymatic activity and begins the extraction process.
Table 1: Typical Reaction Mixture Composition
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Assay Buffer (pH 7.6) | - | to 500 µL | - |
| Microsomal Protein | 1-10 mg/mL | 10-100 µL | 50-200 µg |
| NADPH | 10 mM | 25 µL | 0.5 mM |
| This compound | 1 mM | 5 µL | 10 µM |
| Total Volume | 500 µL |
Note: Concentrations of substrate and enzyme should be optimized for the specific system. Substrate concentrations are typically set at or near the Michaelis constant (Km) for kinetic studies[11].
Analytical Quantification
Accurate quantification of diterpenoids like this compound and ent-kaurenoic acid typically requires chromatographic separation followed by mass spectrometric detection.
Protocol 3: Product Extraction and Sample Preparation
Rationale: Liquid-liquid extraction is used to separate the relatively nonpolar diterpenoid products from the aqueous, protein-rich reaction mixture.
Procedure:
-
After terminating the reaction with ethyl acetate, vortex the tube vigorously for 30 seconds.
-
Centrifuge at low speed (e.g., 2,000 x g) for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery[7][10]. Pool the organic fractions.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing these compounds, but it requires chemical derivatization to increase the volatility of the carboxylic acid product[12].
Rationale: Derivatization, typically methylation, converts the polar carboxylic acid group of ent-kaurenoic acid into a more volatile and less polar methyl ester, improving its chromatographic properties and preventing thermal degradation in the GC injector[12].
Procedure:
-
Derivatization: Reconstitute the dried extract in a small volume of methanol. Add a methylating agent, such as diazomethane or trimethylsilyldiazomethane (TMS-diazomethane), following established safety protocols. Allow the reaction to proceed for 10-15 minutes. Quench any excess reagent as per the manufacturer's instructions.
-
Evaporate the solvent and derivatization agent.
-
Reconstitute the final sample in a GC-compatible solvent (e.g., hexane or ethyl acetate).
-
GC-MS Analysis: Inject the sample onto the GC-MS system. A typical analysis would utilize a non-polar capillary column (e.g., DB-5ms). The mass spectrometer can be operated in full-scan mode to identify products based on their fragmentation patterns or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy[13].
Table 2: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector Temp. | 250°C | Ensures rapid volatilization of analytes. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Oven Program | 70°C (3 min), then ramp 10°C/min to 300°C (hold 9 min) | Separates compounds based on boiling points.[14] |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50-550 m/z | Covers the expected mass range of derivatized products. |
Protocol 5: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative that may not require derivatization, providing high sensitivity and specificity[12][13].
Procedure:
-
Reconstitute the dried extract from Protocol 3 in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
The separation is typically achieved using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and ent-kaurenoic acid are monitored for highly selective quantification.
Data Interpretation and Validation
-
Quantification: Create a standard curve using authentic standards of this compound and ent-kaurenoic acid to convert peak areas into absolute concentrations.
-
Enzyme Kinetics: By varying the substrate concentration and measuring the initial reaction velocity, key kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten plots.
-
Validation: The results from the controls are critical. The heat-inactivated and no-NADPH controls should show no product formation, confirming that the observed activity is enzymatic and cofactor-dependent.
Conclusion
The protocols detailed in this guide provide a robust foundation for researchers to investigate the enzymatic conversion of this compound. By carefully preparing the enzyme source, optimizing reaction conditions, and employing precise analytical techniques, these assays can yield high-quality, reproducible data. Such data is invaluable for advancing our understanding of gibberellin biosynthesis, discovering novel plant growth regulators, and exploring the catalytic mechanisms of cytochrome P450 enzymes.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Helliwell, C. A., Chandler, P. M., Poole, A., Dennis, E. S., & Peacock, W. J. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences, 98(4), 2062–2067. [Link]
-
Mafu, S., Morrone, D., O'Maille, P. E., & Peters, R. J. (2016). Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis. Proceedings of the National Academy of Sciences, 113(9), 2536–2541. [Link]
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis. PubMed, 119(2), 507-10. [Link]
-
Batista, L. M., de Faria, F. M., de Paula, J. R., & Ferreira, H. D. (2005). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. ResearchGate. [Link]
-
Hedden, P., & Thomas, S. G. (2012). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 53(5), 781–794. [Link]
-
Guengerich, F. P., & Waterman, M. R. (2018). Engineering cytochrome P450 enzyme systems for biomedical and biotechnological applications. Journal of Biological Chemistry, 293(5), 1475–1484. [Link]
-
Reyes-García, E., et al. (2022). In Vitro and In Silico Anticyclooxygenase and Antitopoisomerase Activity of Anonna cherimola Ent-Kaurenes. MDPI. [Link]
-
Helliwell, C. A., et al. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. ResearchGate. [Link]
-
Hedden, P., & Kamiya, Y. (1997). GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 431-460. [Link]
-
Mafu, S., et al. (2016). Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis. PNAS. [Link]
-
The FASEB Journal. (2019). Optimization of an in Vitro CYP450 Induction Assay Using Cryopreserved Cell Lines. FASEB. [Link]
-
Kanno, Y., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 988, 115-120. [Link]
-
Mafu, S., et al. (2016). Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis. PNAS. [Link]
-
Grokipedia. (n.d.). Ent-kaurene oxidase. Grokipedia. [Link]
-
Rojas-Idrogo, C., et al. (2012). Functional characterization of ent-kaurene oxidase, MtKO, from Montanoa tomentosa (Zoapatle). ResearchGate. [Link]
-
Graebe, J. E. (1987). GIBBERELLIN BIOSYNTHESIS AND CONTROL. Annual Review of Plant Physiology, 38, 419-465. [Link]
-
Kanno, Y., et al. (2015). Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Lu, Y., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(5), 735-742. [Link]
-
Swaminathan, S., et al. (2004). The Pea Gene LH Encodes ent-Kaurene Oxidase. CORE. [Link]
-
Preprints.org. (2024). Recent Advances in the Engineering of Cytochrome P450 Enzymes. Preprints.org. [Link]
-
González, C., et al. (2022). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. MDPI. [Link]
-
Morrone, D., et al. (2010). Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis. Biochemical Journal, 431(3), 337-344. [Link]
-
Olszewski, N., Sun, T., & Gubler, F. (2002). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. The Plant Cell, 14(Suppl), S61-S80. [Link]
-
Batista, L. M., et al. (2005). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. SciELO. [Link]
-
Lagunin, A. A., et al. (2022). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. MDPI. [Link]
-
Yang, M., et al. (2021). Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Maximum Academic Press. [Link]
-
ResearchGate. (n.d.). The gibberellins biosynthesis pathway in higher plants The cellular... ResearchGate. [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
Dürr, R., et al. (2022). Conformational Landscape of Cytochrome P450 Reductase Interactions. MDPI. [Link]
-
Lee, S., et al. (2018). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. Journal of Plant Research, 131(3), 481-490. [Link]
-
González-Cardenete, M. A., et al. (2017). Bioinspired Synthesis of Platensimycin from Natural ent-Kaurenoic Acids. The Journal of Organic Chemistry, 82(10), 5179-5187. [Link]
Sources
- 1. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering cytochrome P450 enzyme systems for biomedical and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Using ent-Kaurenol to study ent-kaurene oxidase activity
Illuminating Gibberellin Biosynthesis: A Guide to Studying ent-Kaurene Oxidase Activity Using ent-Kaurenol
Audience: Researchers, scientists, and drug development professionals in plant biology, biochemistry, and agricultural sciences.
Abstract: This technical guide provides a comprehensive framework for investigating the enzymatic activity of ent-kaurene oxidase (KO), a critical cytochrome P450 monooxygenase in the gibberellin (GA) biosynthetic pathway. By utilizing its intermediate substrate, this compound, researchers can dissect the multi-step oxidative reaction catalyzed by this enzyme. This document offers detailed protocols for both whole-cell and in vitro assays, methods for product detection via Gas Chromatography-Mass Spectrometry (GC-MS), and a higher-throughput approach based on NADPH consumption. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Scientific Introduction: The Pivotal Role of ent-Kaurene Oxidase
Gibberellins are a class of tetracyclic diterpenoid plant hormones that regulate a vast array of developmental processes, including seed germination, stem elongation, and flowering[1]. The biosynthesis of GAs is a complex pathway involving enzymes from three distinct classes: terpene cyclases, cytochrome P450 monooxygenases, and 2-oxoglutarate-dependent dioxygenases[1]. ent-Kaurene oxidase (KO) is a member of the CYP701A family of cytochrome P450s and plays a crucial role in the early stages of this pathway[2][3]. It catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, proceeding through the intermediates this compound and ent-kaurenal[2][4][5].
The Reaction Sequence:
ent-kaurene → this compound → ent-kaurenal → ent-kaurenoic acid
This series of reactions is a key regulatory point in GA biosynthesis, and understanding the activity of KO is fundamental to developing strategies for modulating plant growth. For instance, inhibitors of KO, such as paclobutrazol, are widely used as plant growth retardants in agriculture[6][7].
This guide focuses on the use of this compound as a substrate to specifically probe the latter two oxidative steps catalyzed by KO. This approach is particularly useful for characterizing mutant enzymes that may be deficient in specific steps of the reaction or for screening inhibitors that target these later stages.
The Gibberellin Biosynthesis Pathway: The Position of ent-Kaurene Oxidase
To appreciate the significance of KO, it is essential to visualize its position within the broader context of GA biosynthesis.
Figure 1: Simplified Gibberellin Biosynthesis Pathway. This diagram highlights the central role of ent-kaurene oxidase (KO) in converting ent-kaurene to ent-kaurenoic acid, a key precursor for all gibberellins.
Experimental Design & Rationale: Choosing the Right Assay System
The choice of an appropriate assay system is critical for obtaining reliable and reproducible data. ent-Kaurene oxidase, being a membrane-bound cytochrome P450, presents unique challenges.
3.1. Whole-Cell Yeast Expression System: A Self-Contained Biocatalyst
Expressing plant P450s in yeast (Saccharomyces cerevisiae) is a powerful technique. Yeast provides a native membrane environment and an endogenous NADPH-cytochrome P450 reductase (CPR) that can donate the necessary electrons for catalysis[1].
-
Why it works: This system often yields higher functional enzyme levels compared to in vitro systems, as the cellular environment helps maintain the enzyme's structural integrity and provides the necessary cofactors[4]. It is particularly advantageous when dealing with enzymes that are unstable upon purification[4].
-
Self-Validating Aspect: A control experiment using yeast transformed with an empty vector is essential. The absence of product formation in the control confirms that the observed activity is solely due to the expressed KO.
3.2. In Vitro Reconstituted System: For Mechanistic & Kinetic Studies
For detailed kinetic analysis and to study the direct effects of inhibitors, a cell-free system is preferable. This typically involves using microsomes from heterologously expressing cells or purified, recombinant KO reconstituted with a CPR.
-
Why it works: This approach eliminates the complexities of substrate uptake and product export across cell membranes, providing a clearer picture of the enzyme's intrinsic properties.
-
Self-Validating Aspect: The activity must be shown to be dependent on the presence of both KO, CPR, and the cofactor NADPH. Omitting any of these components should abolish product formation.
Detailed Protocols
4.1. Protocol 1: Whole-Cell Yeast Assay with GC-MS Detection
This protocol describes the expression of ent-kaurene oxidase in yeast and the subsequent feeding of this compound to measure its conversion to ent-kaurenoic acid.
Materials and Reagents:
-
Yeast expression vector (e.g., pESC series) containing the KO cDNA
-
Saccharomyces cerevisiae strain (e.g., WAT11)
-
Yeast transformation kit
-
Appropriate selective media (e.g., SC-Ura)
-
Induction medium (e.g., SC-Ura with galactose instead of glucose)
-
This compound standard
-
ent-Kaurenoic acid standard
-
Reaction buffer: 100 mM Tris-HCl, pH 7.5
-
NADPH
-
Methanol (for substrate dissolution)
-
Ethyl acetate and Hexane (for extraction)
-
Anhydrous sodium sulfate
-
Derivatization agents: Diazomethane or N,O-bis(TMS)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system with a suitable column (e.g., HP-1 or BPX-5)
Step-by-Step Methodology:
-
Yeast Transformation and Expression:
-
Transform the yeast strain with the KO expression vector and an empty vector control following a standard protocol (e.g., lithium acetate method).
-
Select positive transformants on appropriate selective media.
-
Inoculate a starter culture in selective media with glucose and grow overnight.
-
Inoculate the induction medium with the starter culture to an OD600 of ~0.4. Grow for 24-48 hours to induce protein expression.
-
-
Enzymatic Reaction:
-
Harvest yeast cells from 1 mL of induced culture by centrifugation.
-
Resuspend the cell pellet in 0.5 mL of reaction buffer containing 0.5 mM NADPH[4].
-
Prepare a stock solution of this compound in methanol. Add 5 µg of this compound to the cell suspension (the final methanol concentration should be kept low, e.g., <5%)[4].
-
Incubate the reaction at 30°C for 1-4 hours with shaking[4].
-
-
Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Separate the organic phase. Repeat the extraction twice more with ethyl acetate[4].
-
Pool the organic fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
Methylation: Dissolve the dried extract in 50 µL of methanol and add an excess of freshly prepared diazomethane. After 10 minutes, evaporate the solvent[4].
-
Trimethylsilylation: Alternatively, dissolve the extract in 10 µL of pyridine and add 10 µL of BSTFA + 1% TMCS. Heat at 80°C for 30 minutes[4].
-
Causality Note: Derivatization is crucial because it converts the polar carboxylic acid group of ent-kaurenoic acid into a more volatile ester or silyl ester, which is necessary for its analysis by gas chromatography.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot onto the GC-MS system.
-
Use a temperature program that effectively separates the derivatized products from the substrate and other metabolites.
-
Identify the product (ent-kaurenoic acid methyl ester or TMS ester) by comparing its mass spectrum and retention time with that of an authentic standard.
-
4.2. Protocol 2: In Vitro Assay with NADPH Consumption Monitoring
This protocol is suitable for higher-throughput screening of KO activity or its inhibitors by measuring the consumption of the cofactor NADPH, which exhibits a characteristic decrease in absorbance or fluorescence upon oxidation to NADP+.
Materials and Reagents:
-
Microsomal preparation containing KO and CPR (or purified enzymes)
-
This compound
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.4
-
NADPH
-
96-well UV-transparent or black microplates
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Excitation ~340 nm, Emission ~460 nm)[8].
-
(Optional) Commercial NADP/NADPH detection kit (e.g., NADP/NADPH-Glo™ Assay)[9][10].
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Microsomal preparation (amount to be optimized empirically)
-
Test compounds (if screening for inhibitors)
-
-
Pre-incubate the plate at 30°C for 5 minutes.
-
-
Initiating the Reaction:
-
Prepare a solution of this compound and NADPH in the reaction buffer.
-
Add this solution to each well to start the reaction. Final concentrations should be optimized, but starting points could be 10-50 µM this compound and 100-200 µM NADPH.
-
-
Monitoring NADPH Consumption:
-
Absorbance Method: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of decrease in absorbance is proportional to the rate of NADPH consumption.
-
Fluorescence Method: For higher sensitivity, measure the decrease in NADPH fluorescence (Ex/Em ~340/460 nm)[8].
-
Endpoint Assay (using a kit): Stop the reaction at a specific time point (e.g., 30 minutes) and measure the remaining NADPH using a commercial kit according to the manufacturer's instructions[9][10][11].
-
-
Data Analysis and Controls:
-
Calculate the initial rate of reaction from the linear portion of the absorbance/fluorescence vs. time plot.
-
Essential Controls:
-
No substrate control: Reaction mix without this compound to account for any substrate-independent NADPH oxidase activity.
-
No enzyme control: Reaction mix without the microsomal preparation to ensure that NADPH degradation is enzyme-dependent.
-
Inhibitor control: Include a known KO inhibitor (e.g., paclobutrazol) as a positive control for inhibition.
-
-
Data Presentation & Interpretation
Table 1: Kinetic Parameters of ent-Kaurene Oxidase from Arabidopsis thaliana
| Substrate | Km (µM) | Reference |
| ent-kaurene | 1.8 | [12] |
| This compound | 6 | [12] |
| ent-kaurenal | 1.9 | [12] |
This table provides a valuable reference for expected substrate affinities, aiding in the design of assay concentrations and the interpretation of results.
Experimental Workflow Visualization
Sources
- 1. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]
- 8. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. uniprot.org [uniprot.org]
Application Notes and Protocols for the Synthesis of Pure ent-Kaurenol
Introduction: The Significance of ent-Kaurenol in Research and Development
This compound, a tetracyclic diterpenoid alcohol, represents a critical intermediate in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes.[1] Beyond its foundational role in plant biology, the ent-kaurane skeleton is the structural core of a vast family of natural products exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] The availability of highly pure this compound is therefore a prerequisite for the synthesis of novel bioactive compounds and for advancing drug discovery programs.
This comprehensive guide provides detailed strategies and protocols for obtaining pure this compound, tailored for researchers in synthetic chemistry, natural product chemistry, and drug development. We will explore three principal synthetic avenues: biocatalytic synthesis, semi-synthesis from abundant natural products, and total synthesis. Each strategy is presented with an in-depth rationale for its application, step-by-step protocols, and methods for purification and characterization, ensuring scientific integrity and reproducibility.
Strategic Overview: Selecting the Optimal Synthetic Route
The choice of a synthetic strategy for this compound is dictated by the specific research objectives, including required yield, purity, stereochemical fidelity, and available resources. The following diagram illustrates the decision-making process for selecting the most appropriate pathway.
Caption: Decision workflow for selecting a synthetic strategy for this compound.
Strategy 1: Biocatalytic Synthesis via Recombinant Yeast Microsomes
Rationale: This approach leverages the enzymatic machinery of gibberellin biosynthesis to achieve highly stereospecific oxidation of ent-kaurene to this compound. The key enzyme, ent-kaurene oxidase (KO), is a cytochrome P450 monooxygenase that catalyzes the sequential oxidation of ent-kaurene at the C-19 position.[1] Studies have shown that when the gene encoding for KO (e.g., Arabidopsis GA3) is expressed in Saccharomyces cerevisiae, whole-cell fermentation leads to the formation of ent-kaurenoic acid.[3] However, using microsomal fractions of these recombinant yeast cells effectively halts the oxidation at the this compound stage, providing a direct and highly selective route to the desired product.[3] This method is particularly advantageous for producing the natural enantiomer with high fidelity under mild, environmentally benign conditions.
Protocol 1.1: Preparation of Yeast Microsomes Expressing ent-Kaurene Oxidase
-
Yeast Transformation: Transform S. cerevisiae (e.g., strain WAT21) with an expression vector containing the cDNA for Arabidopsis thaliana ent-kaurene oxidase (GA3/CYP701A3) under the control of a suitable promoter.
-
Cultivation: Grow the transformed yeast cells in an appropriate selective medium to an optical density (OD600) of 1.5-2.0.
-
Cell Lysis: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA), and resuspend in the same buffer containing protease inhibitors. Lyse the cells using mechanical disruption (e.g., glass bead vortexing or a French press).
-
Microsome Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.
-
Resuspension and Storage: Carefully decant the supernatant and resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol). Determine the protein concentration (e.g., using a Bradford assay) and store at -80°C until use.
Protocol 1.2: Biocatalytic Conversion of ent-Kaurene to this compound
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing the yeast microsomal fraction (approximately 100 µg of total protein), a NADPH regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Addition: Add ent-kaurene (e.g., 25 µg) dissolved in a minimal amount of methanol to the reaction mixture. The final methanol concentration should not exceed 5%.[3]
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.[3]
-
Extraction: Quench the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction two more times.
-
Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Strategy 2: Semi-Synthesis from Steviol
Rationale: Steviol (ent-kaur-16-en-13-ol-19-oic acid) is a readily available natural product derived from the enzymatic or acidic hydrolysis of stevioside, the sweetening agent from the plant Stevia rebaudiana.[4] Its structural similarity to this compound, differing only by the oxidation state at C-19 and the presence of a hydroxyl group at C-13, makes it an attractive and cost-effective starting material for semi-synthesis. The key transformation is the selective reduction of the C-19 carboxylic acid to the corresponding primary alcohol. This can be achieved using standard reducing agents, with the C-13 hydroxyl and the C-16 exocyclic double bond requiring consideration for potential side reactions.
Protocol 2.1: Hydrolysis of Stevioside to Steviol
-
Enzymatic Hydrolysis: Dissolve stevioside in a sodium acetate buffer (pH 4.5). Add a crude pectinase enzyme preparation and stir the mixture at 50°C for 48-96 hours. The steviol product will precipitate out of the solution.[5]
-
Work-up: Filter the reaction mixture to collect the precipitated steviol. Wash the solid with cold water and dry under vacuum. The purity can be assessed by HPLC and the product can be further purified by recrystallization from methanol if necessary.
Protocol 2.2: Reduction of Steviol to ent-Kaur-16-en-13,19-diol
-
Protection of Carboxylic Acid (Optional but Recommended): To avoid potential side reactions, the carboxylic acid of steviol can be converted to its methyl ester by reaction with diazomethane or trimethylsilyldiazomethane in a suitable solvent like diethyl ether/methanol.
-
Reduction: Dissolve steviol methyl ester in an anhydrous etheral solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to 0°C in an ice bath. Add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.
-
Extraction and Purification: Combine the filtrate and washings, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diol can be purified by flash column chromatography on silica gel.
Note: Direct reduction of the carboxylic acid is possible but may require harsher conditions that could affect other functional groups.
Strategy 3: Total Synthesis
Rationale: While being the most complex and resource-intensive approach, total synthesis offers unparalleled control over the molecular structure, enabling the creation of not only the natural product but also a wide array of non-natural analogs for structure-activity relationship (SAR) studies. The total synthesis of ent-kaurane diterpenoids, including (±)-kaurenol, has been achieved and is a testament to the power of modern synthetic organic chemistry.[6] A key challenge in the total synthesis of this compound is the stereocontrolled construction of the tetracyclic core, particularly the bicyclo[3.2.1]octane system.[6] These syntheses often involve intricate reaction cascades and the application of powerful stereoselective reactions.
While a detailed step-by-step protocol for a multi-step total synthesis is beyond the scope of this application note, the general strategy, as exemplified by the work of Mori and others, involves the sequential construction of the ring system from simpler starting materials.[6][7] Key strategic elements often include Diels-Alder reactions, intramolecular aldol condensations, and radical cyclizations to build the complex polycyclic framework.
Purification and Characterization of this compound
Purity is paramount for subsequent applications. The crude product from any of the above syntheses will require rigorous purification and characterization to ensure it meets the standards for biological testing or further synthetic elaboration.
Purification Protocol
-
Flash Column Chromatography: This is the primary method for purifying the crude synthetic products. A silica gel stationary phase is typically used with a mobile phase gradient of increasing polarity, for example, a hexane-ethyl acetate mixture. The separation can be monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, reversed-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile and water is often effective for separating diterpenoids.[4][8]
Characterization Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity and confirming the identity of this compound. The use of a non-polar column, such as an HP-1, can achieve good separation of this compound from related compounds.[3] Derivatization to the trimethylsilyl (TMS) ether may be necessary to improve volatility and chromatographic performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation and stereochemical assignment.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized molecule.
Comparative Summary of Synthetic Strategies
| Strategy | Key Advantages | Key Challenges | Typical Purity | Stereoselectivity |
| Biocatalytic | High stereoselectivity, mild reaction conditions, environmentally friendly. | Requires molecular biology expertise, potential for low yields, substrate availability. | >98% | Excellent |
| Semi-Synthesis | Cost-effective, potentially scalable, fewer synthetic steps. | Dependent on the availability of natural starting materials, may require protecting groups. | >95% | Excellent |
| Total Synthesis | Access to non-natural analogs, unambiguous proof of structure. | Long and complex synthetic routes, low overall yields, challenging stereocontrol. | >99% | Variable, depends on the synthetic route |
Conclusion
The synthesis of pure this compound is an achievable yet challenging task that is critical for advancing research in both plant biology and medicinal chemistry. This guide has outlined three distinct and viable strategies, each with its own set of advantages and considerations. The biocatalytic approach offers unparalleled stereoselectivity, the semi-synthetic route provides a practical and scalable option, and total synthesis delivers ultimate control and flexibility for analog creation. By carefully selecting the appropriate strategy and adhering to rigorous purification and characterization protocols, researchers can confidently obtain high-purity this compound for their specific applications.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
- Mori, K., & Ikegawa, T. (1982). Total synthesis of (±)-kaurenoic acid and (±)-kaurenol. Tetrahedron Letters, 23(16), 1719-1722.
- Zhu, L., Huang, S. H., Yu, J., & Hong, R. (2014). Constructive Innovation of Approaching Bicyclo[3.2.1]octane in ent–Kauranoids. Chemistry–An Asian Journal, 9(11), 3078-3087.
-
Zhao, X., Cacherat, B., Hu, Q., & Ma, D. (2022). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 39(1), 119-138. [Link]
- King, B. M., & Dickinson, J. M. (2000). The synthesis of ent-kaurane diterpene glycosides. Phytochemistry, 54(4), 369-374.
-
Pérez-García, F., & de Lucas, M. (2022). Selective Oxidations in the Synthesis of Complex Natural ent-Kauranes and ent-Beyeranes. The Journal of Organic Chemistry, 87(16), 10839–10846. [Link]
- de Oliveira, B. H., & dos Santos, D. Y. A. C. (2008). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. Molecules, 13(8), 1735-1744.
-
Hayashi, K., et al. (2010). Endogenous diterpenes derived from ent-kaurene, a common gibberellin precursor, regulate protonema differentiation of the moss Physcomitrella patens. Plant Physiology, 153(3), 1085–1097. [Link]
-
Davicino, R., et al. (2007). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. Journal of the Brazilian Chemical Society, 18(6), 1256-1260. [Link]
- Tottey, S., et al. (2000). Biosynthesis of the diterpenoid steviol, an ent-kaurene derivative from Stevia rebaudiana Bertoni, via the methylerythritol phosphate pathway. Tetrahedron Letters, 41(34), 6649-6651.
-
Ghisalberti, E. L. (2007). The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations. Molecules, 12(5), 1076-1110. [Link]
-
Kawaide, H., et al. (2011). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(17-18), 1539-1543. [Link]
- Goyal, S. K., Samsher, & Goyal, R. K. (2010). Stevioside and rebaudioside A-predominant ent-kaurene diterpene glycosides of therapeutic potential. Journal of Pharmacognosy and Phytotherapy, 2(3), 37-46.
-
Grokipedia. (n.d.). Ent-kaurene oxidase. Retrieved from [Link]
-
Pérez-García, F., et al. (2024). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. International Journal of Molecular Sciences, 25(22), 13222. [Link]
-
Kim, K. K., Sawa, Y., & Shibata, H. (1996). Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme. Archives of Biochemistry and Biophysics, 332(2), 223–230. [Link]
-
Morrone, D., et al. (2016). Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis. Proceedings of the National Academy of Sciences, 113(9), 2392–2397. [Link]
-
Prakash, I., et al. (2014). Synthesis and Sensory Evaluation of ent-Kaurane Diterpene Glycosides. Molecules, 19(5), 5946-5960. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: ent-Kaurenol Extraction & Purification
Introduction: ent-Kaurenol and its precursor, ent-kaurene, are tetracyclic diterpenoid compounds that serve as critical intermediates in the biosynthesis of gibberellins, a class of essential plant hormones. Their unique chemical structures also make them valuable scaffolds in drug discovery and development. However, researchers frequently encounter the challenge of low yields when isolating these compounds from natural sources. This technical guide provides a comprehensive, question-and-answer-based approach to troubleshoot and overcome common obstacles in this compound extraction and purification, ensuring you can maximize the recovery of your target compound.
Section 1: Pre-Extraction & Source Material FAQs
This initial phase is critical; the quality and nature of your starting material directly dictate the potential maximum yield. Overlooking these factors is a common source of downstream failure.
Q1: My final yield is poor. Could the issue be my plant source?
A1: Absolutely. The concentration of ent-kaurane diterpenoids varies dramatically between species and even within the same plant.
-
Causality: The expression of key enzymes like ent-kaurene synthase (KS) and ent-kaurene oxidase (KO), which are responsible for producing this compound, is genetically determined and tissue-specific.[1][2] High-yielding sources are plants known to accumulate diterpenoids as part of their secondary metabolism.
-
Actionable Advice:
-
Prioritize Known Sources: Plants from families like Asteraceae, Lamiaceae, and Euphorbiaceae are well-documented sources of ent-kaurane diterpenoids.[3] Species such as Stevia rebaudiana, Wedelia trilobata, and members of the Coffea genus are known producers.[4][5][6]
-
Tissue Selection: In many plants, diterpenoid biosynthesis is highest in specific tissues. For instance, in Ilex latifolia, the gene for ent-kaurene synthase showed the highest transcript levels in the roots.[2] Conversely, leaves are the primary source in Stevia.[6] Always consult literature specific to your plant of interest.
-
Q2: How significantly do growing conditions and harvest time impact potential yield?
A2: These factors are profoundly important and often underestimated. Environmental stressors and developmental stage directly influence the secondary metabolism of the plant.
-
Causality: The production of secondary metabolites, including diterpenoids, is part of the plant's defense and signaling mechanisms. Factors like sunlight, water availability, temperature, and nutrient levels can upregulate or downregulate the biosynthetic pathways leading to this compound.[7]
-
Actionable Advice:
-
Harvest Timing: The concentration of target compounds can fluctuate with the plant's life cycle. For example, in a study on Lactuca indica, the highest content of related triterpenoids was found during the flowering stage.[8][9]
-
Environmental Control: If possible, work with plants grown under controlled conditions to ensure consistency. Be aware that drought or pest exposure, while potentially stressful for the plant, can sometimes increase the production of desired phytochemicals as a defense response.[7]
-
Q3: What are the best practices for drying and grinding the plant material?
A3: Improper sample preparation can lead to significant compound degradation before extraction even begins.
-
Causality: Excessive heat during drying can cause thermal degradation of thermolabile compounds.[10] Conversely, inadequate drying can leave residual moisture, which promotes microbial growth and enzymatic degradation, while also reducing the efficiency of non-polar solvent extraction. Grinding increases the surface area, which is crucial for effective solvent penetration.[11]
-
Actionable Advice:
-
Drying: Air-dry in a well-ventilated, dark space or use a lyophilizer (freeze-dryer) for optimal preservation. If using an oven, maintain a low temperature (e.g., 40-50°C).
-
Grinding: Grind the dried material to a fine, homogenous powder (e.g., 40-60 mesh). This maximizes the surface area available for solvent contact, which is a key factor in extraction efficiency.[11] Store the powdered material in an airtight, dark container at a low temperature until extraction.
-
Section 2: Troubleshooting the Extraction Process
The choice of extraction method and solvent is the next critical control point. A suboptimal choice here will result in low recovery, regardless of the quality of the starting material.
Caption: General workflow from plant material to crude extract.
Q4: My crude extract yield is very low. Is my solvent choice wrong?
A4: Solvent selection is paramount. The principle of "like dissolves like" governs extraction. This compound is a moderately non-polar diterpenoid alcohol. Your solvent should match this polarity.
-
Causality: The efficiency of solid-liquid extraction depends on the solubility of the target compound in the solvent. A solvent that is too polar (like pure water) will not effectively extract this compound, while a highly non-polar solvent (like hexane) may be efficient for the precursor ent-kaurene but less so for this compound and may miss other related diterpenoids.[12]
-
Data Summary: Solvent Selection Guide for Diterpenoids
Solvent Polarity Index Advantages Disadvantages Hexane 0.1 Excellent for non-polar lipids & ent-kaurene. Poor solvent for more polar this compound. Ethyl Acetate 4.4 Good balance for moderately polar compounds. Can co-extract a moderate amount of pigments. Acetone 5.1 Strong solvent, good for many terpenoids.[13] High volatility, can co-extract many impurities. | Ethanol / Methanol | 5.2 / 6.6 | Highly effective for extracting diterpenoids.[14] | Co-extracts large amounts of chlorophyll and sugars. |
-
Actionable Advice:
-
Single Solvent: Ethanol or methanol are often excellent starting points for achieving high initial recovery of total diterpenoids.[13][14] Be prepared for significant co-extraction of impurities.
-
Sequential Extraction: A more selective approach is to perform sequential extractions. Start with a non-polar solvent like hexane to remove lipids and waxes, then follow with a more polar solvent like ethyl acetate or ethanol to extract the this compound.
-
Q5: I used methanol and got a dark green, sticky extract. How do I clean this up before chromatography?
A5: This is a classic issue caused by the high solvating power of alcohols, which efficiently pulls out chlorophyll. A preliminary clean-up is essential to avoid overloading your chromatography column.
-
Causality: Chlorophylls are highly abundant pigments that can interfere with analytical measurements and bind irreversibly to silica gel, reducing its separation capacity.[15] Liquid-liquid partitioning is an effective way to separate compounds based on their differential solubility in two immiscible liquid phases.
-
Protocol: Liquid-Liquid Partitioning for Chlorophyll Removal
-
Dissolve: Dissolve your crude methanolic extract in a 50% aqueous methanol solution (e.g., 1g of extract in 100 mL of 50% MeOH).
-
Partition: Transfer the solution to a separatory funnel. Add an equal volume of a non-polar solvent like hexane.
-
Extract: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The non-polar hexane layer (top) will contain the bulk of the chlorophyll and lipids, appearing dark green. The more polar aqueous methanol layer (bottom) will retain the this compound.
-
Repeat: Drain the lower aqueous layer. Re-extract it with fresh hexane two more times to remove residual chlorophyll.
-
Collect: Pool the aqueous methanol fractions. This "degreened" extract is now ready for solvent evaporation and subsequent purification.[15]
-
Q6: Could my extraction time or temperature be the problem?
A6: Yes, these parameters represent a trade-off between extraction efficiency and compound stability.
-
Causality: Increasing temperature and time generally increases extraction yield, as it enhances both solvent diffusion and solute solubility.[10][16] However, prolonged exposure to high temperatures can cause degradation of heat-sensitive compounds.[17][18]
-
Actionable Advice:
-
Maceration (Room Temp): Soaking the material in a solvent for 24-72 hours is a gentle method that minimizes thermal degradation.[19]
-
Soxhlet Extraction: This method is highly efficient due to the continuous cycling of fresh, hot solvent. However, the temperature is dictated by the solvent's boiling point, which can be too high for some compounds. It's a good choice for robust molecules.
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses sonic cavitation to disrupt cell walls, increasing extraction efficiency at lower temperatures and shorter times, thereby preserving thermolabile compounds.[8]
-
Section 3: Optimizing Chromatographic Purification
A successful extraction is only half the battle. Losses during purification are a major contributor to low final yields.
Caption: Workflow for purification via column chromatography.
Q7: I'm losing most of my compound on the silica column. What's going wrong?
A7: This common issue can stem from several factors, including improper mobile phase selection, irreversible adsorption, or incorrect column loading.
-
Causality: Silica gel is a polar stationary phase (SiO₂). Compounds are separated based on their polarity; polar compounds adhere more strongly and elute later, while non-polar compounds elute faster. If your mobile phase is not polar enough, your compound will remain stuck to the silica. If it's too polar, everything will elute together with no separation.
-
Protocol: Optimizing Silica Gel Chromatography for this compound
-
Develop a TLC Method First: Before running a large column, always find the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives your target compound an Rf value of 0.25-0.35 . This provides the best balance for separation on a column.
-
Mobile Phase Selection: For this compound, start with a non-polar solvent and gradually increase polarity. A gradient of hexane and ethyl acetate is a standard and effective choice.[12]
-
Example System: Start with 95:5 Hexane:Ethyl Acetate. If the Rf is too low, try 90:10, then 85:15, etc.
-
-
Column Packing & Loading:
-
Use a slurry method to pack the column for a homogenous stationary phase.
-
Load your sample in a minimal amount of solvent or, ideally, adsorb it onto a small amount of silica gel ("dry loading"). This ensures a tight starting band and better separation.
-
-
Elution: Run the column using the mobile phase determined by TLC. You can use an isocratic elution (same solvent mix throughout) or a gradient elution (gradually increasing the polarity) to improve separation.[20]
-
-
Data Summary: Common Mobile Phases for Terpenoid Separation
Stationary Phase Mobile Phase System Compound Polarity Suited For Normal Phase (Silica) Hexane / Ethyl Acetate Non-polar to moderately polar Normal Phase (Silica) Dichloromethane / Methanol Moderately polar to polar Reverse Phase (C18) Acetonitrile / Water Polar to moderately non-polar | Reverse Phase (C18) | Methanol / Water | Polar to moderately non-polar |
Section 4: Quantification & Validation
Accurate quantification at each step is essential to identify where losses are occurring and to report a reliable final yield.
Q8: How can I accurately quantify my this compound yield?
A8: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the standard methods.
-
Causality: These techniques separate the components of a complex mixture and provide a detector response that is proportional to the amount of each compound present. By comparing the response of your sample to that of a known concentration of an authentic standard, you can accurately determine its quantity.
-
Method Outline: Quantification by GC-MS
-
Derivatization: this compound, having a hydroxyl group, often requires derivatization to increase its volatility for GC analysis. This is commonly done by converting the alcohol to a trimethylsilyl (TMS) ether.[21]
-
Sample Preparation: Prepare a stock solution of an authentic this compound standard and your purified sample in a suitable solvent (e.g., methanol). Create a calibration curve by making serial dilutions of the standard.
-
GC-MS Analysis: Inject the standards and sample onto a non-polar GC column (e.g., HP-1 or BPX-5).[21] The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
-
Calculation: Plot the peak area of the standard against its concentration to create a calibration curve. Use the peak area of your sample to determine its concentration from this curve.
-
-
Alternative Method: HPLC-MS/MS: For related compounds like ent-kaurenoic acid, LC-MS/MS provides a highly sensitive quantification method that may not require derivatization.[22][23][24] This can also be adapted for this compound.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Al-Khayri, J. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules, 26(24), 7539. [Link]
-
Kanno, Y., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 990, 115-120. [Link]
-
Kanno, Y., et al. (2015). Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
JPTV. (2020). Plant Extraction Methods - Decoction and Maceration. YouTube. [Link]
-
Zi, J., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 145-158. [Link]
-
Afzal, O., et al. (2022). Challenges in natural product-based drug discovery assisted with in silico-based methods. Journal of Biomolecular Structure and Dynamics, 40(13), 5897-5914. [Link]
-
Urones, J. G., et al. (2012). Chromatographic behavior of the ent -kaurenoic acids in a... ResearchGate. [Link]
-
Hussain, S. A., Khadom, A. A., & Mahood, H. B. (2024). Yield Optimization for The Extraction of Organic Compounds from Okra Leaves Wastes. Diyala Journal of Engineering Sciences, 17(1), 19-26. [Link]
-
Kim, S. B., et al. (2020). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 8(4), e11338. [Link]
-
Junker, B. H. (2018). Natural Products Extraction of the Future—Sustainable Manufacturing Solutions for Societal Needs. Processes, 6(10), 189. [Link]
-
Wang, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. Molecules, 28(8), 3345. [Link]
-
Kim, S. B., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Planta Medica, 86(12), 863-874. [Link]
-
Wu, Q., et al. (2013). Ent-Kaurane diterpenoids from the plant Wedelia trilobata. ResearchGate. [Link]
-
Custom Processing Services. (2022). Top 5 Factors That Can Influence Botanical Extraction Yield. Custom Processing Services Blog. [Link]
-
Gavrila, A., et al. (2023). Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts. Antioxidants, 12(10), 1905. [Link]
-
da Silva, A. M., et al. (2021). Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. Frontiers in Bioengineering and Biotechnology, 9, 775209. [Link]
-
de Morais, S. A. L., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 1-22. [Link]
-
Kumar, U. (2024). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. IIP Series. [Link]
-
Miyazaki, S., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
Kanno, Y., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chlorophyll extraction and determination. PROMETHEUS – Protocols. [Link]
-
Ahkami, A. H., et al. (2013). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. PubMed. [Link]
-
Pawarti, N., et al. (2023). The Effect of Extraction Methods on Percent Yield and Phenolic Content of Plant Extracts Potentially as Antioxidants. Medical Profession Journal of Lampung, 13(4), 600-606. [Link]
-
Various Authors. (2015). How can I remove chlorophyll from plant extract?. ResearchGate. [Link]
-
Gupta, E., et al. (2014). Stevioside and rebaudioside A - predominant ent-kaurene diterpene glycosides of therapeutic potential. Journal of Applied Pharmaceutical Science, 4(6), 114-121. [Link]
-
Wang, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. MDPI. [Link]
-
Chemat, F., et al. (2023). Recent trends and perspectives for the extraction of natural products. ResearchGate. [Link]
-
Al-Zuaidy, M. H. A., et al. (2023). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. Polymers, 15(18), 3804. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Li, Y., et al. (2021). Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Journal of Forestry Research, 32, 2235–2243. [Link]
-
Hubbard, K. (2021). At home chlorophyll extractions and dilution series. YouTube. [Link]
-
Appiah-Kubi, G., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Future Journal of Pharmaceutical Sciences, 9(1), 45. [Link]
Sources
- 1. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. customprocessingservices.com [customprocessingservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods [mdpi.com]
- 10. journalofmedula.com [journalofmedula.com]
- 11. mdpi.com [mdpi.com]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iipseries.org [iipseries.org]
- 20. orgsyn.org [orgsyn.org]
- 21. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating ent-Kaurenol Solubility in Aqueous Buffers
Welcome to the technical support guide for ent-kaurenol. This resource is designed for researchers, scientists, and drug development professionals who are working with this promising kaurane diterpenoid. Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous buffers—a critical step for any biological assay—can present significant challenges.
This guide provides in-depth, experience-driven advice to troubleshoot common solubility issues. We will explore the fundamental chemical properties of this compound, delve into various solubilization strategies, and offer step-by-step protocols to ensure the reliability and reproducibility of your experiments.
Part 1: Understanding the Challenge - The Physicochemical Properties of this compound
Before attempting to dissolve this compound, it is crucial to understand its inherent physicochemical properties that contribute to its poor aqueous solubility. This compound is a tetracyclic diterpenoid, a class of molecules known for their lipophilic characteristics.[1]
| Property | Value | Source | Implication for Aqueous Solubility |
| Molecular Formula | C₂₀H₃₂O | [2] | A large, predominantly hydrocarbon structure limits interaction with polar water molecules. |
| Molecular Weight | 288.47 g/mol | [1] | The relatively large size contributes to unfavorable energetics for dissolution in water. |
| Predicted logP | 3.98 - 5.5 | [1][2] | The high octanol-water partition coefficient indicates a strong preference for non-polar environments over water. |
| Predicted Water Solubility | 0.00036 g/L | [1] | Extremely low intrinsic solubility in water necessitates the use of solubility-enhancing techniques. |
| pKa (Strongest Acidic) | 18.59 | [1] | The hydroxyl group is not acidic enough to be deprotonated at physiological pH, preventing salt formation as a means of solubilization. |
| Hydrogen Bond Donors | 1 | [1] | Limited capacity to form hydrogen bonds with water. |
| Hydrogen Bond Acceptors | 1 | [1] | Limited capacity to form hydrogen bonds with water. |
The high logP value and large hydrocarbon backbone are the primary drivers of this compound's hydrophobicity. The single hydroxyl group is insufficient to overcome the lipophilic nature of the rest of the molecule.
Part 2: Troubleshooting & FAQs - A Problem-Oriented Guide
This section addresses common issues encountered when preparing this compound solutions for in vitro and cell-based assays.
I. Preparing the Stock Solution
Question: What is the best solvent for creating a high-concentration stock solution of this compound?
Answer: Due to its hydrophobicity, a 100% organic solvent is required for the initial stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for several reasons:
-
High Solubilizing Power: DMSO is an excellent solvent for a wide range of hydrophobic compounds.
-
Biocompatibility at Low Concentrations: Most cell lines can tolerate DMSO at concentrations up to 0.5% (v/v) without significant toxicity, although this should be empirically determined for your specific cell type and assay.
-
Stability: Studies have shown that many compounds are stable in DMSO for extended periods when stored correctly.[3]
Workflow for Preparing a High-Concentration Stock Solution in DMSO
Caption: Workflow for preparing an this compound DMSO stock.
Expert Tip: While DMSO is an excellent solvent, it is hygroscopic (absorbs water from the air). Water in your DMSO stock can, over time, lead to precipitation of the hydrophobic compound.[3] Always use anhydrous, high-purity DMSO and keep the vial tightly sealed.
Question: My this compound won't dissolve in DMSO, even at a low concentration. What should I do?
Answer: This is uncommon, but if you encounter this issue, consider the following:
-
Purity of the Compound: Impurities can affect solubility. Verify the purity of your this compound batch.
-
Gentle Warming: Warm the solution to 37°C for a short period. Do not overheat, as this can degrade the compound.
-
Sonication: Use a bath sonicator to provide energy to break up the crystal lattice and facilitate dissolution.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, ethanol can be an alternative. However, be aware that ethanol can have more pronounced effects on cell cultures and may be more volatile.
II. Preparing the Aqueous Working Solution
This is the most critical and challenging step. The goal is to dilute the DMSO stock into your aqueous buffer or cell culture medium without causing the this compound to precipitate.
Question: I diluted my DMSO stock directly into my buffer, and the solution immediately turned cloudy. What happened?
Answer: This is a classic sign of precipitation. When the high-concentration DMSO stock is introduced to the aqueous environment, the DMSO rapidly disperses, and the local concentration of the organic solvent drops. The this compound is no longer soluble and crashes out of solution.
The key is to maintain a high enough concentration of a solubilizing agent in the final aqueous solution or to use a carrier system.
Here are several strategies, from simplest to most complex, to address this:
This method involves using a water-miscible organic solvent in your final aqueous solution to increase the solubility of the hydrophobic compound.
-
Method: The DMSO from your stock solution acts as a co-solvent. The key is to ensure the final concentration of DMSO is high enough to maintain solubility but low enough to be non-toxic to your cells.
-
Troubleshooting:
-
Precipitation still occurs: The final DMSO concentration may be too low. You can try to systematically increase the final DMSO concentration (e.g., 0.1%, 0.2%, 0.5%) while carefully monitoring for any effects on your experimental system.
-
Toxicity is observed: If the required DMSO concentration for solubility is toxic to your cells, you must use an alternative solubilization method.
-
Protocol for Preparing a Working Solution using Co-solvents
-
Determine the maximum tolerable DMSO concentration for your assay (e.g., 0.5%).
-
Calculate the required volume of your DMSO stock to achieve the desired final this compound concentration. Ensure this dilution does not exceed the tolerable DMSO limit.
-
Crucial Step: Add the DMSO stock to a small volume of your buffer/media first, mix well, and then bring it to the final volume. This gradual dilution can sometimes prevent immediate precipitation. For best results, add the stock solution to the vortexing buffer.
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate this compound, keeping it dispersed in the aqueous solution.[4][5]
-
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant, generally well-tolerated by many cell lines at low concentrations (e.g., 0.01% - 0.1%).
-
Pluronic® F-68: Another non-ionic surfactant, often used in cell culture for its shear-protective properties and low toxicity.
-
Workflow for Surfactant-based Solubilization
Caption: Micellar solubilization workflow using a surfactant.
Expert Tip: Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay. Some surfactants can affect cell membrane integrity or interact with assay components.[6][7]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.[8][9][10]
-
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in pharmaceutical formulations.
-
| Cyclodextrin Type | Key Features |
| HP-β-CD | High water solubility, low toxicity, commonly used in research. |
| SBE-β-CD | Very high water solubility, often used in drug formulations. |
Protocol for Cyclodextrin-based Solubilization
-
Prepare a solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your aqueous buffer.
-
Add the DMSO stock of this compound to the cyclodextrin solution while vortexing.
-
Incubate the mixture (e.g., 1 hour at room temperature or 37°C) with shaking to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. It can then be further diluted if necessary.
Question: How do I choose between co-solvents, surfactants, and cyclodextrins?
Answer: The choice depends on your specific experimental needs.
Caption: Decision tree for selecting a solubilization method.
-
Start with the simplest method: Always begin with the co-solvent (DMSO) approach, as it introduces the fewest additional variables.
-
Consider your assay: For cell-based assays, cyclodextrins are often preferred over surfactants as they are typically less disruptive to cell membranes. For enzyme assays, either may be suitable, but vehicle controls are essential.
-
Empirical testing is key: The optimal method must be determined experimentally for your specific conditions.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
The Good Scents Company. (n.d.). kaurene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kaurenol. PubChem Compound Database. Retrieved from [Link]
-
Vlasiou, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. ACS Publications. [Link]
-
FooDB. (2010). Showing Compound ent-16-Kauren-19-ol (FDB015664). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ent-Kaurene. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing water soluble diterpenes and their applications.
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
-
PubMed. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. [Link]
-
ResearchGate. (2016). Inclusion of Terpenes in Cyclodextrins: Preparation, Characterization and Pharmacological Approaches. [Link]
-
MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. [Link]
-
ResearchGate. (2019). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. [Link]
-
The Journal of Physical Chemistry B. (2018). The Hydrophobic Effect and the Role of Cosolvents. [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
MDPI. (2021). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Retrieved from [Link]
-
PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. [Link]
-
National Center for Biotechnology Information. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. [Link]
-
PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]
-
ResearchGate. (2014). Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability. [Link]
-
National Center for Biotechnology Information. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
ResearchGate. (2006). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. [Link]
-
PubMed. (2006). Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. [Link]
Sources
- 1. Showing Compound ent-16-Kauren-19-ol (FDB015664) - FooDB [foodb.ca]
- 2. Kaurenol | C20H32O | CID 443465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems | MDPI [mdpi.com]
- 8. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Improving the stability of ent-Kaurenol in solution for bioassays
An authoritative guide for researchers, scientists, and drug development professionals on ensuring the stability of ent-Kaurenol in solution for reproducible and accurate bioassay results.
Introduction: The this compound Stability Challenge
This compound is a tetracyclic diterpenoid alcohol belonging to the kaurane family of natural products.[1] As a precursor in the biosynthesis of gibberellins, it and related compounds are of significant interest for their wide range of biological activities.[2][3] However, like many lipophilic natural products, this compound's utility in bioassays can be hampered by its poor aqueous solubility and potential for degradation in solution. Its high lipophilicity (predicted XLogP3 value of 5.5) makes it challenging to formulate in aqueous buffers typical for cell-based assays, leading to issues with precipitation and inconsistent effective concentrations.[1]
Furthermore, the presence of a primary alcohol and an exocyclic double bond in its structure presents sites susceptible to oxidation. This guide provides a comprehensive technical framework for addressing these stability challenges, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making an this compound stock solution?
A1: Due to its high lipophilicity, this compound is practically insoluble in water.[4] The recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (DMSO) or absolute ethanol. These polar aprotic and protic organic solvents, respectively, can effectively solubilize the compound. For most cell-based assays, a final DMSO or ethanol concentration of <0.5% is advised to avoid solvent-induced cytotoxicity.
Q2: How should I store my this compound solutions?
A2: Both powder (neat) and stock solutions in an appropriate organic solvent should be stored under conditions that minimize degradation. Store the solid compound at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO or ethanol, store in small aliquots in amber glass vials at -80°C to prevent repeated freeze-thaw cycles and light exposure.
Q3: Can I dissolve this compound directly in my aqueous assay buffer?
A3: Direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is not recommended. The compound will likely not dissolve and may form a suspension, leading to inaccurate concentrations. The standard practice is to prepare a high-concentration stock in a solvent like DMSO and then perform a serial dilution into the final aqueous assay medium immediately before use.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with structures related to this compound are known to be involved in light-dependent biological responses, suggesting potential photosensitivity.[5][6] It is best practice to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil during storage and handling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem Encountered | Potential Cause | Recommended Solution & Explanation |
| Precipitate forms when diluting my DMSO stock into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. This is a common issue for lipophilic compounds. | 1. Decrease the Final Concentration: Your working concentration may be too high for the compound to remain in solution.2. Increase the Co-solvent Percentage: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility.3. Use a Surfactant or Carrier: For in vitro assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (0.01-0.1%) can improve solubility. For in vivo studies, formulation with carriers like cyclodextrins may be necessary.[7] |
| I observe a progressive loss of biological activity from the same stock solution over time. | The compound is likely degrading in solution. The primary alcohol or exocyclic double bond may be oxidizing. | 1. Aliquot Your Stock Solution: Prepare single-use aliquots upon initial dissolution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.2. Store at -80°C: If you are currently storing at -20°C, switch to -80°C for better long-term stability.3. Prepare Fresh Dilutions: Always prepare working dilutions from a frozen stock immediately before each experiment. Do not store dilute aqueous solutions. |
| My experimental results are inconsistent between batches. | This could be due to inconsistent solution preparation, compound degradation, or inaccurate quantification. | 1. Verify Stock Concentration: After preparing a new stock solution, verify its concentration using a UV-Vis spectrophotometer (if a chromophore is present and an extinction coefficient is known) or, more accurately, via a quantitative analytical method like HPLC or qNMR.2. Implement a Stability Check: Run a stability-indicating HPLC analysis on your stock solution periodically to ensure the primary compound peak remains >95% of the total integrated area. See Protocol 2 for guidance. |
Understanding the Mechanism: Potential Degradation Pathways
The chemical structure of this compound is susceptible to oxidation. The biosynthetic pathway provides a clue to its likely degradation route, where ent-kaurene is oxidized to this compound, then to ent-kaurenal, and finally to ent-kaurenoic acid.[8] A similar oxidative process can occur non-enzymatically under suboptimal storage conditions (e.g., exposure to air, light, or trace metal contaminants).
Caption: Plausible oxidative degradation pathway of this compound.
Technical Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
This protocol details the standard procedure for solubilizing and storing this compound to maximize its stability.
Materials:
-
This compound (solid powder)
-
Anhydrous or HPLC-grade DMSO
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
Procedure:
-
Pre-weigh Vial: Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilize: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in separate, clearly labeled amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C. For short-term use (less than one week), -20°C is acceptable.
Protocol 2: Workflow for a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active compound while separating it from any degradation products.[9][10] This workflow outlines the steps to assess the stability of your this compound solution. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[11][12]
Caption: Workflow for stability testing of this compound.
Methodology Details:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating non-polar diterpenoids.[13]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically effective. Start with a gradient like 50% B to 100% B over 20-30 minutes.
-
Detection: this compound lacks a strong chromophore, so detection at low wavelengths (e.g., 205-210 nm) is required.
-
Analysis: Compare the chromatogram of your stored sample to a freshly prepared standard or a time-zero control. A stable solution will show a single major peak with a consistent retention time and area. The appearance of new peaks or a decrease in the main peak's area indicates degradation.
By implementing these guidelines, researchers can significantly improve the reliability and reproducibility of bioassays involving this compound, leading to more robust and credible scientific outcomes.
References
-
D. T. N. Tucho, A. A. Al-Mokyna, A. A. Alanazi, and F. A. Thagfan, "Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery," MDPI, 2024. [Online]. Available: [Link]
-
D. T. N. Tucho, A. A. Al-Mokyna, A. A. Alanazi, and F. A. Thagfan, "Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery," PMC, 2024. [Online]. Available: [Link]
-
J. Huang, Z. Liu, P. Liu, et al., "Synthesis of ent-Kaurane and Beyerane Diterpenoids by Controlled Fragmentations of Overbred Intermediates," ResearchGate, 2023. [Online]. Available: [Link]
-
J. C. S. dos Santos, L. M. de Andrade, and A. L. T. G. de Souza, "Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects," MDPI, 2023. [Online]. Available: [Link]
-
"Showing Compound Kaurenoic acid (FDB021671)," FooDB, 2011. [Online]. Available: [Link]
-
R. N. Alolga, D. A. Alagpulinsa, and M. Chavez Leon, "Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research," NIH, 2023. [Online]. Available: [Link]
-
M. Mori, G. C. D'Angelo, and F. G. Gnoni, "ent-Beyerane Diterpenes as a Key Platform for the Development of ArnT-Mediated Colistin Resistance Inhibitors," ACS Publications, 2020. [Online]. Available: [Link]
-
R. C. Coolbaugh and R. L. Hamilton, "Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol," PubMed, 1976. [Online]. Available: [Link]
-
C. A. Helliwell, P. M. Chandler, and A. Poole, "Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis," NIH, 1999. [Online]. Available: [Link]
-
"Ent-Kaurene | C20H32 | CID 11966109," PubChem, N.D. [Online]. Available: [Link]
-
"Kaurenol | C20H32O | CID 443465," PubChem, N.D. [Online]. Available: [Link]
-
Y. Liang, J. L. Li, S. Xu, et al., "Identification of Terpenoid Compounds and Toxicity Assays of Essential Oil Microcapsules from Artemisia stechmanniana," PMC - NIH, 2023. [Online]. Available: [Link]
-
Y. Hayashi, K. Kawaide, and H. Nozaki, "Hormonal diterpenoids derived from ent-kaurenoic acid are involved in the blue-light avoidance response of Physcomitrella patens," NIH, 2015. [Online]. Available: [Link]
-
S. Kumar, "HPLC–PDA Determination of Bioactive Diterpenoids from Plant Materials and Commercial Products of Andrographis paniculata," ResearchGate, 2014. [Online]. Available: [Link]
-
I. F. Duarte, A. G. G. de Oliveira, and R. A. de Oliveira, "Separation and purification of plant terpenoids from biotransformation," ResearchGate, 2021. [Online]. Available: [Link]
-
"Analytical Techniques In Stability Testing," Separation Science, 2024. [Online]. Available: [Link]
-
J. M. Ko, "Analytical Methods to Determine the Stability of Biopharmaceutical Products," Chromatography Online, 2023. [Online]. Available: [Link]
-
S. Rimma, "How to have a good separation result in TLC (targetting terpenoids)?," ResearchGate, 2015. [Online]. Available: [Link]
-
G. A. Tolstikov and E. E. Shults, "(PDF) Ent-kaurane diterpenoids and glycosides: Isolation, properties, and chemical transformations," ResearchGate, 2011. [Online]. Available: [Link]
-
K. Z. Fischer, J. G. L. Millar, and J. Bohlmann, "One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar," PMC - NIH, 2015. [Online]. Available: [Link]
-
J. R. Hanson, "The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations," MDPI, 2010. [Online]. Available: [Link]
-
D. A. Dias, S. J. Urban, and U. Roessner, "Extraction and Analysis of Terpenes/Terpenoids," PMC - NIH, 2012. [Online]. Available: [Link]
-
"Stability-indicating methods for peptide drug analysis," AMSbiopharma, 2024. [Online]. Available: [Link]
-
Y. Hayashi, K. Kawaide, and H. Nozaki, "Hormonal Diterpenoids Derived From Ent-Kaurenoic Acid Are Involved in the Blue-Light Avoidance Response of Physcomitrella Patens," PubMed, 2015. [Online]. Available: [Link]
-
M. J. Steinbauer, "How do I aquire synthetic terpenoids for use in bioassays?," ResearchGate, 2015. [Online]. Available: [Link]
-
S. Kumar, R. S. Singh, and A. K. Singh, "Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography," PubMed, 2013. [Online]. Available: [Link]
-
S. Li, H. Zhang, and X. Liu, "De novo production of versatile oxidized kaurene diterpenes in Escherichia coli," PubMed, 2022. [Online]. Available: [Link]
Sources
- 1. Kaurenol | C20H32O | CID 443465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Showing Compound Kaurenoic acid (FDB021671) - FooDB [foodb.ca]
- 5. Hormonal diterpenoids derived from ent-kaurenoic acid are involved in the blue-light avoidance response of Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormonal diterpenoids derived from ent-kaurenoic acid are involved in the blue-light avoidance response of Physcomitrella patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Terpenoid Compounds and Toxicity Assays of Essential Oil Microcapsules from Artemisia stechmanniana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of ent-Kaurenol by GC-MS
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, practical guidance for optimizing the GC-MS analysis of ent-Kaurenol. This guide moves beyond simple step-by-step instructions to explain the reasoning behind parameter choices, helping you troubleshoot effectively and achieve sensitive, robust results.
Welcome to the technical support hub for this compound analysis. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter during method development and routine analysis.
Part 1: Foundational Questions & Key Concepts
Q1: Why is direct GC-MS analysis of this compound challenging?
A1: Direct analysis is hampered by two primary factors inherent to the molecule's structure:
-
Low Volatility: this compound is a diterpenoid, a class of molecules with high boiling points. Achieving efficient transfer from the GC inlet to the column without thermal degradation is difficult. Un-derivatized diterpenes may not vaporize completely or may move too slowly through the system, resulting in broad, tailing peaks or no peak at all[1].
-
Polarity: The presence of a hydroxyl (-OH) group makes the molecule relatively polar. This functional group can engage in hydrogen bonding with any active sites (exposed silanol groups) in the GC inlet liner or on the column itself. This interaction leads to poor peak shape (tailing) and analyte loss, severely compromising sensitivity and reproducibility[2].
To overcome these issues, derivatization is not just recommended; it is essential for sensitive and reliable quantification.
Q2: What is derivatization and why is silylation the preferred method for this compound?
A2: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical method. For GC-MS, the goal is to increase volatility and thermal stability[3].
Silylation, specifically the formation of a trimethylsilyl (TMS) ether, is the method of choice for compounds with active hydrogens, like the hydroxyl group on this compound. The process involves replacing the active hydrogen with a non-polar TMS group [-Si(CH₃)₃].
The Causality Behind Silylation's Efficacy:
-
Eliminates Polarity: The TMS group caps the polar hydroxyl group, preventing it from forming hydrogen bonds with active sites in the GC system. This is the primary mechanism for reducing peak tailing and preventing analyte adsorption.
-
Increases Volatility: The replacement of a hydrogen atom with a bulky, non-polar TMS group decreases intermolecular forces, lowering the boiling point of the analyte and facilitating its transition into the gas phase.
-
Enhances Thermal Stability: The resulting TMS ether is generally more stable at the high temperatures required for GC analysis than the original alcohol.
-
Provides Characteristic Mass Fragments: The TMS group provides a distinct fragmentation pattern in the mass spectrometer, which can aid in identification. The presence of a prominent ion at m/z 73 is a classic indicator of a TMS-derivatized compound[4].
Part 2: Experimental Protocols & Parameter Optimization
This section provides a detailed workflow from sample preparation to data acquisition, including a robust derivatization protocol and optimized GC-MS parameters.
Experimental Workflow Overview
Caption: Workflow for this compound GC-MS Analysis.
Protocol 1: Trimethylsilyl (TMS) Derivatization
This protocol is adapted from established methods for sterols and other hydroxylated compounds[5][6].
Materials:
-
Dried sample extract or standard in a 2 mL glass GC vial.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to enhance the reaction rate.
-
Anhydrous Pyridine or Acetonitrile (as solvent, if needed).
-
Heating block or oven.
-
Nitrogen stream evaporator.
Procedure:
-
Ensure Anhydrous Conditions: Moisture is the enemy of silylation. It will preferentially react with the BSTFA, reducing derivatization efficiency and potentially hydrolyzing the newly formed TMS ethers. Ensure your sample extract is completely dry by evaporating it under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in the vial, add 50 µL of BSTFA (+1% TMCS). If the sample is not fully soluble, you can add 20-30 µL of anhydrous pyridine or acetonitrile.
-
Vial Sealing: Immediately cap the vial tightly to prevent moisture from entering and the reagent from evaporating.
-
Incubation: Heat the vial at 70°C for 3 hours in a heating block or oven[6]. This provides the necessary energy to drive the reaction to completion, especially for sterically hindered hydroxyl groups.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.
-
Analysis: Analyze the derivatized sample as soon as possible. TMS derivatives can be unstable and may degrade over time, even when stored under ideal conditions[7][8].
GC-MS Parameter Optimization
Sensitive detection of high-boiling-point compounds like TMS-ent-kaurenol requires careful optimization of the injection and separation parameters. Splitless injection is mandatory for trace analysis.
Table 1: Recommended GC-MS Parameters for TMS-ent-Kaurenol Analysis
| Parameter | Standard Starting Condition | Optimized Condition for High Sensitivity | Rationale for Optimization |
|---|---|---|---|
| GC Inlet | |||
| Injection Mode | Splitless | Pulsed Splitless | A pressure pulse at the start of the injection helps transfer the high-boiling analytes onto the column more rapidly and in a tighter band, improving peak shape. |
| Inlet Temp. | 250 °C | 280 - 300 °C | Higher temperatures are needed to ensure the complete and rapid vaporization of TMS-ent-kaurenol. Monitor for degradation of other analytes[9]. |
| Splitless Hold | 0.75 min | 1.0 - 1.2 min | A longer hold time ensures the complete transfer of the analyte from the liner to the column, which is critical for less volatile compounds. |
| Liner Type | Straight, Deactivated | Deactivated, Single Taper with Glass Wool | Glass wool provides more surface area for vaporization, traps non-volatile residues, and improves reproducibility[9]. The taper helps focus the sample onto the column. |
| GC Column | |||
| Stationary Phase | 5% Phenyl Methyl Polysiloxane (e.g., DB-5ms, HP-5ms) | 5% Phenyl Methyl Polysiloxane (Ultra Inert) | This is a robust, general-purpose phase. An "Ultra Inert" column is critical to minimize secondary interactions with any underivatized analyte, reducing peak tailing. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions provide a good balance of resolution and analysis time. |
| Carrier Gas | Helium | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | A slightly higher flow can improve transfer efficiency from the inlet and sharpen peaks for later-eluting compounds. |
| Oven Program | |||
| Initial Temp. | 100 °C, hold 2 min | 80 °C, hold 1 min | A lower initial temperature can improve the "analyte focusing" effect at the head of the column for high-boiling compounds, leading to sharper peaks[10][11]. |
| Ramp Rate | 15 °C/min to 300 °C | 10 °C/min to 320 °C | A slower ramp can improve resolution from closely eluting matrix components. |
| Final Hold | Hold at 300 °C for 5 min | Hold at 320 °C for 10 min | A higher final temperature and longer hold time are crucial to ensure the high-boiling diterpenoid elutes completely from the column and to clean out any residual matrix[1]. |
| Mass Spectrometer | |||
| Ionization Mode | Electron Ionization (EI) | EI | |
| Ionization Energy | 70 eV | 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | 250 °C | A hotter source can reduce contamination and analyte condensation within the ion source. |
| MS Quad Temp. | 150 °C | 180 °C | A hotter quadrupole helps prevent contamination from high-boiling compounds. |
| Acquisition Mode | Full Scan (m/z 50-500) | Selected Ion Monitoring (SIM) | SIM mode dramatically increases sensitivity by only monitoring specific ions of interest, spending more time collecting data on the analyte and less on background noise[12][13][14]. |
| SIM Ions | N/A | Quantifier: 345.3, Qualifiers: 360.3 (M+), 255.2 | Rationale: Underivatized this compound has a MW of 288.4. The TMS derivative has a MW of 360.5. The molecular ion (M+) at m/z 360 is often weak. A common fragmentation is the loss of a methyl group (-15) resulting in a strong ion at m/z 345. Another characteristic fragment often results from cleavage in the diterpene ring structure. These ions should be confirmed with a standard. |
Part 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the analysis of this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting this compound analysis.
Q3: I see no peak, or the response is extremely low. What should I check first?
A3: This is a common and frustrating issue, often related to derivatization or analyte transfer.
-
Confirm Derivatization: The most likely culprit is a failed derivatization reaction. Look at the full scan chromatogram of your sample. Do you see a large, broad peak for the underivatized this compound eluting much later, if at all? More importantly, look at the mass spectrum of the solvent front or any small peaks. Is there a massive background signal for m/z 73? This indicates the silylating reagent is present but did not react with your analyte.
-
Solution: Re-prepare the sample, paying meticulous attention to removing all moisture before adding the BSTFA reagent[6].
-
-
Check GC Temperatures: this compound and its TMS derivative are high-boiling-point compounds. If your inlet and oven temperatures are too low, the analyte will condense in the inlet and never reach the detector.
-
Solution: Ensure your inlet temperature is at least 280°C and your final oven temperature is at least 320°C with a sufficient hold time[1].
-
-
Suspect a Leak: A leak in the system, particularly around the injector, will prevent the efficient transfer of sample onto the column.
-
Solution: Perform a leak check on your GC system, paying close attention to the septum, liner O-ring, and column fittings.
-
Q4: My peak is present, but it shows significant tailing. How can I improve the peak shape?
A4: Peak tailing is a classic sign of unwanted analyte interaction with the GC system, indicating activity.
-
Inlet Reactivity: The inlet is the most common source of activity. Even with derivatization, a small fraction of underivatized analyte or other polar compounds in your sample can interact with active sites.
-
Solution: Perform inlet maintenance. Replace the inlet liner and septum. Using a liner with deactivated glass wool is highly recommended as it not only aids vaporization but also traps non-volatile matrix components that can create active sites[9].
-
-
Column Contamination/Aging: The first few meters of the GC column can become contaminated or lose its deactivation over time.
-
Solution: Trim 15-20 cm from the front of the column and re-install it. If the problem persists, the column may need to be replaced.
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized this compound will tail badly and co-elute or elute just before the main TMS-derivative peak, making it appear as a tail.
-
Solution: Review your derivatization protocol. Ensure sufficient reagent, proper temperature, and adequate reaction time.
-
Q5: My retention times are stable, but my peak areas are not reproducible. What's the cause?
A5: Poor area reproducibility typically points to issues with the injection process or the stability of the analyte.
-
Injection Variability: Problems with the autosampler syringe (e.g., air bubbles, sticking plunger) or a leaking septum can cause the injected volume to vary between runs.
-
Solution: Watch the autosampler perform an injection. Check for air bubbles in the syringe. Replace the septum.
-
-
Inlet Discrimination: If the inlet temperature is too low, higher-boiling-point compounds like TMS-ent-kaurenol may not vaporize consistently, leading to variable transfer to the column. This is especially true if the sample is in a volatile solvent.
-
Solution: Increase the inlet temperature as recommended in Table 1. Ensure you are using a liner with glass wool to aid in uniform vaporization[9].
-
-
Derivative Instability: TMS ethers can be susceptible to hydrolysis, breaking down back into the original alcohol if any moisture is present. If samples sit in the autosampler for an extended period, you may see a decrease in response over the course of the sequence.
-
Solution: Analyze samples as soon as possible after derivatization. If you must have a long sequence, consider placing a vial of fresh derivatizing reagent in the sequence to inject periodically to "prime" the system and remove any moisture that may have entered. Automated, on-line derivatization systems can resolve this issue entirely by preparing each sample immediately before injection[7][8].
-
References
-
Miyazaki, S., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Biochemistry and Biophysics Reports, 4, 86-91. Available at: [Link]
-
Helin, A., et al. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques, 13(7), 3543–3560. Available at: [Link]
-
Menager, M., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(25), 7145-7156. Available at: [Link]
-
Leithäuser, D., & Breitling, J. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(13), 2353. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Available at: [Link]
-
Snow, N. H. (2018). Optimizing Splitless GC Injections. LCGC North America, 36(8), 514-519. Available at: [Link]
-
Miyazaki, S., et al. (2015). Figure: LC-ESI-MS/MS spectra of ent-kaurenoic acid. ResearchGate. Available at: [Link]
-
Sadgrove, N. J. (2019). Response to "Why diterpens or diterpenoids don't appear in GC-MS analysis?". ResearchGate. Available at: [Link]
-
Miyazaki, S., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Rushdi, A. I. (2018). Response to "How to do successful derivatization of sterol?". ResearchGate. Available at: [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Available at: [Link]
-
Al-Rimawi, F. (2014). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Journal of the Chemical Society of Pakistan, 36(1). Available at: [Link]
-
Dias, D.A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. Available at: [Link]
-
ResearchGate. (n.d.). Selected ion groups of terpene compounds for GC-MS-SIM mode analysis. Available at: [Link]
-
Restek Corporation. (2020). Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity. Chromablography. Available at: [Link]
-
Cajka, T., & Fiehn, O. (2014). Figure: EI Mass spectra of the TMS derivatives. ResearchGate. Available at: [Link]
-
Boldt, S., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 14(12), 23571–23596. Available at: [Link]
-
Phenomenex. (n.d.). Choose an Injection Temperature for both your Analytes and GC Column. Available at: [Link]
-
Miyazaki, S., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Peris-Vicente, J., et al. (2013). GCMS Analysis of Triterpenoid Resins: In situ Derivatization Procedures Using Quaternary Ammonium Hydroxides. ResearchGate. Available at: [Link]
-
Restek Corporation. (2022). Optimizing Splitless Injections. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers. Available at: [Link]
-
Kim, U., et al. (2020). Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH). Applied Sciences, 10(15), 5334. Available at: [Link]
-
Semmelroch, P., & Grosch, W. (1995). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 43(10), 2724–2729. Available at: [Link]
-
Stanstrup, J., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. BMC Bioinformatics, 23(1), 382. Available at: [Link]
-
Dias, D.A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity [discover.restek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzymatic Reactions with ent-Kaurenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-kaurenol and its enzymatic derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered during the synthesis and modification of this important diterpenoid. Our goal is to empower you with the knowledge to optimize your reaction efficiency and achieve reliable, reproducible results.
Introduction to this compound Enzymatic Reactions
This compound is a key intermediate in the biosynthesis of gibberellins, a class of plant hormones, and a precursor to a wide range of bioactive diterpenoids with potential therapeutic applications, including antitumor and anti-inflammatory activities.[1] The enzymatic conversion of geranylgeranyl diphosphate (GGPP) to this compound involves a two-step process catalyzed by diterpene synthases (diTPSs), followed by oxidation steps often mediated by cytochrome P450 monooxygenases (P450s).[2][3] Enhancing the efficiency of these reactions is crucial for both fundamental research and the development of novel pharmaceuticals.[4]
This guide will address common issues related to enzyme activity, substrate availability, cofactor regeneration, and product analysis.
I. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
A. Low or No this compound Production
Q1: I am not observing any this compound production in my in vitro assay. What are the likely causes?
A1: The absence of this compound production can stem from several factors, primarily related to the enzymes, substrates, or reaction conditions.
-
Enzyme Inactivity:
-
Root Cause: The enzymes responsible for converting GGPP to ent-kaurene (ent-copalyl diphosphate synthase [CPS] and ent-kaurene synthase [KS]) may be inactive.[5][6] This can be due to improper protein folding, degradation, or the presence of inhibitors.
-
Solution:
-
Verify Enzyme Expression and Purity: Run an SDS-PAGE gel to confirm the presence and purity of your expressed CPS and KS enzymes.
-
Optimize Expression Conditions: If using a microbial expression system like E. coli, consider optimizing induction temperature, time, and inducer concentration to improve soluble protein expression.[7]
-
Check for Divalent Cation Cofactors: ent-Kaurene synthase requires divalent metal ions like Mg²⁺ or Mn²⁺ for its activity.[6] Ensure these are present at optimal concentrations in your reaction buffer.
-
-
-
Substrate Unavailability:
-
Root Cause: The initial substrate, GGPP, may not be accessible to the enzymes.
-
Solution:
-
Confirm GGPP Integrity: Use a fresh stock of GGPP and verify its concentration.
-
Improve Substrate Solubility: If you are providing ent-kaurene as a substrate for subsequent oxidation steps, its hydrophobic nature can limit its availability. Consider using a carrier solvent like DMSO or a detergent like Tween-20 at a low concentration to improve solubility, but be mindful of potential enzyme inhibition.
-
-
-
Suboptimal Reaction Conditions:
-
Root Cause: The pH, temperature, or buffer composition of your assay may not be optimal for enzyme activity.
-
Solution:
-
pH and Temperature Optimization: Perform a matrix of experiments to determine the optimal pH and temperature for your specific enzymes. Most plant-derived diTPSs have optimal activity in a slightly acidic to neutral pH range (6.5-7.5) and at temperatures between 25-37°C.
-
Buffer Composition: Ensure your buffer does not contain any known inhibitors of your enzymes.
-
-
Q2: My reaction produces ent-kaurene but fails to convert it to this compound. What is the problem?
A2: This issue points directly to a problem with the ent-kaurene oxidase (KO), which is typically a cytochrome P450 monooxygenase.[2][8]
-
P450 Inactivity or Instability:
-
Root Cause: P450 enzymes are notoriously difficult to work with. They can be unstable, especially in crude lysates or microsomal preparations.[9] They also require a specific redox partner, typically a cytochrome P450 reductase (CPR), for activity.
-
Solution:
-
Co-expression with a Redox Partner: Ensure that the P450 enzyme is co-expressed with a compatible CPR. The ratio of P450 to CPR can be critical and may need optimization.
-
Use of Whole-Cell Systems: For P450-mediated reactions, whole-cell systems (e.g., yeast or engineered E. coli) are often more robust than in vitro assays with purified enzymes or microsomes.[9] This is because the cellular environment provides the necessary membrane association and cofactor regeneration.
-
Check for Heme Incorporation: P450s are heme-containing proteins. Ensure that the expression host has sufficient heme biosynthesis capacity. Supplementing the growth media with δ-aminolevulinic acid (ALA), a heme precursor, can sometimes improve the yield of active P450.
-
-
-
Cofactor Limitation:
-
Root Cause: P450 enzymes require NADPH as a source of reducing equivalents.[2] If NADPH is depleted and not regenerated, the reaction will stall.
-
Solution:
-
NADPH Regeneration System: Implement an NADPH regeneration system in your reaction. This can be enzymatic (e.g., using glucose-6-phosphate dehydrogenase) or photochemical.[10] In whole-cell systems, the cell's native metabolism can often regenerate NADPH.[11]
-
Citrate as a Cost-Efficient NADPH Regenerator: Citrate can be used to regenerate NADPH through the native enzymes of the TCA cycle in whole cells, lyophilized cells, and even crude cell extracts.[11]
-
-
B. Low Reaction Yield and Efficiency
Q3: I am getting some this compound, but the yield is very low. How can I improve it?
A3: Low yield can be a result of several factors, including suboptimal enzyme kinetics, product inhibition, or inefficient precursor supply.
-
Suboptimal Enzyme Ratios in Multi-Enzyme Systems:
-
Root Cause: In a multi-step reaction, the relative amounts of each enzyme can significantly impact the overall flux through the pathway.
-
Solution:
-
Enzyme Titration: Systematically vary the concentrations of each enzyme in your reaction to find the optimal ratio that maximizes the production of the final product.
-
Metabolic Engineering in Whole-Cell Systems: If using a microbial host, you can fine-tune the expression levels of each enzyme in the pathway by using promoters of different strengths.[12]
-
-
-
Product Inhibition:
-
Root Cause: The accumulation of this compound or downstream products can inhibit the activity of the enzymes in the pathway.
-
Solution:
-
In Situ Product Removal: Consider implementing a strategy for in situ product removal. This could involve using a two-phase system with an organic solvent to extract the hydrophobic product from the aqueous reaction mixture or using adsorbent resins.
-
Fed-Batch Fermentation: In a whole-cell system, a fed-batch approach can help to maintain low concentrations of inhibitory products while continuously producing the desired compound.
-
-
-
Precursor Pathway Limitations:
-
Root Cause: In whole-cell systems, the native metabolic pathways that produce the precursor GGPP may not be sufficient to support high-level production of this compound.
-
Solution:
-
Overexpression of Precursor Pathway Genes: Overexpress key enzymes in the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway to increase the intracellular pool of GGPP.[12]
-
Blocking Competing Pathways: Knock out or down-regulate genes that divert GGPP to other metabolic pathways.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best expression system for producing ent-kaurene synthase and ent-kaurene oxidase?
A1: For ent-kaurene synthase (a soluble enzyme), E. coli is often a suitable and convenient expression host.[8] However, for ent-kaurene oxidase (a membrane-bound P450), a eukaryotic host like Saccharomyces cerevisiae (yeast) is generally preferred as it provides the necessary endoplasmic reticulum for proper membrane insertion and folding of the P450.[9] Engineered E. coli strains that have been modified to better express P450s are also a viable option.[8]
Q2: How can I accurately quantify this compound in my reaction mixture?
A2: Due to its non-polar nature, this compound needs to be extracted from the aqueous reaction mixture using an organic solvent like hexane or ethyl acetate. The extracted sample can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[9] For GC-MS analysis, derivatization of this compound by methylation or trimethylsilylation is often required to improve its volatility and chromatographic behavior.[9]
Q3: Are there any known inhibitors of this compound biosynthesis that I should be aware of?
A3: Yes, several compounds are known to inhibit specific steps in the pathway. For example, ancymidol is a potent inhibitor of ent-kaurene oxidation.[13][14] Paclobutrazol is another growth retardant that can inhibit the transcription of genes involved in gibberellin biosynthesis, including ent-kaurene synthase.[15] It is important to ensure that your reaction components do not contain these or similar inhibitory compounds.
III. Data and Protocols
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Cofactors |
| ent-copalyl diphosphate synthase | CPS | Cyclization of GGPP to ent-CPP | Divalent Cations (e.g., Mg²⁺) |
| ent-kaurene synthase | KS | Cyclization of ent-CPP to ent-kaurene | Divalent Cations (e.g., Mg²⁺, Mn²⁺)[6] |
| ent-kaurene oxidase | KO | Oxidation of ent-kaurene to this compound | NADPH, O₂ |
Experimental Protocol: In Vitro Assay for this compound Production
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol):
-
Purified CPS enzyme
-
Purified KS enzyme
-
Purified KO (P450) and its CPR partner
-
GGPP (substrate)
-
MgCl₂ and MnCl₂
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours) with shaking.
-
Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and redissolve the residue in a small volume of a suitable solvent for GC-MS analysis. Derivatize the sample if necessary.
IV. Visualizing the Workflow
Diagram 1: Enzymatic Pathway from GGPP to ent-Kaurenoic Acid
Caption: The enzymatic conversion of GGPP to ent-kaurenoic acid.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Li, G., et al. (2022). Overexpression of Ent-Kaurene Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl. International Journal of Molecular Sciences, 23(21), 13493. [Link]
-
Johnson, M. A., & Rilling, H. C. (1973). A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis. The Journal of biological chemistry, 248(13), 4713–4720. [Link]
-
Yamamura, Y., et al. (2015). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. Journal of Natural Medicines, 69(2), 221–229. [Link]
-
Grokipedia. (n.d.). Ent-kaurene synthase. Retrieved from [Link]
-
Helliwell, C. A., et al. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences, 98(4), 2062-2066. [Link]
-
Wikipedia. (n.d.). Ent-kaurene synthase. Retrieved from [Link]
-
Luo, Y., et al. (2015). Engineering microbial hosts for production of bacterial natural products. Natural product reports, 32(7), 927–937. [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by as Cyclopropyl-a-(p-methoxyphenyl)-5-pyrimidine. Plant Physiology, 57(2), 245–248. [Link]
-
Wu, Y., et al. (2022). Diterpenoid biosynthesis and regulation in medicinal plants. Phytomedicine, 103, 154242. [Link]
-
Weihmann, J., et al. (2018). Citrate as Cost-Efficient NADPH Regenerating Agent. Frontiers in Bioengineering and Biotechnology, 6, 204. [Link]
-
Morrone, D., et al. (2010). Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization. The Journal of biological chemistry, 285(39), 30425–30434. [Link]
-
Li, G., et al. (2022). Overexpression of Ent-Kaurene Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl. International journal of molecular sciences, 23(21), 13493. [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant physiology, 57(2), 245–248. [Link]
-
Luo, Y., et al. (2015). Engineering microbial hosts for production of bacterial natural products. Natural product reports, 32(7), 927–937. [Link]
-
Zhou, K., & Zou, Z. (2021). Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants. Medicinal research reviews, 41(5), 2737–2771. [Link]
-
Helliwell, C. A., et al. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences of the United States of America, 98(4), 2062–2066. [Link]
-
Wang, Z., et al. (2020). Optimization of coupled expression conditions of the P450 enzyme and GDH. ResearchGate. [Link]
-
Mafu, S., & Zerbe, P. (2018). Cytochrome P450 mediated regio-specific oxidation of ent-kaurene in GA12 biosynthesis. ResearchGate. [Link]
-
KEGG PATHWAY Database. (n.d.). Diterpenoid biosynthesis. Retrieved from [Link]
-
Johannes, T. W., et al. (2006). Optimizing a biocatalyst for improved NAD(P)H regeneration: directed evolution of phosphite dehydrogenase. Current opinion in biotechnology, 17(4), 370–376. [Link]
-
Zerbe, P., & Bohlmann, J. (2015). Diterpene biosynthesis. Schematic of proposed pathways leading from... ResearchGate. [Link]
-
Tudzynski, B. (2005). The P450-4 Gene of Gibberella fujikuroi Encodes ent-Kaurene Oxidase in the Gibberellin Biosynthesis Pathway. ResearchGate. [Link]
-
Valente, C., et al. (2022). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. Molecules, 27(24), 8758. [Link]
-
Liu, Y., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 38(10), 1836-1861. [Link]
-
Al-Ghareeb, M. A., et al. (2024). Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome. Microbiology Spectrum, 12(7), e0034-24. [Link]
-
Wang, Y., et al. (2024). Recent Advances in the Engineering of Cytochrome P450 Enzymes. International Journal of Molecular Sciences, 25(10), 5293. [Link]
-
Moses, T., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Biotechnology Advances, 56, 107930. [Link]
-
Helliwell, C. A., et al. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences of the United States of America, 98(4), 2062–2066. [Link]
-
Lee, J. H., et al. (2013). Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration. Journal of nanoscience and nanotechnology, 13(10), 6960–6963. [Link]
-
Lee, P. C., & Lee, S. Y. (2019). Challenges and tackles in metabolic engineering for microbial production of carotenoids. Biotechnology journal, 14(3), e1800489. [Link]
-
Talon, M., & Zeevaart, J. A. (1990). Gibberellin-biosynthetic pathways from ent-kaurene. ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Citrate as Cost-Efficient NADPH Regenerating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
Preventing degradation of ent-Kaurenol during storage and handling
Technical Support Center: ent-Kaurenol Integrity
Subject: Best Practices for the Storage and Handling of this compound to Prevent Degradation
Welcome to the technical support guide for this compound. As researchers and drug development professionals, you understand that the stability of your starting materials is paramount to achieving reproducible and reliable results. This compound, a key tetracyclic diterpenoid intermediate in the biosynthesis of gibberellins, possesses a unique structure that, while biologically significant, is also susceptible to degradation if not handled with care[1][2]. This guide provides field-proven insights and protocols to ensure the long-term stability of your this compound samples, preserving their purity and biological activity.
Part 1: Core Principles of this compound Stability
Understanding the "why" behind handling protocols is crucial. The degradation of this compound is not random; it is dictated by its chemical structure. The two primary points of vulnerability are the primary alcohol at C-19 and the exocyclic double bond at C-16/C-17.
Oxidative Degradation
The most common degradation pathway is the oxidation of the C-19 primary alcohol. This occurs in a two-step process, first to ent-kaurenal (an aldehyde) and subsequently to ent-kaurenoic acid (a carboxylic acid). While this is a controlled enzymatic process in biological systems, it can also occur through exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metal impurities[1][3][4]. The formation of these impurities can significantly alter the compound's biological activity and lead to inconsistent experimental outcomes.
Caption: Primary oxidative degradation pathway of this compound.
Potential for Isomerization
The exocyclic double bond between C-16 and C-17 is thermodynamically less stable than a potential endocyclic isomer. Under certain conditions, such as the presence of acidic impurities or exposure to certain catalysts, this bond can migrate. While less common than oxidation under standard laboratory conditions, this structural rearrangement would result in a different compound altogether, leading to a loss of desired activity[5].
The Role of Environmental Factors
-
Temperature: Heat provides the activation energy required for degradation reactions to proceed. Higher temperatures accelerate oxidation and other decomposition processes.
-
Light: UV radiation, in particular, can induce photochemical reactions, leading to the formation of free radicals that initiate and propagate degradation cascades.
-
Oxygen: As the primary reactant in oxidative degradation, minimizing exposure to atmospheric oxygen is one of the most critical aspects of preservation[6].
Part 2: Recommended Storage and Handling Protocols
To counteract the degradation risks, we have developed a set of self-validating protocols. Following these steps ensures that your material is protected from the moment it arrives in your lab to its final use in an assay.
Summary of Storage Conditions
This table provides a quick reference for optimal storage. The guiding principle is to minimize exposure to oxygen, light, and heat at all times.
| Form | Duration | Temperature | Atmosphere | Container | Key Considerations |
| Solid (Lyophilized Powder) | Long-Term (>6 months) | -80°C | Inert Gas (Argon/Nitrogen) | Amber glass vial with PTFE-lined cap | This is the most stable form for long-term archiving. Backfill vial with inert gas before sealing. |
| Short-Term (<6 months) | -20°C | Inert Gas (Argon/Nitrogen) | Amber glass vial with PTFE-lined cap | Suitable for working stock. Minimize freeze-thaw cycles. | |
| Solution (in Solvent) | Long-Term (>1 month) | -80°C | Inert Gas (Argon/Nitrogen) | Amber glass vial with PTFE-lined cap | Use high-purity, anhydrous, degassed solvent. DMSO or Ethanol are common choices. |
| Short-Term (<1 month) | -20°C | Inert Gas (Argon/Nitrogen) | Amber glass vial with PTFE-lined cap | Prepare smaller aliquots to avoid repeated warming of the main stock solution. |
Experimental Protocol: Preparing a Stock Solution
Preparing a stable stock solution is critical for downstream experiments. This protocol is designed to minimize the introduction of contaminants that promote degradation.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, absolute Ethanol)
-
Amber glass vials with PTFE-lined screw caps
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Gas-tight syringe
Methodology:
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Quickly weigh the desired amount of this compound in a clean, dry vial. Minimize the time the solid is exposed to air.
-
Solvent Preparation: Degas the required volume of solvent by bubbling with Argon or Nitrogen for 15-20 minutes. This removes dissolved oxygen, a key antagonist.
-
Dissolution: Using a gas-tight syringe, add the degassed solvent to the vial containing the solid this compound. Cap the vial tightly and vortex gently until fully dissolved.
-
Inert Atmosphere: Carefully flush the headspace of the vial with Argon or Nitrogen for 30-60 seconds to displace any air that entered during the process. Seal the cap tightly immediately after.
-
Aliquoting & Storage: If desired, create single-use aliquots from the master stock to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C as per the table above.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers.
Q1: My this compound sample has lost its expected biological activity, but the concentration seems correct based on the initial weight. What happened?
A: This is a classic sign of chemical degradation, most likely oxidation. The primary alcohol group on this compound is crucial for its activity in many biological systems. Its oxidation to ent-kaurenal or ent-kaurenoic acid would result in a different molecule that may not bind to the target enzyme or receptor with the same affinity[3][7]. Review your storage and handling procedures. Was the compound stored under an inert atmosphere? Was it subjected to multiple freeze-thaw cycles? We recommend running a quality control check via LC-MS to identify potential degradation products.
Q2: I'm seeing unexpected peaks in my LC-MS or new spots on my TLC plate that weren't there when I first received the sample. What are they?
A: These new signals are almost certainly degradation products. The most probable impurities are ent-kaurenal and ent-kaurenoic acid, which will have different retention times and molecular weights than the parent compound. You can predict their masses (this compound: ~288.5 g/mol ; ent-Kaurenal: ~286.5 g/mol ; ent-Kaurenoic Acid: ~302.5 g/mol ) to aid in identification. This confirms that the integrity of your sample has been compromised and a fresh vial should be used for sensitive experiments.
Q3: My experimental results are inconsistent from week to week, even though I'm using the same stock solution. Why?
A: Inconsistent results often point to ongoing degradation of your stock solution. Each time a stock solution is removed from the freezer, warmed, and opened, it is exposed to oxygen and moisture, accelerating degradation. This is why we strongly recommend preparing single-use aliquots. A stock solution that was 99% pure on day one could be 90% pure after several warming and cooling cycles, leading to significant variability in your assays.
Caption: Troubleshooting logic for inconsistent experimental results.
Q4: Can I store this compound dissolved in an aqueous buffer for my cell-based assays?
A: We strongly advise against this for anything other than immediate use (within a few hours). This compound has very low water solubility[8]. Furthermore, aqueous buffers are saturated with dissolved oxygen and can have a pH that may not be optimal for stability. Prepare your final dilutions from a non-aqueous stock solution (e.g., DMSO) immediately before adding to your assay medium. Do not store aqueous solutions of the compound.
Part 4: Analytical Methods for Quality Control
Trust but verify. Periodically assessing the purity of your this compound is good scientific practice.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. It can separate this compound from its more polar oxidation products and confirm their identity by mass.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Also a powerful tool. Note that the primary alcohol of this compound may require derivatization (e.g., trimethylsilylation) to improve its volatility and chromatographic behavior[1].
By implementing these rigorous storage, handling, and verification procedures, you can ensure the chemical integrity of your this compound, leading to more accurate and reproducible scientific outcomes.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
The Good Scents Company. (n.d.). kaurene. Retrieved January 24, 2026, from [Link]
-
Maia, J. G. S., & de Andrade, E. H. A. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. MDPI. [Link]
-
Amoa-Bosompem, M., et al. (2023). ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology. [Link]
-
FooDB. (2010). Showing Compound ent-16-Kauren-19-ol (FDB015664). Retrieved January 24, 2026, from [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant Physiology. [Link]
-
National Center for Biotechnology Information. (n.d.). Kaurenol. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Otsuka, M., et al. (2006). Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants. Plant & Cell Physiology. [Link]
-
National Center for Biotechnology Information. (n.d.). ent-Kaurene. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2015). How long can I keep a plant extract in the refrigerator or freezer at -20 °C?. [Link]
-
Usubillaga, A., & Morales, A. (2001). On the Isomerization of Ent-Kaurenic Acid. Journal of the Brazilian Chemical Society. [Link]
-
Murphy, P. J., & West, C. A. (1969). Stereospecificity of the oxidation of ent-kauren-19-ol to ent-kaurenal by a microsomal enzyme preparation from Marah macrocarpus. Journal of the Chemical Society, Chemical Communications. [Link]
-
Bearder, J. R., MacMillan, J., & Phinney, B. O. (1975). Fungal products. Part XIV. Metabolic pathways from ent-kaurenoic acid to the fungal gibberellins in mutant B1-41a of Gibberella fujikuroi. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Maia, J. G. S., & de Andrade, E. H. A. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. ResearchGate. [Link]
-
NEU. (2024). How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products. Retrieved January 24, 2026, from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Oxidation product characterization from ozonolysis of the diterpene ent-kaurene. Retrieved January 24, 2026, from [Link]
-
Foyer, C. H., et al. (2019). Extraction, Storage Duration, and Storage Temperature Affect the Activity of Ascorbate Peroxidase, Glutathione Reductase, and Superoxide Dismutase in Rice Tissue. PMC. [Link]
-
Wang, Q., et al. (2017). Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii. Frontiers in Plant Science. [Link]
-
Amoa-Bosompem, M., et al. (2023). ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers Media S.A.. [Link]
-
DeBacco, M. (2021). Evaluating Optimal Postharvest Storage Conditions of Cannabis Terpenes and Cannabinoids. YouTube. [Link]
-
Tchoukoua, A., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. PMC. [Link]
-
Leão, P. M. R., et al. (2019). Temperature and storage periods on the maintenance of chemical composition of medicinal plants. Embrapa. [Link]
-
ResearchGate. (2025). Chemistry and Bioactivity of ent-Kaurene Diterpenoids. Retrieved January 24, 2026, from [Link]
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecificity of the oxidation of ent-kauren-19-ol to ent-kaurenal by a microsomal enzyme preparation from Marah macrocarpus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fungal products. Part XIV. Metabolic pathways from ent-kaurenoic acid to the fungal gibberellins in mutant B1-41a of Gibberella fujikuroi - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. On the isomerization of ent-kaurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 7. mdpi.com [mdpi.com]
- 8. Showing Compound ent-16-Kauren-19-ol (FDB015664) - FooDB [foodb.ca]
Dealing with matrix effects in the mass spectrometric analysis of ent-Kaurenol
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometric analysis of ent-Kaurenol. Our focus is on providing not just solutions, but a foundational understanding of the principles behind them to empower you in your experimental design and data interpretation.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What are matrix effects and why are they a significant issue in the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), a "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound.[1] These components can include salts, proteins, phospholipids from biological samples, or various phytochemicals from plant extracts.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[3][4] This interference is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][5]
The primary mechanism behind matrix effects, particularly in electrospray ionization (ESI), is competition for ionization.[6] During the ESI process, analytes and matrix components compete for available charge on the surface of evaporating droplets.[4] If matrix components are more readily ionized or present in high concentrations, they can suppress the ionization of this compound, leading to a weaker signal than expected.[7] Conversely, in some cases, certain matrix components can enhance the signal.[4] Because the composition of the matrix can vary significantly from sample to sample, this effect can introduce a high degree of variability and inaccuracy into your results.[6]
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?
A2: Absolutely. Poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[3] Because the extent of ion suppression or enhancement can differ between your calibration standards, quality control (QC) samples, and unknown samples, the relationship between concentration and instrument response becomes unreliable.[8] For instance, if your calibration standards are prepared in a pure solvent while your experimental samples are in a complex biological matrix, the matrix components in the latter can suppress the this compound signal, leading you to underestimate its true concentration. Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have specific guidelines for evaluating and validating the impact of matrix effects to ensure data integrity.[9][10]
Q3: What are the most common sources of matrix effects when analyzing this compound from plant or biological samples?
A3: When analyzing this compound, which is a diterpenoid, the sources of matrix interference depend heavily on the sample origin.
-
Plant Tissues: Extracts from plants are complex mixtures containing pigments (like chlorophylls), lipids, waxes, sugars, and other secondary metabolites.[11] These compounds can easily co-extract with this compound and interfere with its ionization.
-
Biological Fluids (e.g., Plasma, Urine): The primary culprits in biological fluids are phospholipids, salts, and proteins.[2][12] Phospholipids are particularly problematic due to their amphipathic nature, which allows them to be co-extracted with a wide range of analytes and cause significant ion suppression.[12]
Section 2: Troubleshooting Guide - Diagnosis and Practical Solutions
This section addresses specific issues you may encounter and provides actionable protocols to mitigate them.
Problem 1: My this compound signal is significantly lower in actual samples compared to my standards prepared in solvent.
Diagnosis: This strongly suggests ion suppression due to matrix effects. Co-eluting compounds from your sample matrix are interfering with the ionization of this compound.
Solution Pathway:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before the sample reaches the mass spectrometer.[3][13]
-
Optimize Chromatographic Separation: If you cannot completely remove interfering compounds, the next best step is to chromatographically separate them from this compound.[3]
-
Utilize a Suitable Internal Standard: An appropriate internal standard can compensate for signal variability caused by matrix effects.[2]
Experimental Protocol: Enhanced Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove a broad range of interferences from a plant or biological extract.
Objective: To selectively isolate this compound from matrix components.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Sample extract reconstituted in an appropriate solvent
Step-by-Step Methodology:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
This step activates the C18 stationary phase by solvating the hydrocarbon chains.
-
-
Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge.
-
This prepares the cartridge for the aqueous sample loading.
-
-
Sample Loading:
-
Load your pre-treated sample onto the cartridge at a slow, steady flow rate.
-
This compound, being hydrophobic, will bind to the C18 stationary phase.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v).
-
This step is crucial for removing polar interferences like salts and sugars, which will pass through while this compound remains bound.
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of acetonitrile or methanol.
-
This stronger organic solvent will disrupt the hydrophobic interaction and release your analyte.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your mobile phase starting condition for LC-MS analysis.
-
Problem 2: Even with SPE, I see inconsistent results between different sample batches.
Diagnosis: This points to variability in the matrix composition between samples, a common issue in both clinical and agricultural studies.[6] Even a robust sample preparation method might not remove all interferences, or the nature of the interferences may change from batch to batch. This is where an internal standard becomes indispensable.
Solution: Implementing a Stable Isotope-Labeled Internal Standard (SIL-IS)
Causality: A SIL-IS is the gold standard for correcting matrix effects.[1][3] A SIL-IS is a version of this compound where some atoms (like ²H, ¹³C, or ¹⁵N) have been replaced with their heavier stable isotopes.[14] This makes the SIL-IS chemically almost identical to this compound, meaning it will behave the same way during sample extraction, chromatography, and ionization.[14] Any ion suppression or enhancement that affects this compound will affect the SIL-IS to the same degree.[15] Since the SIL-IS is added at a known concentration to every sample before extraction, you can use the ratio of the this compound signal to the SIL-IS signal for quantification. This ratio remains stable even if the absolute signal intensity fluctuates, thereby correcting for matrix-induced variations.[14]
Protocol: Quantitative Analysis using a SIL-IS
-
Procurement/Synthesis: Obtain a suitable SIL-IS for this compound (e.g., this compound-d3).
-
Spiking: Add a precise, known amount of the SIL-IS to every sample, calibration standard, and QC sample at the very beginning of the sample preparation process.
-
Sample Processing: Perform your optimized extraction procedure (e.g., the SPE protocol described above).
-
LC-MS Analysis: Set up your mass spectrometer to monitor at least one MRM (Multiple Reaction Monitoring) transition for both this compound and the SIL-IS.
-
Data Analysis:
-
For your calibration curve, plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.
-
For your unknown samples, calculate the same peak area ratio and determine the concentration from the calibration curve.
-
Problem 3: I don't have access to a stable isotope-labeled internal standard. What are my alternatives?
Diagnosis: While a SIL-IS is ideal, its availability can be a limitation.[1] In its absence, other strategies can be employed, though they may require more rigorous validation.
Alternative Solutions:
-
Matrix-Matched Calibration:
-
What it is: Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix that is as close as possible to your actual samples (e.g., plasma from an untreated animal, or an extract from a plant known not to contain this compound).[1]
-
Why it works: This approach ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Limitation: Finding a true "blank" matrix can be difficult, and this method doesn't account for variability between individual samples.[6]
-
-
Standard Addition:
-
What it is: Each sample is divided into several aliquots. One is analyzed as is, while the others are spiked with increasing, known concentrations of this compound.[16] A calibration curve is then generated for each individual sample by plotting the instrument response against the added concentration. The original concentration is determined by extrapolating the line back to the x-intercept.
-
Why it works: This is the most accurate method when a SIL-IS is unavailable because it perfectly accounts for the specific matrix of each individual sample.
-
Limitation: It is very labor-intensive and consumes a large amount of sample, making it impractical for high-throughput analysis.[16]
-
-
Dilution:
-
What it is: Simply diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[3]
-
Why it works: It's a straightforward way to lessen the impact of the matrix.
-
Limitation: This approach also dilutes this compound, which may cause its concentration to fall below the lower limit of quantification (LLOQ) of your assay. This is only feasible if your method has very high sensitivity.[3]
-
Data Comparison: Hypothetical Recovery of this compound
| Sample Preparation Method | Analyte Recovery (%) | RSD (%) | Ion Suppression (%) | Notes |
| Dilute-and-Shoot | 45 | 25 | 55 | High matrix effects, poor precision. |
| Protein Precipitation | 60 | 18 | 40 | Better than dilution, but phospholipids remain. |
| Liquid-Liquid Extraction | 85 | 8 | 15 | Good removal of salts and some lipids.[17] |
| Solid-Phase Extraction (SPE) | 92 | 5 | 8 | Excellent removal of diverse interferences.[18] |
| Phospholipid Removal Plate | 95 | 4 | <5 | Specifically targets problematic phospholipids.[19] |
This table presents illustrative data to compare the effectiveness of different sample preparation strategies.
Section 3: Method Validation - Ensuring a Self-Validating System
To ensure your method is robust and trustworthy, you must quantitatively assess matrix effects during method validation.
Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol is adapted from regulatory guidelines to provide a definitive measure of matrix effects.[10]
Objective: To calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the IS into your final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike this compound and the IS into the final, clean extracts.
-
Set C (Pre-Extraction Spike): Spike this compound and the IS into the six lots of blank matrix before extraction.
-
-
Analyze all samples by LC-MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF across the six matrix lots should not be greater than 15%.[10] This confirms that the IS is effectively compensating for matrix variability.
-
By rigorously applying these troubleshooting steps and validation protocols, you can confidently address and mitigate the challenges posed by matrix effects in the mass spectrometric analysis of this compound, ensuring the generation of accurate and reliable data.
References
-
Gao, H. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Association for Clinical Chemistry, Inc. Available at: [Link]
-
Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Available at: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Available at: [Link]
-
Miyazaki, S., et al. (2013). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Available at: [Link]
-
Kim, H. K., & Verpoorte, R. (2010). Sample preparation for plant metabolomics. Phytochemical Analysis. Available at: [Link]
-
Alwis, K. U., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
-
Kriisa, M., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Boyd, W. A., et al. (2017). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Bansal, S. (2017). Matrix effects and application of matrix effect factor. Bioanalysis. Available at: [Link]
-
Miyazaki, S., et al. (2013). Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2024). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. International Journal of Molecular Sciences. Available at: [Link]
-
OU, S.-J. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Available at: [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available at: [Link]
-
Pan, S., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. Available at: [Link]
-
Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available at: [Link]
-
Restek Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available at: [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
-
Miyazaki, S., et al. (2013). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Semantic Scholar. Available at: [Link]
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Available at: [Link]
-
Huo, L., et al. (2013). Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Journal of Chromatography B. Available at: [Link]
-
Liang, Y., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis. Available at: [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Available at: [Link]
-
European Bioanalysis Forum. (2017). The essence of matrix effects for chromatographic assays. Available at: [Link]
-
Agilent Technologies. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. YouTube. Available at: [Link]
-
LGC Standards. (2017). Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube. Available at: [Link]
-
Wahab, M. F., et al. (2023). Urinary matrix effects in electrospray ionization mass spectrometry in the presence of DMSO. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kumar, R., et al. (2026). Mass Spectrometry-Based Methods for Plant Metabolite Profiling. Methods in Molecular Biology. Available at: [Link]
-
EMBL. (2019). Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. Available at: [Link]
-
Koal, T., et al. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Sample preparation for plant metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. nebiolab.com [nebiolab.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Derivatization Reactions for ent-Kaurenol Quantification
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the quantitative analysis of ent-kaurenol. This guide is designed to provide you with expert insights, actionable troubleshooting advice, and robust protocols for optimizing the critical step of derivatization, primarily for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a diterpenoid alcohol, this compound's inherent chemical properties—low volatility and thermal lability—present significant analytical challenges.[1] Effective derivatization is paramount to overcoming these hurdles, ensuring accurate and reproducible quantification.
This document moves beyond simple instructions, delving into the causality behind methodological choices to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What is derivatization, and why is it essential for this compound analysis by GC-MS?
Answer: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[2] For GC-MS analysis, the primary goals are to:
-
Increase Volatility: this compound is a relatively large molecule with a polar hydroxyl (-OH) group, resulting in a high boiling point. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar functional group, which significantly increases the molecule's vapor pressure, allowing it to travel through the GC column.[3][4]
-
Enhance Thermal Stability: The high temperatures of the GC inlet and column can cause thermal degradation of underivatized this compound.[1] A stable derivative protects the molecule from breaking down during analysis.
-
Improve Chromatographic Performance: The polar -OH group can interact with active sites on the GC column and liner, leading to poor peak shape (tailing) and reduced sensitivity. Derivatization masks this polar group, resulting in sharper, more symmetrical peaks and improved resolution.[5][6]
-
Provide Structural Information: The mass spectrum of the derivative often contains characteristic fragments that can aid in structural confirmation.[7]
Q2: Which derivatization method is best for this compound?
Answer: Silylation is the most common and effective method for derivatizing hydroxyl groups.[7] This reaction replaces the active hydrogen of the alcohol with a trimethylsilyl (TMS) group. The choice of silylating reagent is critical for ensuring a complete reaction, especially given the sterically hindered nature of the hydroxyl group in this compound.
| Reagent | Description & Use Case | Advantages | Disadvantages |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | A strong and widely used silylating agent. | By-products are highly volatile, minimizing interference in the chromatogram. | May be less reactive towards highly hindered hydroxyl groups compared to catalyzed reagents. |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Another powerful and very common silylating agent. | Highly reactive and effective for a wide range of functional groups including alcohols, phenols, and carboxylic acids. | By-products are slightly less volatile than those from MSTFA. |
| BSTFA + 1% TMCS (Trimethylchlorosilane) | A catalyzed formulation. TMCS acts as a catalyst, increasing the reactivity of the BSTFA. | Excellent for derivatizing sterically hindered hydroxyls like the one in this compound.[3] | TMCS is highly sensitive to moisture and can be more aggressive, potentially leading to side reactions if conditions are not controlled. |
Recommendation: For this compound, starting with BSTFA + 1% TMCS is highly recommended due to potential steric hindrance. If issues with side-products arise, MSTFA can be evaluated as an alternative.
Q3: Are there alternatives to GC-MS that do not require derivatization?
Answer: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. For the related compound, ent-kaurenoic acid, LC-MS/MS has been shown to offer superior sensitivity and does not require a derivatization step.[8][9] While a specific protocol for this compound would need to be developed, this technique is a viable option, particularly for complex biological matrices where derivatization can be challenging.[10][11]
Troubleshooting Guide: Derivatization Reactions
This guide addresses common problems encountered during the derivatization of this compound.
Problem: I see no peak or a very small peak for my derivatized this compound.
| Probable Cause | Explanation & Validation | Recommended Solution |
| Incomplete Derivatization | The reaction has not gone to completion, leaving most of the analyte in its non-volatile form. This is the most common cause. | 1. Increase Reaction Temperature & Time: An alcohol may derivatize in minutes, but hindered structures can take hours at elevated temperatures. Try incubating at 70-80°C for 60-90 minutes. 2. Use a Catalyst: If not already doing so, switch to a reagent containing a catalyst, such as BSTFA + 1% TMCS. 3. Increase Reagent Concentration: Ensure a sufficient molar excess of the silylating reagent. A 2:1 molar ratio of reagent to active hydrogens is a general rule of thumb; for difficult compounds, a much larger volumetric excess (e.g., 50-100 µL reagent for a dried extract) is common. |
| Moisture Contamination | Silylating reagents react readily with water. The presence of even trace amounts of moisture in the sample or solvent will consume the reagent and prevent the derivatization of this compound.[6] | 1. Ensure Anhydrous Conditions: Thoroughly dry the sample extract under a stream of nitrogen before adding the reagent. Use anhydrous-grade solvents (e.g., pyridine, acetonitrile) if a solvent is needed to aid dissolution.[12] 2. Proper Reagent Handling: Store silylating reagents under an inert atmosphere (e.g., in a desiccator) and handle them quickly to minimize exposure to air. |
| Analyte Degradation | This compound, like other terpenes, can be susceptible to degradation from harsh extraction conditions, oxidation, or excessive heat during sample processing before derivatization.[1] | 1. Review Sample Preparation: Avoid unnecessarily high temperatures during solvent evaporation. Protect samples from light and air. 2. Use an Internal Standard: Add a stable, structurally similar internal standard (e.g., a deuterated analog if available) at the beginning of the extraction process to monitor for sample loss.[1] |
| GC Inlet Issues | The derivatized sample may be degrading in the GC inlet (a phenomenon known as "backflash" if injection volume is too large for the liner and temperature) or the liner may be contaminated.[13] | 1. Check Injection Volume: Ensure the injection volume is appropriate for the liner size and solvent used. 2. Clean/Replace the Inlet Liner: Active sites in a dirty liner can cause analyte loss. Regular maintenance is critical.[13] |
Problem: I see multiple peaks for my derivatized this compound.
| Probable Cause | Explanation & Validation | Recommended Solution |
| Partial Derivatization | The chromatogram shows both the derivatized TMS-ether of this compound and the underivatized alcohol (which may appear as a very broad, tailing peak or not at all). This indicates an incomplete reaction. | Follow the same solutions as for "Incomplete Derivatization" above: increase temperature, time, and/or reagent concentration to drive the reaction to completion. |
| Side Reactions / By-products | An overly aggressive reagent or the presence of contaminants could lead to the formation of unexpected by-products. | 1. Lower Reaction Temperature: While heat can improve reaction rate, excessive heat can sometimes promote side reactions. Try a longer incubation at a slightly lower temperature (e.g., 60°C for 2-3 hours). 2. Switch Reagents: If using a catalyzed reagent, try a non-catalyzed one like MSTFA to see if the extra peaks disappear. |
| Isomerization | Although less common for this compound itself, some molecules can isomerize under derivatization conditions (e.g., tautomerization of keto-enols).[14] This is a potential, though less likely, cause. | Confirm the identity of the extra peaks using their mass spectra. If they appear to be isomers, a milder derivatization condition (lower temperature, different solvent) may be required. |
Problem: My results (peak area, retention time) are not reproducible.
| Probable Cause | Explanation & Validation | Recommended Solution |
| Inconsistent Derivatization | Minor variations in moisture, temperature, or reagent volume between samples are leading to inconsistent reaction efficiency. Derivatization is often a major source of analytical error.[15] | 1. Strictly Control Conditions: Use a heating block or oven for consistent temperature. Use a high-precision pipette for adding reagents. 2. Use an Internal Standard: An internal standard added just before derivatization can help correct for variations in reaction efficiency and injection volume. |
| Sample Matrix Effects | Components in the sample matrix (e.g., from a biological extract) can interfere with the derivatization reaction. | 1. Improve Sample Cleanup: Implement an additional Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove interfering compounds before the drying and derivatization step. |
| GC System Variability | Fluctuations in carrier gas flow, inlet temperature, or autosampler performance can cause variability. | Perform standard GC system checks. Run a system suitability standard to confirm the performance of the instrument itself before analyzing derivatized samples.[16] |
Visualized Workflows and Logic
Standard Derivatization Workflow
The following diagram outlines the critical steps from sample preparation to analysis for robust this compound quantification.
Caption: General workflow for this compound silylation.
Troubleshooting Decision Tree
Use this logical guide to diagnose and resolve common derivatization issues.
Sources
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.au.dk [pure.au.dk]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Cell Viability Assays in the Presence of ent-Kaurane Diterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-kaurane diterpenoids. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your cell viability assays. Ent-kaurane diterpenoids are a promising class of natural products with a wide range of biological activities, including potent cytotoxic effects against cancer cell lines.[1][2] However, their physicochemical properties and complex mechanisms of action can present unique challenges in experimental settings.
This guide will provide in-depth, field-proven insights to help you navigate these challenges, from experimental design to data interpretation.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each issue is followed by a systematic approach to identify the cause and implement a solution.
Issue 1: High Variability or Poor Reproducibility in Absorbance/Fluorescence Readings
High variability between replicate wells or between experiments is a common frustration that can obscure the true biological effect of your compound.
Potential Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to prevent settling. To mitigate the "edge effect" where wells on the perimeter of the plate evaporate more quickly, fill these outer wells with sterile PBS or media without cells and exclude them from your analysis.[3]
-
-
Compound Precipitation: Ent-kaurane diterpenoids are often hydrophobic and can precipitate out of aqueous cell culture media, leading to inconsistent concentrations.[4]
-
Solution: Visually inspect your wells under a microscope after adding the compound. If you see crystals or precipitates, you will need to optimize your solubilization strategy. (See FAQ 1 for more details).
-
-
Inconsistent Incubation Times: Variations in the timing of cell seeding, compound addition, or reagent addition can lead to significant differences in results.[3]
-
Solution: Create and adhere to a strict experimental timeline. For multi-plate experiments, stagger the addition of reagents to ensure each plate is processed identically.
-
-
Reagent Issues: Improperly stored or prepared reagents can lead to inconsistent results.
-
Solution: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.
-
Issue 2: Low Signal or Absorbance Readings in MTT/XTT Assays
Low absorbance readings in tetrazolium-based assays suggest that the enzymatic reduction of the dye is not occurring as expected.[5]
Potential Causes & Solutions:
-
Insufficient Cell Number: Too few cells will not produce enough formazan to generate a strong signal.[3]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. A good starting point for many cancer cell lines is 1,000 to 100,000 cells per well in a 96-well plate.[3]
-
-
Suboptimal Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan production.[5]
-
Solution: Increase the incubation time with the MTT reagent. Visually confirm the formation of purple formazan crystals in your control wells before proceeding with solubilization.[5]
-
-
Cell Stress or Death in Control Wells: If your untreated control cells are not healthy, they will not effectively reduce the MTT reagent.
Issue 3: Unexpectedly High Cytotoxicity in Vehicle Control Wells
If you observe significant cell death in wells treated only with the vehicle (e.g., DMSO), it can mask the true effect of your ent-kaurane diterpenoid.
Potential Causes & Solutions:
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high for your cell line.
-
Solution: The final concentration of DMSO in the culture medium should typically be kept below 0.5%.[3] It is crucial to perform a dose-response experiment with your vehicle to determine the maximum non-toxic concentration for your specific cell line.
-
-
Contamination: Bacterial or yeast contamination can cause cell death and interfere with the assay.[5]
-
Solution: Always use sterile techniques and check your media and cell cultures for contamination before starting an experiment.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and data interpretation when working with ent-kaurane diterpenoids.
FAQ 1: My ent-kaurane diterpenoid is poorly soluble. How can I prepare it for my cell-based assays?
This is a critical first step, as poor solubility will lead to inaccurate and irreproducible results. Ent-kaurane diterpenoids are structurally hydrophobic and often require a careful solubilization strategy.[4]
-
Recommended Approach:
-
Primary Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO. Ensure the compound is fully dissolved.
-
Working Solutions: Perform serial dilutions of your stock solution in complete cell culture medium.
-
Dilution Technique: Add the stock solution to the medium while vortexing to facilitate mixing and prevent immediate precipitation.[4]
-
Final Solvent Concentration: As mentioned previously, ensure the final concentration of the organic solvent in your cell culture wells is non-toxic to your cells (typically ≤0.5% DMSO).[3]
-
-
Advanced Solubilization Techniques: If precipitation persists, consider these options:
-
Co-solvents: In some cases, a small amount of ethanol or PEG 300 can be used in conjunction with DMSO. However, you must test for co-solvent toxicity.[4]
-
Formulation with Cyclodextrins: Cyclodextrins, such as HP-β-CD, can form inclusion complexes with hydrophobic compounds to enhance their aqueous solubility.[4]
-
Below is a workflow to guide you through troubleshooting solubility issues.
Caption: Troubleshooting workflow for poor compound solubility.
FAQ 2: Which cell viability assay is most appropriate for ent-kaurane diterpenoids?
The choice of assay depends on the specific question you are asking and the potential mechanism of action of your compound. It is often advisable to use at least two different assays that measure distinct cellular parameters to confirm your findings.
| Assay Type | Principle | Advantages | Considerations for ent-Kaurane Diterpenoids |
| MTT/XTT | Measures mitochondrial reductase activity.[7] | Well-established, cost-effective. | Some compounds can interfere with the reduction of tetrazolium salts. |
| Neutral Red (NR) Uptake | Measures the ability of viable cells to incorporate and retain the dye in their lysosomes.[8] | Inexpensive, simple, and detects viable cells.[8] Compatible with total protein determination.[8] | Cannot be used on fixed or frozen cells.[9] |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures the level of ATP, which is proportional to the number of metabolically active cells. | Highly sensitive, rapid, and amenable to high-throughput screening. | ATP levels can fluctuate with cellular stress, which may not always correlate directly with cell death.[10] |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity (necrosis). | Directly measures cytotoxicity. | Less sensitive for detecting apoptosis, where membrane integrity may be maintained for a longer period. |
FAQ 3: My IC50 values are inconsistent. What factors could be affecting this?
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of a compound.[1] Inconsistent IC50 values often point to variability in experimental conditions.
-
Cell Density: The IC50 value can be dependent on the cell seeding density. Higher cell densities may require higher compound concentrations to achieve the same level of inhibition.
-
Treatment Duration: The length of time cells are exposed to the compound will significantly impact the IC50 value. A 72-hour exposure will likely result in a lower IC50 than a 24-hour exposure.
-
Data Analysis: The method used to calculate the IC50 can affect the final value.
FAQ 4: How can I determine if my ent-kaurane diterpenoid is inducing apoptosis, necrosis, or another form of cell death?
Ent-kaurane diterpenoids can induce various cell death pathways, including apoptosis and necrosis.[12] Some have also been shown to modulate autophagy.[13] Using assays that can distinguish between these mechanisms is crucial for understanding your compound's mode of action.
-
Distinguishing Apoptosis from Necrosis:
-
Apoptosis: A programmed form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of caspases.[14] It does not typically induce an inflammatory response.[14]
-
Necrosis: A form of cell death resulting from acute injury, characterized by cell swelling and lysis, leading to the release of cellular contents and inflammation.[14]
-
-
Recommended Assays:
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) that are activated during apoptosis.[15] Many commercial kits are available that use a labeled substrate which, when cleaved by the caspase, produces a colorimetric or fluorometric signal.[15]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
-
Autophagy Detection: Autophagy is a cellular recycling process that can be either pro-survival or pro-death depending on the context.[13]
-
Western Blot for LC3-II: The conversion of LC3-I to LC3-II is a hallmark of autophagy. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Fluorescent Autophagy Probes: Specialized dyes or nanoparticle-based probes can be used to visualize and quantify autophagic flux in live cells.[16]
-
-
Below is a decision tree to guide your investigation into the mechanism of cell death.
Caption: Decision tree for investigating the mechanism of cell death.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for two commonly used cell viability assays.
Protocol 1: MTT Assay
This protocol is adapted from standard procedures for assessing cytotoxic activity.[1][7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ent-Kaurane diterpenoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the ent-kaurane diterpenoid in complete culture medium. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Neutral Red (NR) Uptake Assay
This protocol is based on the principle that viable cells will incorporate the supravital dye neutral red into their lysosomes.[8]
Materials:
-
96-well microtiter plates
-
Cells and compound as described for the MTT assay
-
Neutral Red solution (e.g., 50 µg/mL in complete medium)
-
PBS
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
NR Incubation:
-
After the compound treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake.
-
-
Washing:
-
Carefully remove the dye-containing medium.
-
Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.
-
-
Dye Extraction:
-
Remove the PBS wash.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes on an orbital shaker to extract the dye from the cells.
-
-
Data Acquisition:
-
Read the absorbance at approximately 540 nm.
-
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Acheampong, A. A., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology. Retrieved from [Link]
-
de Oliveira, B. H., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2018). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Molecules. Retrieved from [Link]
-
Tshitenge, D. T., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Pharmaceuticals. Retrieved from [Link]
-
Mikaeili, A., et al. (2022). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy. MDPI. Retrieved from [Link]
-
El-Khatib, M., et al. (2021). Terpenoids' anti-cancer effects: focus on autophagy. Apoptosis. Retrieved from [Link]
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols. Retrieved from [Link]
-
Wang, G., et al. (2015). ent-Kaurane Diterpenoids from Chinese Liverworts and Their Antitumor Activities through Michael Addition As Detected in Situ by a Fluorescence Probe. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Retrieved from [Link]
-
Tarasova, N. I., et al. (2011). Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Suzuki, I., et al. (2005). A Comparison of Apoptosis and Necrosis Induced by ent-Kaurene-Type Diterpenoids in HL-60 Cells. Planta Medica. Retrieved from [Link]
-
ResearchGate. (2024). Why do i have a high variation in my Neutral Red staining?. Retrieved from [Link]
-
Naz, S., et al. (2023). Advances in Targeted Autophagy Modulation Strategies to Treat Cancer and Associated Treatment-Induced Cardiotoxicity. MDPI. Retrieved from [Link]
-
Gomez-Gutierrez, J. G., et al. (2021). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Biotechnic & Histochemistry. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Guidelines for cell viability assays. Retrieved from [Link]
-
ResearchGate. (2025). Some natural flavonoids are competitive inhibitors of Caspase-1, -3 and -7 despite their cellular toxicity | Request PDF. Retrieved from [Link]
-
Hirasawa, Y., et al. (2004). An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells. Planta Medica. Retrieved from [Link]
-
INTEGRA Biosciences. (n.d.). A TECHNOLOGY GUIDE. Retrieved from [Link]
-
Figshare. (n.d.). Collection - ent-Kaurane Diterpenoids from Chinese Liverworts and Their Antitumor Activities through Michael Addition As Detected in Situ by a Fluorescence Probe - Journal of Medicinal Chemistry. Retrieved from [Link]
-
Troutman, M. D., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Zhao, R., et al. (2015). Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways. Journal of Cancer. Retrieved from [Link]
-
Wang, H., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Theranostics. Retrieved from [Link]
-
Tshitenge, D. T., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. Retrieved from [Link]
-
de Oliveira, G. L. S., et al. (2022). Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae). Archiv der Pharmazie. Retrieved from [Link]
-
ResearchGate. (2023). How to solve the problem from cell viability test?. Retrieved from [Link]
-
IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of autophagy enhances apoptosis in PL-treated A549/DTX.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic activity results of ent-kaurane diterpenoids (1, 2-8) against.... Retrieved from [Link]
-
Wang, H., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. PubMed. Retrieved from [Link]
-
MDPI. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved from [Link]
-
ResearchGate. (n.d.). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Autophagy: Mechanisms and Therapeutic Potential of Flavonoids in Cancer. Nutrients. Retrieved from [Link]
-
JustInTimeMedicine. (2024). Key Concept: Though both end with cellular death, necrosis is fundamentally different from apoptosis; necroptosis shares features of each. Retrieved from [Link]
-
ResearchGate. (2015). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atcc.org [atcc.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. re-place.be [re-place.be]
- 9. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Terpenoids' anti-cancer effects: focus on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. justintimemedicine.com [justintimemedicine.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to ent-Kaurenol in Plant Species: Biosynthesis, Analysis, and Future Directions
This guide provides a comprehensive technical overview of ent-kaurenol, a pivotal tetracyclic diterpenoid intermediate in plant biology. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized analysis of this compound's biological context, the inherent challenges in its direct quantification, and a robust, validated protocol for its analysis. We will explore its biosynthetic origins, survey the landscape of related compounds in notable plant families, and provide a detailed experimental workflow to empower further research into this fascinating molecule.
Introduction: The Significance of a Transient Intermediate
This compound is a tetracyclic diterpene alcohol that holds a crucial position in the specialized metabolism of numerous plant species. It is a direct precursor to the plant hormones known as gibberellins (GAs), which regulate a vast array of developmental processes, including seed germination, stem elongation, and flowering.[1] Beyond its role in primary metabolism, the ent-kaurane skeleton, of which this compound is a foundational member, is the backbone for a diverse class of diterpenoids. These molecules exhibit a wide spectrum of potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, making them attractive targets for pharmaceutical research and development.[2]
Despite its importance, this compound is often a transient and low-abundance compound. As an intermediate, it is rapidly converted to its downstream product, ent-kaurenoic acid, by the same enzyme that synthesizes it.[1] This metabolic flux presents a significant analytical challenge, leading to a notable gap in the scientific literature regarding its direct comparative quantification across different plant species. This guide aims to address this gap by providing the scientific context, a validated analytical methodology, and a clear-eyed view of the current research landscape to facilitate new investigations.
The Biosynthetic Pathway: From GGPP to this compound
The journey to this compound begins with geranylgeranyl diphosphate (GGPP), a common C20 precursor for diterpenoids, located within the plastids. The pathway proceeds through a series of enzymatic steps, culminating in the formation of ent-kaurene, which is then oxidized to produce this compound.
The key steps are as follows:
-
Cyclization of GGPP: Two distinct diterpene cyclases, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), catalyze the conversion of GGPP into the tetracyclic hydrocarbon ent-kaurene. In some organisms, these two functions are present on a single bifunctional protein.[3]
-
Oxidation by ent-Kaurene Oxidase (KO): ent-Kaurene is then transported to the endoplasmic reticulum, where it is sequentially oxidized by a cytochrome P450 monooxygenase known as ent-kaurene oxidase (KO). This single enzyme catalyzes a three-step oxidation process at the C19 position:
-
ent-Kaurene → This compound
-
This compound → ent-Kaurenal
-
ent-Kaurenal → ent-Kaurenoic Acid[1]
-
The first hydroxylation step, which produces this compound, is often the rate-limiting step in this sequence.[4] This efficient, multi-step conversion by a single enzyme contributes to the low steady-state levels of this compound and ent-kaurenal in plant tissues.
Caption: Biosynthesis of this compound from GGPP.
Comparative Analysis: A Landscape of Related Diterpenoids
A direct comparative analysis of this compound content across different plant species is hampered by its transient nature. Most phytochemical studies quantify the more stable and abundant downstream product, ent-kaurenoic acid, or other related ent-kaurane diterpenoids. However, the presence of high concentrations of these related compounds serves as a strong indicator of significant metabolic flux through the this compound intermediate. Plants rich in these compounds are, therefore, primary candidates for targeted this compound analysis.
The table below summarizes the content of major ent-kaurane diterpenoids in several plant species known to be rich sources. This provides a valuable proxy for identifying species with high biosynthetic capacity for this compound.
| Plant Species | Family | Plant Part | Major ent-Kaurane Compound(s) | Content (% Dry Weight) | Reference |
| Wedelia paludosa | Asteraceae | Aerial Parts | ent-Kaurenoic Acid | 0.85 ± 0.08% | [5] |
| Mikania glomerata | Asteraceae | Leaves | ent-Kaurenoic Acid | ~48% of crude extract | [6] |
| Stevia rebaudiana | Asteraceae | Leaves | Stevioside (a glycoside of steviol) | 3 - 8% | [7] |
| Coffea arabica | Rubiaceae | Beans (Lipid Fraction) | Cafestol & Kahweol Esters | Up to 18.5% | [8] |
Field Insights: The data clearly indicate that plants in the Asteraceae family, such as Mikania and Wedelia, are prolific producers of C19-oxidized ent-kauranes. The high concentration of ent-kaurenoic acid in these species suggests a highly active ent-kaurene oxidase enzyme and, consequently, a significant, albeit rapid, turnover of this compound. Researchers aiming to isolate or quantify this compound should prioritize these high-flux species and consider methodologies that can stabilize or rapidly capture metabolic intermediates.
Experimental Protocol: Quantification of this compound by GC-MS
This section provides a detailed, self-validating protocol for the extraction, derivatization, and quantification of this compound from plant tissue. The methodology is adapted from established and validated procedures for analyzing gibberellin precursors and is centered on Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for this class of compounds.[1][9]
Rationale for Method Selection
GC-MS is the preferred method for analyzing this compound and related diterpenes due to its high sensitivity, selectivity, and the ability to resolve complex mixtures. The volatility of these compounds makes them amenable to gas chromatography. Mass spectrometry provides definitive structural information for accurate identification and quantification. A critical step is derivatization, typically trimethylsilylation, which replaces the active proton on the hydroxyl group of this compound. This increases the compound's thermal stability and volatility, leading to improved chromatographic peak shape and preventing degradation in the hot GC injector.
Workflow Diagram
Caption: Workflow for this compound extraction and GC-MS analysis.
Step-by-Step Methodology
Materials:
-
Plant tissue (fresh frozen or lyophilized)
-
Liquid nitrogen
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound or a structurally similar diterpene)
-
Anhydrous sodium sulfate
-
Glass vials (2 mL, screw-cap) with PTFE-lined septa
Procedure:
-
Sample Preparation: a. Weigh approximately 100-500 mg of lyophilized and finely powdered plant tissue into a glass tube. If using fresh tissue, freeze in liquid nitrogen and grind to a fine powder. b. Add a known amount of internal standard to each sample to correct for extraction losses and analytical variability.
-
Extraction: a. Add 5 mL of ethyl acetate to the sample tube. b. Vortex thoroughly for 1 minute. c. Sonicate in a sonication bath for 20 minutes at room temperature. d. Centrifuge at 3,000 x g for 10 minutes. e. Carefully transfer the supernatant to a clean round-bottom flask. f. Repeat the extraction (steps 2a-2e) two more times, pooling the supernatants. Causality: Ethyl acetate is a solvent of medium polarity effective at extracting diterpenoids. Repetitive extraction ensures maximum recovery of the analyte from the complex plant matrix.
-
Concentration and Partitioning: a. Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. b. Resuspend the dried residue in 2 mL of 50% methanol/water. c. Transfer the aqueous suspension to a separatory funnel and extract three times with 2 mL of hexane to remove non-polar interfering compounds like lipids and chlorophyll. Discard the hexane layers. d. Extract the remaining aqueous methanol phase three times with 2 mL of ethyl acetate. Pool the ethyl acetate fractions. Causality: This liquid-liquid partitioning step is a critical cleanup procedure. Hexane removes highly non-polar interferences, while the subsequent back-extraction into ethyl acetate recovers the moderately polar this compound, leaving more polar compounds in the aqueous phase.
-
Drying and Derivatization: a. Pass the pooled ethyl acetate fraction through a small column containing anhydrous sodium sulfate to remove any residual water. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a Speed-Vac. c. To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. d. Tightly cap the vial and heat at 70°C for 30 minutes. Causality: Pyridine acts as a catalyst and solvent. BSTFA is a powerful silylating agent that converts the -OH group of this compound to a -O-TMS group, which is essential for successful GC analysis.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Example):
- Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temp: 250°C
- Oven Program: 80°C hold for 2 min, ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min, hold for 10 min. c. MS Conditions (Example):
- Ion Source Temp: 230°C
- Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for TMS-derivatized this compound should be determined from an authentic standard.
-
Quantification: a. Prepare a calibration curve using the this compound analytical standard, derivatized in the same manner as the samples. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. c. Calculate the concentration of this compound in the original plant sample based on the calibration curve, accounting for the initial sample weight.
Conclusion and Future Outlook
This compound remains a compound of high interest due to its central role in gibberellin biosynthesis and as a precursor to a vast array of bioactive ent-kaurane diterpenoids. While its direct quantification is challenging due to its transient nature, this guide provides a robust framework for its analysis. The provided GC-MS protocol offers a validated pathway for researchers to pursue the targeted analysis of this elusive intermediate.
The clear gap in the literature regarding comparative this compound levels across different plant species represents a significant research opportunity. Such studies would provide invaluable insights into the regulation of metabolic flux within the gibberellin pathway and could help identify novel, high-yield plant sources for biotechnological production of valuable ent-kaurane diterpenoids. Future work combining targeted metabolomics, as outlined here, with transcriptomic analysis of biosynthesis genes (CPS, KS, KO) will be crucial for fully elucidating the factors that govern the accumulation of this compound and its derivatives in the plant kingdom.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
Batista, R., Braga, F. C., & Oliveira, A. B. (2005). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. Revista Brasileira de Farmacognosia, 15(2), 119-122. [Link]
-
Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plants, 9(2), 136. [Link]
- (Reference placeholder for general GC-MS principles if needed)
- (Reference placeholder for general plant extraction principles if needed)
-
Azevedo, R., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 123. [Link]
-
Miyazaki, S., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 997, 129-133. [Link]
- (Reference placeholder for biological activity of kauranes)
- (Reference placeholder for biological activity of kauranes)
- (Reference placeholder for biological activity of kauranes)
-
Morrone, D., et al. (2016). A Single Origin for Plant ent-Kaurene Synthases. Frontiers in Plant Science, 7, 1750. [Link]
- (Reference placeholder for analytical method valid
-
Gupta, E., et al. (2016). Stevioside and rebaudioside A – predominant ent-kaurene diterpene glycosides of therapeutic potential – a review. Czech Journal of Food Sciences, 34(4), 281-299. [Link]
- (Reference placeholder for rice diterpenoid biosynthesis)
- (Reference placeholder for Xylopia phytochemistry)
- (Reference placeholder for Mikania phytochemistry)
-
Ibrahim, T. S., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1208523. [Link]
-
Moreira, L. L., et al. (2016). Ent-kaurenoic acid-rich extract from Mikania glomerata: In vitro activity against bacteria responsible for dental caries. Fitoterapia, 112, 12-16. [Link]
Sources
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ent-Kaurenoic acid-rich extract from Mikania glomerata: In vitro activity against bacteria responsible for dental caries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of ent-Kaurenol Derivatives
For researchers and drug development professionals, the exploration of natural products as a source of novel therapeutic agents is a field of continuous innovation. Among these, the ent-kaurane diterpenoids, a class of tetracyclic natural products widely distributed in terrestrial plants, have garnered significant attention for their diverse and potent biological activities.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ent-kaurenol derivatives, offering a comparative overview of their performance in antimicrobial, anti-inflammatory, and cytotoxic applications, supported by experimental data and detailed protocols.
The ent-kaurane skeleton, with its characteristic tetracyclic structure, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with varying biological profiles.[3][4] Understanding the relationship between the structural modifications of the this compound core and the resulting biological activity is paramount for the rational design of new and more effective therapeutic agents.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives spans a broad spectrum of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The following sections provide a comparative analysis of these activities, supported by quantitative experimental data.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators.[5][6] The parent compound, kaurenol, has been shown to inhibit acetic acid-induced writhing and paw edema induced by carrageenan and dextran.[5] This anti-inflammatory effect is associated with the regulation of nitric oxide (NO) release and inflammatory cytokines such as IL-6 and IL-10.[5]
Further studies on a series of kaurene derivatives have revealed that specific structural modifications can enhance this anti-inflammatory potential. Several derivatives were found to inhibit NO production with IC50 values in the low micromolar range (2-10 µM).[6] Notably, certain non-cytotoxic derivatives potently inhibited the protein expression of inducible nitric oxide synthase (NOS-2) and downregulated the production of pro-inflammatory cytokines like IL-6, IL-1α, TNF-α, and IFN-γ, suggesting that their mechanism of action involves the inhibition of the NF-κB activation pathway.[6]
Table 1: Comparison of Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| Kaurenol | Acetic acid-induced writhing | % Inhibition | 53% | [5] |
| Kaurenol | Carrageenan-induced paw edema | % Inhibition | 64% | [5] |
| Kaurenol | Dextran-induced paw edema | % Inhibition | 58% | [5] |
| Various Derivatives | NO production in LPS-stimulated macrophages | IC50 | 2 - 10 µM | [6] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic microorganisms. The structure-activity relationship in this context appears to be significantly influenced by substitutions on the ent-kaurene core. For instance, the presence of oxygenated groups, such as hydroxyl or alkyl esters, at the C3 position of the ent-kaurene core has been shown to enhance antimicrobial activity.[7]
One study highlighted a derivative, ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene, which exhibited broad-spectrum activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida krusei.[7] Another study focused on the anticariogenic activity of kaurenoic acid and its derivatives, with the sodium salt of kaurenoic acid showing promising minimum inhibitory concentration (MIC) values against oral pathogens.[8]
Table 2: Comparison of Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Assay | Result (Inhibition Zone/MIC) | Reference |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus | Disk Diffusion | 16 mm | [7] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Enterococcus faecalis | Disk Diffusion | 12 mm | [7] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Escherichia coli | Disk Diffusion | 13 mm | [7] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Klebsiella pneumoniae | Disk Diffusion | 10 mm | [7] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Pseudomonas aeruginosa | Disk Diffusion | 8 mm | [7] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Candida krusei | Disk Diffusion | 10 mm | [7] |
| Sodium salt of Kaurenoic Acid | Streptococcus mutans | MIC | Promising values | [8] |
Cytotoxic Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been extensively investigated, revealing promising potential for anticancer drug development.[2][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2]
A study on semisynthetic derivatives of a natural ent-kaurene showed that specific modifications could significantly enhance cytotoxicity.[2] For example, one derivative exhibited potent antiproliferative effects against HT29, HepG2, and B16-F10 cancer cell lines with IC50 values in the low micromolar range (2.12 - 2.71 µM).[2] The cytotoxic mechanism was linked to the induction of apoptosis, confirmed by Annexin V-FITC/PI double staining, and was associated with mitochondrial dysfunction.[2] Furthermore, these derivatives were found to induce G2/M phase cell cycle arrest.[2] The presence of an α,β-unsaturated ketone moiety in some ent-kaurane diterpenoids is considered a key structural feature for their cytotoxic activity, likely through Michael addition reactions with biological thiols, leading to reactive oxygen species (ROS) accumulation.[10]
Table 3: Comparison of Cytotoxic Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | Result (IC50) | Reference |
| Derivative 13 | HT29 (Colon Cancer) | MTT Assay | 2.71 ± 0.23 µM | [2] |
| Derivative 13 | HepG2 (Liver Cancer) | MTT Assay | 2.12 ± 0.23 µM | [2] |
| Derivative 13 | B16-F10 (Melanoma) | MTT Assay | 2.65 ± 0.13 µM | [2] |
| Allylic Alcohols | Various Cancer Cell Lines | In vitro cytotoxicity | Most active compounds | [9] |
| 11β-hydroxy-ent-16-kaurene-15-one | A549/CDDP (Cisplatin-resistant Lung Cancer) | In vitro/In vivo | Sensitized cells to cisplatin | [10] |
Experimental Protocols and Methodologies
The following sections detail the experimental workflows for the synthesis and biological evaluation of this compound derivatives, providing a foundation for reproducible research.
General Workflow for Synthesis and Evaluation
The development of novel this compound derivatives follows a systematic workflow, beginning with the isolation of the parent compound or a suitable precursor, followed by chemical modification and subsequent biological screening.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.
Protocol for Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This protocol describes a common in vitro method to assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
2. Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
3. Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NOS inhibitor).
4. Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
5. Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction. Measure the absorbance at 540 nm.
6. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the derivatives compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
7. Cytotoxicity Assessment:
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
Protocol for Antimicrobial Activity Assessment: Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
1. Preparation of Inoculum:
-
Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Test Compounds:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.
3. Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
4. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol for Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
3. Addition of MTT Reagent:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound derivatives are underpinned by their interaction with various cellular targets and signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many this compound derivatives are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Cytotoxic Mechanism: Induction of Apoptosis
The cytotoxic activity of several this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death, often through the intrinsic mitochondrial pathway.
Caption: Induction of apoptosis via the mitochondrial pathway by this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted chemical modifications can significantly enhance the anti-inflammatory, antimicrobial, and cytotoxic potency of these natural products. The elucidation of their mechanisms of action, particularly their interference with key signaling pathways such as NF-κB and the induction of apoptosis, provides a rational basis for further drug design and optimization.
Future research should focus on the synthesis of more diverse libraries of this compound derivatives and their evaluation in more complex biological models, including in vivo studies. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating these promising preclinical findings into clinical applications. The continued exploration of the rich chemical diversity of ent-kaurane diterpenoids holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
-
Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Publishing. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights. PubMed. [Link]
-
Structures of ent‐kaurane derivatives. ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of ent-kaurene derivatives. PubMed. [Link]
-
Synthesis and Anti-inflanmatory Activity of ent-Kaurene Derivatives. ResearchGate. [Link]
-
Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. MDPI. [Link]
-
ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. National Institutes of Health. [Link]
-
ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. [Link]
-
Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives. [Link]
-
Synthetic pathway of ent-kaurene derivatives. ResearchGate. [Link]
-
Evaluation of ent-Kaurenoic Acid Derivatives for their Anticariogenic Activity. ResearchGate. [Link]
-
Synthesis, cytotoxicity and antiplasmodial activity of novel ent-kaurane derivatives. PubMed. [Link]
-
ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. National Institutes of Health. [Link]
Sources
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity and antiplasmodial activity of novel ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ent-Kaurenol and Other Diterpenoids in Preclinical Anti-Inflammatory Models
In the relentless pursuit of novel anti-inflammatory therapeutics, natural products remain a vast and promising reservoir of bioactive compounds. Among these, diterpenoids have emerged as a particularly compelling class of molecules, exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the anti-inflammatory properties of ent-kaurenol, a representative kaurene-type diterpene, with other notable diterpenoids: andrographolide, carnosol, and stevioside. This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols for key anti-inflammatory assays.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a host of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation, often acting in concert with the NF-κB pathway to amplify the inflammatory response.
This compound: A Promising Anti-Inflammatory Scaffold
This compound and its derivatives, belonging to the kaurene class of diterpenoids, have demonstrated significant anti-inflammatory potential in a variety of preclinical models. Their mechanism of action is often attributed to the modulation of key inflammatory pathways, leading to a reduction in the production of inflammatory mediators.
Mechanism of Action of ent-Kaurene Diterpenoids
Experimental evidence suggests that ent-kaurene derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1] The result is a decrease in the production of key inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[1][2]
Comparative Analysis with Other Diterpenoids
To provide a broader context for the anti-inflammatory potential of this compound, we will compare its activity with three other well-characterized diterpenoids: andrographolide, carnosol, and stevioside.
-
Andrographolide: A labdane diterpenoid isolated from Andrographis paniculata, andrographolide is known for its potent anti-inflammatory and immunomodulatory properties.[3][4] Its mechanism of action involves the inhibition of both the NF-κB and AP-1 signaling pathways.[4]
-
Carnosol: A phenolic diterpene found in rosemary (Rosmarinus officinalis), carnosol possesses strong antioxidant and anti-inflammatory activities.[5] It has been shown to inhibit the NF-κB, p38, and p44/42 MAPK signaling pathways.[5]
-
Stevioside: A glycosidic diterpene from Stevia rebaudiana, stevioside is widely known as a natural sweetener. However, it also exhibits significant anti-inflammatory effects, primarily by suppressing the NF-κB pathway and activating its inhibitor, IκBα.[6][7][8]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the available quantitative data from key in vitro and in vivo anti-inflammatory assays for this compound and the selected comparator diterpenoids. It is important to note that direct comparisons of IC50 and percentage inhibition values should be made with caution, as experimental conditions can vary between studies.
| Diterpenoid | In Vitro: Nitric Oxide (NO) Inhibition (IC50) in LPS-stimulated Macrophages | In Vivo: Carrageenan-Induced Paw Edema (% Inhibition) |
| ent-Kaurene Derivatives | 2 - 10 µM[1] | 64% (at 40 mg/kg)[2] |
| Andrographolide | 17.4 ± 1.1 µM (in RAW 264.7 cells)[4][7] | 37.9% (at 104 mg/kg)[9] |
| Carnosol | 9.4 µM (in RAW 264.7 cells)[8][10] | Data not readily available |
| Stevioside | Significant suppression of NO release (IC50 not specified)[7] | Data not readily available |
Visualizing the Molecular Mechanisms
To better understand the points of intervention for these diterpenoids, the following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for assessing anti-inflammatory activity.
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and points of inhibition by diterpenoids.
Experimental Workflow Diagram
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 4. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. Carnosol, an antioxidant in rosemary, suppresses inducible nitric oxide synthase through down-regulating nuclear factor-kappaB in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Isotopic Dilution Studies for the Confirmation of Endogenous ent-Kaurenol
For researchers, scientists, and drug development professionals navigating the intricate world of plant metabolomics and drug discovery, the accurate quantification of endogenous analytes is paramount. Among the vast array of plant secondary metabolites, ent-kaurenol, a key diterpenoid precursor to gibberellins and other bioactive compounds, presents a significant analytical challenge due to its low abundance and complex biological matrix. This guide provides an in-depth, experience-driven comparison of analytical methodologies, championing Isotopic Dilution Mass Spectrometry (IDMS) as the definitive method for the confirmation and absolute quantification of endogenous this compound.
The Challenge of Quantifying this compound: Why Precision Matters
Isotopic Dilution Mass Spectrometry: The Principle of Self-Validation
Isotopic Dilution Mass Spectrometry (IDMS) is an analytical technique that provides a gold standard for accuracy and precision in quantitative analysis. The core principle of IDMS lies in the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C).
This isotopically labeled analog is added to the sample at the very beginning of the extraction process. Because the internal standard and the endogenous analyte are chemically indistinguishable, they behave identically during extraction, purification, derivatization, and chromatographic separation. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added internal standard, an accurate and precise quantification can be achieved, effectively correcting for any variations in the analytical workflow.
Head-to-Head Comparison: IDMS vs. Other Methodologies
While other methods like external calibration and standard addition exist for quantification, they fall short of the robustness offered by IDMS, particularly in complex matrices.
| Feature | Isotopic Dilution Mass Spectrometry (IDMS) | External Calibration | Standard Addition |
| Principle | A known amount of an isotopically labeled internal standard is added to the sample before processing. The ratio of the analyte to the internal standard is used for quantification. | A calibration curve is generated from a series of external standards of known concentrations. The analyte concentration in the sample is determined by interpolation from this curve. | The sample is divided into several aliquots, and increasing amounts of the analyte are added to each. The concentration is determined by extrapolating back to the x-intercept of the resulting plot. |
| Accuracy | Very High. Corrects for sample loss during preparation and matrix effects during analysis. | Moderate to Low. Highly susceptible to variations in extraction efficiency and matrix effects, leading to under- or overestimation. | High. Can correct for matrix effects to some extent. |
| Precision | Very High. The use of an internal standard that co-elutes with the analyte minimizes variability. | Moderate to Low. Prone to variability in sample preparation and injection volume. | Moderate. Requires multiple measurements on the same sample, which can introduce variability. |
| Sample Throughput | High. Once the method is established, it can be readily applied to a large number of samples. | High. Relatively simple to implement for large batches. | Low. Requires multiple analyses for each sample, making it time-consuming. |
| Requirement for Labeled Standard | Yes. A stable isotope-labeled internal standard is essential. | No. | No. |
| Ideal Application | Absolute quantification of low-abundance analytes in complex matrices, such as endogenous this compound in plant tissues. | Routine analysis of well-characterized samples with minimal matrix effects. | Analysis of samples with known matrix effects where a labeled internal standard is not available. |
The Experimental Guide: A Step-by-Step Protocol for IDMS of this compound
This section provides a detailed, field-proven protocol for the quantification of endogenous this compound using Isotopic Dilution Gas Chromatography-Mass Spectrometry (GC-MS). This method is presented as the primary recommendation due to its high sensitivity and specificity for this analyte. A comparative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.
Part 1: Synthesis of Deuterated this compound ([²H₂]-ent-kaurenol) - A Proposed Route
The availability of a high-purity, isotopically labeled internal standard is the cornerstone of any IDMS method. While custom synthesis services are available, for the intrepid researcher, a plausible synthetic route starting from ent-kaurenoic acid is proposed below. This proposed synthesis is based on established chemical transformations of similar diterpenoid structures.
Note: The exact position and number of deuterium atoms can be varied depending on the synthetic route and the desired mass shift for mass spectrometric analysis. A mass shift of at least 3 Da is generally recommended to avoid isotopic overlap.
Part 2: Sample Preparation and Extraction
-
Harvesting and Homogenization: Harvest fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Spiking with Internal Standard: To a known weight of the powdered tissue (e.g., 100 mg), add a precise amount of the synthesized deuterated this compound internal standard solution. The amount of internal standard should be in the same order of magnitude as the expected endogenous this compound concentration.
-
Extraction: Add 10 volumes of ice-cold 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT). Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.
-
Centrifugation and Supernatant Collection: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the this compound fraction with an appropriate organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Part 3: Derivatization for GC-MS Analysis
This compound contains a hydroxyl group that makes it polar and less volatile, which is not ideal for GC analysis. Derivatization with a silylating agent is therefore a critical step.
-
Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubation: Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Part 4: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Native this compound-TMS: Monitor characteristic ions (e.g., m/z of the molecular ion and key fragment ions).
-
Deuterated this compound-TMS: Monitor the corresponding ions with the appropriate mass shift.
-
The ratio of the peak areas of the selected ions for the native and deuterated this compound-TMS is then used to calculate the concentration of endogenous this compound in the original sample.
Performance Comparison: GC-MS vs. LC-MS/MS for ent-Kaurenoid Analysis
While GC-MS is a powerful technique for this compound, LC-MS/MS offers a viable alternative, particularly for broader metabolic profiling studies. The following table compares the performance of GC-MS and LC-MS/MS for the analysis of ent-kaurenoic acid, a structurally similar compound, which provides a strong indication of the expected performance for this compound.[1]
| Parameter | GC-MS (for ent-kaurenoic acid methyl ester)[1] | LC-MS/MS (for ent-kaurenoic acid)[1] |
| Linearity Range | 800–13,000 ng/mL | 0.8–13 ng/mL |
| Limit of Detection (LOD) | 1400 ng/mL | 0.59 ng/mL |
| Limit of Quantification (LOQ) | 4400 ng/mL | 1.8 ng/mL |
| Precision (%RSD) | 7.20 | 2.87 |
| Accuracy (% bias) | 7.65 | 2.69 |
| Derivatization Required | Yes | No |
| Throughput | Lower (due to derivatization and longer run times) | Higher |
Key Insights from the Comparison:
-
Sensitivity: LC-MS/MS is significantly more sensitive than GC-MS for the analysis of ent-kaurenoic acid, with a much lower LOD and LOQ.[1] A similar trend can be expected for this compound.
-
Derivatization: LC-MS/MS has the major advantage of not requiring a derivatization step, which simplifies sample preparation and reduces potential sources of error.[2]
-
Precision and Accuracy: Both techniques can provide good precision and accuracy, but the data for ent-kaurenoic acid suggests that LC-MS/MS may offer slightly better performance.[1]
-
Specificity: Both GC-MS (with SIM) and LC-MS/MS (with Multiple Reaction Monitoring, MRM) offer high specificity for the target analyte.
Recommendation: For dedicated, high-sensitivity quantification of this compound, a validated ID-LC-MS/MS method would be the superior choice. However, ID-GC-MS remains a robust and widely accessible technique that provides excellent accuracy and precision.
Conclusion: Embracing the Gold Standard for Unquestionable Data
The confirmation and accurate quantification of endogenous this compound demand a methodology that is both sensitive and robust against the complexities of biological matrices. Isotopic Dilution Mass Spectrometry stands as the unequivocal gold standard, offering a self-validating system that corrects for analytical variability from extraction to detection. While both GC-MS and LC-MS/MS can be effectively coupled with isotopic dilution, the superior sensitivity and simplified workflow of LC-MS/MS make it the preferred platform for this application. By embracing the principles and protocols outlined in this guide, researchers can generate high-quality, defensible data that will accelerate our understanding of plant metabolism and pave the way for new discoveries in drug development and agricultural science.
References
-
Miyazaki, S., Kimura, H., Natsume, M., Asami, T., Ken-ichiro, H., Kawaide, H., & Nakajima, M. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 997, 133-138. [Link]
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Nagel, R., & Peters, R. J. (2017). 18O2 labeling experiments illuminate the oxidation of ent-kaurene in bacterial gibberellin biosynthesis. Organic & Biomolecular Chemistry, 15(37), 7848–7851. [Link]
-
Metzger, J. D., & Hazebroek, J. P. (1989). Isolation of gibberellin precursors from heavily pigmented tissues. Plant physiology, 91(4), 1493–1495. [Link]
-
Kivilompolo, M., Oburka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and bioanalytical chemistry, 388(4), 881–887. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
Navigating the Specificity Challenge: A Comparative Guide to Antibodies for Gibberellin Precursor Analysis and their Cross-Reactivity with ent-Kaurenol
For researchers, scientists, and drug development professionals delving into the intricate world of plant hormone biosynthesis, the precise quantification of gibberellin (GA) precursors is paramount. Immunoassays, offering a blend of sensitivity and high-throughput capability, stand as a cornerstone for these analyses. However, the structural similarity among gibberellin intermediates presents a significant challenge: antibody cross-reactivity. This guide provides an in-depth comparison of the performance of antibodies raised against key gibberellin precursors, with a specific focus on their cross-reactivity with the pivotal intermediate, ent-kaurenol. By understanding these nuances, researchers can make informed decisions in antibody selection, ensuring the accuracy and reliability of their experimental data.
The Molecular Crossroads: Understanding Gibberellin Precursors and this compound
Gibberellins are synthesized via a complex pathway originating from geranylgeranyl pyrophosphate. The early stages of this pathway involve the formation of the tetracyclic diterpene hydrocarbon ent-kaurene, which is then sequentially oxidized to this compound, ent-kaurenal, and ent-kaurenoic acid.[1][2] These molecules are the precursors to the vast family of gibberellins, including key intermediates like gibberellin A12 (GA12) and gibberellin A24 (GA24).
The structural similarity between these precursors is the root cause of antibody cross-reactivity. An antibody raised against one precursor may recognize and bind to another, leading to inaccurate quantification. This compound, being an early and central intermediate, is a critical molecule to consider when evaluating antibody specificity.
Below is a diagram illustrating the structural relationships between these key compounds.
Caption: Structural progression from ent-kaurene to key gibberellin precursors.
Comparative Analysis of Antibody Specificity
The utility of an antibody in a quantitative immunoassay is fundamentally determined by its specificity. An ideal antibody would exhibit high affinity for its target antigen with negligible cross-reactivity to other structurally related molecules. In the context of gibberellin precursor analysis, this is rarely the case. The following table summarizes the cross-reactivity profiles of commercially available or literature-documented antibodies raised against various gibberellin precursors. It is important to note that specific cross-reactivity data with this compound is often limited in commercially available antibody datasheets, highlighting the necessity for in-house validation.
| Immunogen | Target Analyte | Cross-Reactivity with this compound (%) | Cross-Reactivity with other Precursors (%) | Reference/Source |
| GA24-protein conjugate | GA24 | Data not consistently available; likely low but requires empirical testing. | High with GA9 (<50%), Moderate with GA25 (<20%) | [Hypothetical Data based on structural similarity] |
| GA12-protein conjugate | GA12 | Data not consistently available; likely low but requires empirical testing. | Moderate with GA15 and GA24 (<30%) | [Hypothetical Data based on structural similarity] |
| ent-Kaurenoic acid-protein conjugate | ent-Kaurenoic acid | Expected to be moderate to high due to structural similarity. | High with ent-kaurenal (<70%), Low with GA12 (<10%) | [Hypothetical Data based on structural similarity] |
Note: The data presented above is illustrative and emphasizes the need for researchers to consult specific product datasheets and, more importantly, to perform their own validation experiments. The lack of standardized reporting for cross-reactivity with early precursors like this compound is a significant gap in the available resources.
The Causality of Cross-Reactivity: A Structural Perspective
The degree of cross-reactivity is directly linked to the structural homology between the immunogen and the cross-reacting molecule. Antibodies recognize specific three-dimensional shapes and chemical features, known as epitopes.
-
Antibodies raised against ent-kaurenoic acid are likely to show significant cross-reactivity with this compound and ent-kaurenal. This is because all three molecules share the same tetracyclic diterpenoid skeleton. The primary difference lies in the functional group at the C-19 position (a carboxylic acid, an alcohol, and an aldehyde, respectively). While the antibody's primary binding site will be optimized for the carboxylic acid of ent-kaurenoic acid, the overall structural similarity can lead to considerable off-target binding.
-
Antibodies targeting later precursors like GA12 and GA24 are generally expected to have lower cross-reactivity with this compound. The enzymatic modifications that convert ent-kaurenoic acid to GA12 introduce significant structural changes, including the formation of the characteristic gibberellane ring system. These alterations create distinct epitopes that are less likely to be recognized by antibodies specific to the earlier, simpler structures. However, cross-reactivity with other gibberellins that share a similar ring structure remains a concern.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
To ensure the trustworthiness of their results, researchers must empirically determine the cross-reactivity of their chosen antibody. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for this purpose.
Detailed Step-by-Step Methodology for Competitive ELISA
This protocol outlines a standard procedure for assessing the cross-reactivity of an antibody raised against a gibberellin precursor.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the gibberellin precursor of interest
-
Hapten-protein conjugate for coating (e.g., GA24-BSA)
-
Standard solutions of the target analyte and potential cross-reactants (this compound, other precursors)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the hapten-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[3][4]
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound conjugate.[4]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[4][5]
-
Washing: Repeat the washing step as in step 2.
-
Competition: In a separate plate or tubes, prepare a series of dilutions for the standard (target analyte) and the potential cross-reactants. Add 50 µL of each standard/cross-reactant dilution to the appropriate wells of the coated plate. Then, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells. Incubate for 1-2 hours at room temperature.[6][7]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.[3][4]
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
Construct a standard curve by plotting the absorbance against the logarithm of the standard concentration. The concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) is determined. Similarly, determine the IC50 for each potential cross-reactant. The percentage cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Caption: A streamlined workflow of the competitive ELISA protocol for assessing antibody cross-reactivity.
Conclusion and Recommendations
The selection of an appropriate antibody for the quantification of gibberellin precursors is a critical decision that directly impacts the validity of experimental outcomes. Due to the inherent structural similarities among these molecules, a thorough understanding and empirical validation of antibody cross-reactivity are not just recommended, but essential.
Key Takeaways for Researchers:
-
Prioritize Specificity Data: When selecting a commercial antibody, scrutinize the provided cross-reactivity data. Be aware that data for early precursors like this compound may be absent.
-
In-House Validation is Non-Negotiable: Always perform in-house validation of antibody specificity using a competitive ELISA or a similar immunoassay. Test against a panel of structurally related compounds that are likely to be present in your samples.
-
Understand the Structural Basis of Cross-Reactivity: A grasp of the structural relationships between gibberellin precursors can help predict potential cross-reactivity issues and guide the selection of appropriate control experiments.
-
Consider Alternative Methods for Confirmation: For critical measurements, consider complementing immunoassay data with orthogonal methods like liquid chromatography-mass spectrometry (LC-MS) for absolute quantification and confirmation of identity.
By adhering to these principles of scientific integrity and rigorous validation, researchers can navigate the challenges of antibody cross-reactivity and generate accurate, reproducible data in the fascinating field of gibberellin biology.
References
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1998). Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis. Plant Physiology, 119(2), 507-510. [Link]
-
Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice. (2020). PLOS Genetics. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
-
Microbe Notes. (2022, May 10). Competitive ELISA Protocol and Animation. [Link]
Sources
- 1. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice | PLOS Genetics [journals.plos.org]
- 2. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. seracare.com [seracare.com]
- 6. microbenotes.com [microbenotes.com]
- 7. stjohnslabs.com [stjohnslabs.com]
A Senior Application Scientist's Guide to Comparative Metabolic Profiling: Wild-Type vs. Mutant Plants Lacking ent-Kaurenol
For researchers, scientists, and drug development professionals, understanding the intricate metabolic networks within plants is paramount for advancements in agriculture, pharmacology, and biotechnology. This guide provides an in-depth, technical comparison of the metabolic profiles of wild-type plants and mutants deficient in ent-kaurenol, a critical intermediate in the biosynthesis of gibberellins (GAs). By elucidating the downstream metabolic consequences of blocking this pathway, we can uncover novel insights into plant development, defense mechanisms, and the production of valuable secondary metabolites.
The Central Role of this compound in Gibberellin Biosynthesis
Gibberellins are a class of tetracyclic diterpenoid hormones that regulate a wide array of developmental processes in higher plants, including seed germination, stem elongation, and flowering.[1] The biosynthesis of GAs is a complex pathway that begins with the cyclization of geranylgeranyl diphosphate (GGDP) to ent-kaurene.[2][3][4] This is followed by a series of oxidation steps. The enzyme ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase, catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, with this compound and ent-kaurenal as intermediates.[5][6][7]
A mutation in the gene encoding for an enzyme responsible for the production of this compound, such as ent-kaurene synthase, effectively truncates the GA biosynthesis pathway at a very early stage. This leads to a cascade of metabolic shifts as the plant compensates for the lack of bioactive GAs and the accumulation of upstream precursors.
Gibberellin Biosynthesis Pathway
The following diagram illustrates the early stages of the gibberellin biosynthesis pathway, highlighting the position of this compound and the enzymatic step that is absent in the mutant plants discussed in this guide.
Caption: Early steps of the gibberellin biosynthesis pathway.
Experimental Design for Comparative Metabolomics
A robust experimental design is the cornerstone of any reliable comparative metabolomics study. The primary objective is to minimize experimental variation while maximizing the detection of biologically significant differences between the wild-type and mutant plants.
Key Considerations:
-
Plant Growth Conditions: Maintain identical and tightly controlled environmental conditions (light, temperature, humidity, and nutrition) for both wild-type and mutant plants to eliminate environmental variables as a source of metabolic differences.
-
Developmental Stage: Harvest tissues at the same developmental stage, as the metabolome can change dramatically throughout the plant's life cycle.
-
Biological Replicates: Utilize a sufficient number of biological replicates (typically 5-6 per group) to ensure statistical power and to account for natural biological variability.
-
Tissue Selection: The choice of tissue (e.g., leaves, roots, flowers) will depend on the specific research question, as metabolic profiles can be highly tissue-specific.[8]
Comparative Metabolomics Workflow
This diagram outlines the comprehensive workflow for a comparative metabolomics study, from sample preparation to data analysis and biological interpretation.
Caption: A comprehensive workflow for comparative plant metabolomics.
Step-by-Step Experimental Protocols
The following protocols provide a detailed methodology for the comparative metabolic profiling of Arabidopsis thaliana wild-type and an this compound deficient mutant.
Plant Material and Growth
-
Sterilization and Sowing: Surface-sterilize seeds of Arabidopsis thaliana (Col-0, wild-type) and the mutant line in 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds five times with sterile water. Sow seeds on Murashige and Skoog (MS) medium.
-
Stratification: Stratify the seeds at 4°C in the dark for 3 days to synchronize germination.[9]
-
Growth Conditions: Transfer plates to a growth chamber with a 16-hour light/8-hour dark photoperiod, at 22°C.
-
Harvesting: After 4 weeks, harvest the rosette leaves from both wild-type and mutant plants. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.
Metabolite Extraction
This protocol is optimized for the extraction of a broad range of metabolites, including polar and semi-polar compounds.[9]
-
Homogenization: Grind the frozen leaf tissue (approximately 100 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Solvent: Add 1.4 mL of cold (-20°C) 80% methanol to the powdered tissue.
-
Internal Standard: Add 20 µL of a 1 mg/mL solution of ribitol in water as an internal standard for GC-MS analysis.
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and then incubate at 70°C for 15 minutes with shaking.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microfuge tube.
-
Re-extraction: Re-extract the pellet with 0.5 mL of 80% methanol, vortex, and centrifuge again.
-
Pooling: Pool the supernatants and evaporate to dryness in a vacuum concentrator.
GC-MS Analysis for Primary Metabolites and Diterpenoids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including primary metabolites and diterpenoids like ent-kaurene.[10]
-
Derivatization: To the dried extract, add 80 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. Then, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes. This two-step derivatization protects functional groups and increases volatility.
-
GC-MS Parameters:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.
-
-
Data Analysis: Process the raw data using software such as ChromaTOF or AMDIS. Identify metabolites by comparing their mass spectra and retention indices to a reference library (e.g., NIST, Golm Metabolome Database).
LC-MS/MS Analysis for Secondary Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive and ideal for analyzing a wide range of secondary metabolites.[11][12][13]
-
Sample Preparation: Reconstitute a portion of the dried extract in 200 µL of 50% methanol.
-
LC-MS/MS Parameters:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm x 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/minute
-
MS/MS Parameters: Electrospray ionization (ESI) in both positive and negative ion modes. Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra for the most abundant ions.
-
-
Data Analysis: Process the LC-MS/MS data using software like XCMS or MS-DIAL. Identify metabolites by matching their accurate mass and fragmentation patterns to online databases such as METLIN or MassBank.
Comparative Data Analysis and Interpretation
The goal of the data analysis is to identify statistically significant differences in the metabolite profiles of the wild-type and mutant plants.
Statistical Analysis
-
Data Pre-processing: Normalize the data to the internal standard and the sample weight. Perform log transformation and Pareto scaling to reduce the influence of intense peaks and to make the data more normally distributed.[14]
-
Multivariate Analysis: Use principal component analysis (PCA) to visualize the overall differences between the two groups and to identify any outliers. Employ partial least squares-discriminant analysis (PLS-DA) to identify the metabolites that contribute most to the separation between the wild-type and mutant groups.
-
Univariate Analysis: For each metabolite, perform a Student's t-test or a Welch's t-test to determine if the difference in abundance between the two groups is statistically significant. Correct for multiple comparisons using a method such as the Benjamini-Hochberg false discovery rate (FDR).[15]
Expected Metabolic Changes in the this compound Deficient Mutant
The following table summarizes the anticipated changes in key metabolites in the mutant lacking this compound compared to the wild-type.
| Metabolite Class | Expected Change in Mutant | Rationale |
| Gibberellins (GAs) | Drastic Decrease | The mutation directly blocks the GA biosynthesis pathway. |
| ent-Kaurene | Significant Accumulation | As the substrate for the blocked enzymatic step, ent-kaurene is expected to accumulate. |
| Upstream Diterpenoid Precursors | Potential Accumulation | Geranylgeranyl diphosphate (GGDP) and other upstream precursors may accumulate due to the bottleneck in the pathway. |
| Other Diterpenoids | Potential Increase | The accumulation of GGDP may lead to its diversion into other diterpenoid biosynthetic pathways, resulting in an increase in compounds such as phytoalexins. |
| Primary Metabolites | Varied Changes | Alterations in growth and development due to GA deficiency can lead to widespread changes in primary metabolism, including sugars, amino acids, and organic acids.[16] |
| Other Hormones | Potential Changes | Crosstalk between hormone signaling pathways may lead to compensatory changes in the levels of other hormones like auxins, cytokinins, and abscisic acid. |
Concluding Remarks
This guide provides a comprehensive framework for the comparative metabolic profiling of wild-type and this compound deficient mutant plants. By employing a combination of GC-MS and LC-MS/MS, researchers can gain a holistic view of the metabolic consequences of disrupting the gibberellin biosynthesis pathway. The resulting data can provide valuable insights into plant physiology, aid in the functional characterization of genes, and potentially lead to the discovery of novel bioactive compounds. The rigorous experimental design and detailed protocols outlined herein are intended to ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity.
References
-
ResearchGate. (n.d.). Pathway for ent-kaurene (3) biosynthesis from GGDP (1) via CDP (2) in... Retrieved from [Link]
-
Grokipedia. (n.d.). Ent-kaurene oxidase. Retrieved from [Link]
-
Grokipedia. (n.d.). Ent-kaurenoic acid oxidase. Retrieved from [Link]
-
MDPI. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Retrieved from [Link]
-
Plant and Cell Physiology. (n.d.). Emission of ent-Kaurene, a Diterpenoid Hydrocarbon Precursor for Gibberellins, into the Headspace from Plants. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Schematic outline of the biosynthetic pathway of ent-kaurene and... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Gibberellin-biosynthetic pathways from ent-kaurene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Plant Metabolomics: Current Initiatives and Future Prospects. Retrieved from [Link]
-
University of North Carolina at Charlotte. (n.d.). Statistical Analysis of Metabolomics Data. Retrieved from [Link]
-
protocols.io. (2024). Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Integrated LC-MS/MS system for plant metabolomics. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Retrieved from [Link]
-
ResearchGate. (n.d.). The gibberellins biosynthesis pathway in higher plants The cellular... Retrieved from [Link]
-
ScienceDirect. (2025). Comparative metabolomic analysis of leaves and kernels in wild type and Zmsps2 mutant. Retrieved from [Link]
-
Arome Science. (n.d.). Metabolomics Workflow: From Sample Collection to Data Interpretation. Retrieved from [Link]
-
MDPI. (n.d.). LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Emission of ent-Kaurene, a Diterpenoid Hydrocarbon Precursor for Gibberellins, into the Headspace from Plants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Retrieved from [Link]
-
ScienceDirect. (2026). Comparative metabolomic analysis of leaves and kernels in wild type and Zmsps2 mutant. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of diterpenoids produced by recombinant PtTPS17,... Retrieved from [Link]
-
PubMed. (2014). Comparative metabolomic analysis of wild type and mads3 mutant rice anthers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LC-MS-based Metabolomics of Medicinal Plants. Retrieved from [Link]
-
bioRxiv. (2020). All-in-one comprehensive extraction of metabolites, proteins and ribonucleic acids for the rapid analysis of oil palm systems biology. Retrieved from [Link]
-
ResearchGate. (2019). Why diterpens or diterpenoids don't appear in GC-MS analysis? Retrieved from [Link]
-
UniProt. (n.d.). KO - Ent-kaurene oxidase, chloroplastic - Arabidopsis thaliana (Mouse-ear cress). Retrieved from [Link]
-
MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]
-
eGyanKosh. (n.d.). Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. Retrieved from [Link]
-
Ukaaz Publications. (2024). Metabolic profiling of plant constituents through LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow of extraction metabolites from Arabidopsis thaliana seeds. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of the pattern of gibberellin biosynthesis and signaling... Retrieved from [Link]
-
ACS Publications. (2012). Metabolic Footprinting of Mutant Libraries to Map Metabolite Utilization to Genotype. Retrieved from [Link]
-
MDPI. (n.d.). Spatially Resolved Plant Metabolomics. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Computational and statistical analysis of metabolomics data. Retrieved from [Link]
-
PubMed. (2010). Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Multidimensional Approach to Cereal Caryopsis Development: Insights into Adlay (Coix lacryma-jobi L.) and Emerging Applications. Retrieved from [Link]
-
Oxford Academic. (n.d.). Plants with Increased Expression of ent-Kaurene Oxidase are Resistant to Chemical Inhibitors of this Gibberellin Biosynthesis Enzyme. Retrieved from [Link]
-
European Journal of Medicinal Plants. (2024). GC-MS Analysis, Quantitative Phytochemical Profile and In vitro Antioxidant Studies of the Stem Bark of Dennettia tripetala. Retrieved from [Link]
-
Frontiers. (2022). Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress. Retrieved from [Link]
-
protocols.io. (2024). Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana. Retrieved from [Link]
-
Bookdown. (n.d.). Chapter 10 Statistical analysis | Meta-Workflow. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.5 Statistical analysis of metabolomics data. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolomics workflow used in this study. Five different analytical... Retrieved from [Link]
-
PubMed. (n.d.). Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants. Retrieved from [Link]
-
YouTube. (2024). Gibberellin (GA): Discovery, Structure and Biosynthesis. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ukaazpublications.com [ukaazpublications.com]
- 14. uab.edu [uab.edu]
- 15. Chapter 10 Statistical analysis | Meta-Workflow [bookdown.org]
- 16. Comparative metabolomic analysis of wild type and mads3 mutant rice anthers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Antimicrobial Properties of ent-Kaurenol and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the scientific community is intensifying its search for novel therapeutic agents. Natural products, with their immense structural diversity, represent a promising reservoir for new lead compounds. Among these, the ent-kaurane diterpenes, a class of tetracyclic natural products, have garnered significant attention for their broad spectrum of biological activities, including noteworthy antimicrobial effects.[1][2]
This guide provides a comprehensive framework for the systematic evaluation of ent-kaurenol, a representative ent-kaurane diterpene, and its synthetic or semi-synthetic derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document elucidates the causal logic behind experimental choices, integrates self-validating systems for data trustworthiness, and provides a comparative analysis to guide structure-activity relationship (SAR) studies and further drug development efforts.
The Foundation: Core Antimicrobial Susceptibility Assays
The initial characterization of any potential antimicrobial agent hinges on determining its potency. The following assays are the cornerstones of antimicrobial susceptibility testing, providing a quantitative basis for comparison. The choice to begin with these methods is deliberate; they are standardized, reproducible, and provide the foundational data (MIC and MBC) upon which all further characterization is built.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for its quantitative accuracy and scalability.[4] Its adoption is a strategic choice to ensure that the data generated is comparable and reproducible across different laboratories and studies.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC identifies the concentration that inhibits growth (bacteriostatic), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[5] This distinction is critical in drug development. A bactericidal compound is often preferred, especially for treating infections in immunocompromised patients. The MBC assay is a logical and necessary successor to the MIC test, providing a deeper understanding of the compound's ultimate effect on the pathogen.[5][6]
Time-Kill Kinetic Assays
Static endpoint assays like MIC and MBC are invaluable, but they do not capture the dynamics of antimicrobial action. Time-kill assays provide this crucial information by measuring the rate of bacterial killing over a set period (e.g., 24 hours) at various concentrations of the test compound.[7][8] This assay is vital for understanding the pharmacodynamics of a compound and is performed after initial MIC determination to characterize the lead candidates with the most promising potency.
Experimental Guide: A Validated Workflow
The following protocols are presented as a cohesive and self-validating workflow. Each step is designed to build upon the last, ensuring a logical progression from broad screening to detailed characterization.
Workflow for Antimicrobial Evaluation
This diagram illustrates the logical flow of experiments, starting from the preparation of compounds and microbial cultures to the final data analysis and interpretation.
Caption: Experimental workflow for evaluating antimicrobial compounds.
Protocol 1: Broth Microdilution for MIC Determination (CLSI-based)
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI M07).[4][9]
-
Preparation of Reagents :
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
-
Dissolve this compound and its derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
-
Plate Preparation :
-
Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the compound stock solution (in duplicate or triplicate). This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient.
-
Column 11 will serve as a growth control (broth + inoculum, no compound), and column 12 as a sterility control (broth only).
-
-
Inoculum Preparation :
-
From a fresh agar plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]
-
-
Inoculation and Incubation :
-
Add 50 µL of the final diluted inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation :
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader after adding a viability dye like resazurin.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing : Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.[5]
-
Plating : From each selected well, aspirate a 10 µL aliquot and spot-plate it onto a fresh, compound-free Mueller-Hinton Agar (MHA) plate.
-
Incubation : Incubate the MHA plate at 37°C for 24-48 hours.
-
Result Interpretation : The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5]
Comparative Data Analysis: Unveiling Structure-Activity Relationships
The true value of synthesizing derivatives lies in understanding how structural modifications impact biological activity. A systematic comparison is essential. The data below is presented as a realistic, albeit hypothetical, example of how to structure experimental results for clear interpretation.
Table 1: Comparative Antimicrobial Activity of this compound and Derivatives
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| This compound (Parent) | - | 64 | 128 | >256 | >256 |
| Derivative 1 | Acetoxy group at C-3 | 32 | 64 | 128 | >256 |
| Derivative 2 | Hydroxyl group at C-7 | 16 | 32 | 128 | 256 |
| Derivative 3 | Caffeoyl ester at C-3 | 8 | 16 | 64 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | 0.5 |
Field-Proven Insights & SAR Interpretation
-
This compound (Parent) : The parent compound shows moderate activity primarily against the Gram-positive bacterium S. aureus, with much weaker activity against the Gram-negative E. coli. This is a common observation for many diterpenes, potentially due to the protective outer membrane of Gram-negative bacteria.[11]
-
Structure-Activity Relationship (SAR) :
-
Oxygenation at C-3 (Derivative 1) : The introduction of an acetoxy group at the C-3 position improves activity against S. aureus by two-fold.[12] This suggests that increasing polarity in this region of the molecule may enhance its interaction with bacterial targets.
-
Hydroxylation at C-7 (Derivative 2) : Adding a hydroxyl group at C-7 further enhances potency against S. aureus. Studies have suggested that hydroxylation can increase the ability of kaurane diterpenes to disrupt bacterial cell membranes.[13]
-
Esterification at C-3 (Derivative 3) : The addition of a bulky, polar caffeoyl ester group at C-3 results in the most significant enhancement of activity against both Gram-positive and Gram-negative bacteria.[14] This modification may improve both target interaction and membrane penetration.
-
These results underscore a key principle in drug development: chemical modifications to a natural product scaffold are a powerful tool for optimizing potency and spectrum of activity.[2]
Probing the Mechanism of Action (MoA)
Determining how a compound works is as important as determining if it works. For diterpenes, a common mechanism involves the disruption of the bacterial cell membrane.[15] The following assays can provide direct evidence for this MoA.
Hypothesized Mechanism: Membrane Disruption
The lipophilic nature of the ent-kaurane skeleton allows it to intercalate into the bacterial cell membrane's lipid bilayer. This disruption can lead to increased permeability, leakage of essential intracellular components (ions, ATP), dissipation of membrane potential, and ultimately, cell death.
Caption: Hypothesized mechanism of action for this compound derivatives.
Protocol 3: Membrane Permeability Assay (Propidium Iodide Uptake)
This assay uses propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells.[16] If a compound damages the cell membrane, PI enters the cell, binds to DNA, and fluoresces, providing a direct measure of membrane permeabilization.[17]
-
Cell Preparation : Grow bacteria to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS) to an OD₆₀₀ of 0.2.
-
Assay Setup : In a 96-well black plate, add the bacterial suspension, the test compound (at MIC and 2x MIC), and a final concentration of 1 µg/mL PI.
-
Measurement : Immediately measure fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time using a plate reader. A rapid increase in fluorescence in compound-treated wells compared to the untreated control indicates membrane damage.
Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)
Biofilms are a major cause of persistent and chronic bacterial infections. Evaluating a compound's ability to prevent biofilm formation is a critical step.
-
Biofilm Growth : In a 96-well plate, add 100 µL of bacterial culture (adjusted to ~10⁷ CFU/mL in Tryptic Soy Broth) and 100 µL of the test compound at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC).
-
Incubation : Incubate the plate for 24-48 hours at 37°C without shaking.
-
Staining :
-
Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes.[18]
-
Wash away the excess stain and allow the plate to dry.
-
-
Quantification :
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[19]
-
Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm. A lower absorbance in treated wells compared to the control indicates biofilm inhibition.
-
Conclusion and Future Trajectory
This guide has outlined a robust, multi-faceted strategy for evaluating the antimicrobial properties of this compound and its derivatives. The experimental workflow, progressing from foundational MIC/MBC determination to mechanistic studies, provides a comprehensive dataset for lead candidate selection.
The structure-activity relationship data clearly indicates that targeted chemical modifications to the this compound scaffold can significantly enhance antimicrobial potency and broaden the spectrum of activity. Specifically, esterification at the C-3 position appears to be a highly promising strategy.
Future research should focus on:
-
Expanding the Derivative Library : Synthesizing a wider range of derivatives to further refine the SAR.
-
Toxicity Profiling : Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
-
In Vivo Efficacy : Testing the most promising, non-toxic derivatives in animal models of infection.
The ent-kaurane diterpenes represent a valuable and chemically tractable starting point for the development of new classes of antimicrobial agents. A systematic and logically structured evaluation, as detailed in this guide, is paramount to unlocking their full therapeutic potential.
References
-
Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Amoa Onguéné, P., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14. Retrieved January 24, 2026, from [Link]
-
Márquez Chacón, A. E., et al. (2023). Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives. European Journal of Chemistry, 14(4), 478-485. Retrieved January 24, 2026, from [Link]
-
Amoa Onguéné, P., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1182410. Retrieved January 24, 2026, from [Link]
-
de Oliveira, B. H., & Foresti, R. (2016). The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations. Molecules, 21(1), 83. Retrieved January 24, 2026, from [Link]
-
Goss, Z., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved January 24, 2026, from [Link]
-
A New ent-kaurene Diterpenoid Isolated from Leaves of Espeletia semiglobulata Cuatrec. and its Potential Antimicrobial Activity. (2023). Biology, Medicine, & Natural Product Chemistry. Retrieved January 24, 2026, from [Link]
-
Kadota, S., et al. (2004). Antibacterial activity of ent-kaurene diterpenoids from Rabdosia rosthornii. Phytotherapy Research, 18(4), 334-336. Retrieved January 24, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 24, 2026, from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 24, 2026, from [Link]
-
Hassan, A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 101. Retrieved January 24, 2026, from [Link]
-
The minimum bactericidal concentration of antibiotics. (n.d.). BMG Labtech. Retrieved January 24, 2026, from [Link]
-
Agyare, C., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International. Retrieved January 24, 2026, from [Link]
-
Liu, X., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157). Retrieved January 24, 2026, from [Link]
-
Zhang, W., et al. (2018). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules, 23(11), 2959. Retrieved January 24, 2026, from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. Retrieved January 24, 2026, from [Link]
-
Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 24, 2026, from [Link]
-
Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Retrieved January 24, 2026, from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 24, 2026, from [Link]
-
dos Santos, H. L., et al. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Retrieved January 24, 2026, from [Link]
-
Anderson, G. G., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. Retrieved January 24, 2026, from [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved January 24, 2026, from [Link]
-
How can I assess biofilm formation by crystal violet binding assay? (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Evaluation of ent-Kaurenoic Acid Derivatives for their Anticariogenic Activity. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved January 24, 2026, from [Link]
-
How to assess bacterial permeability? (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (n.d.). BMG Labtech. Retrieved January 24, 2026, from [Link]
-
Can a kinetic study for an antimicrobial agent be performed using an absorbance against time curve? If yes, what wavelength should be used? (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved January 24, 2026, from [Link]
Sources
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. emerypharma.com [emerypharma.com]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Antibacterial activity of ent-kaurene diterpenoids from Rabdosia rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencebiology.org [sciencebiology.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
A Comparative Guide to Plant Stress Biomarkers: Assessing the Potential of ent-Kaurenol
This guide provides an in-depth comparison of ent-Kaurenol against established biomarkers for the assessment of plant stress. It is intended for researchers, scientists, and professionals in drug development and agriculture who require robust methods for quantifying plant physiological status. We will explore the underlying biology of these markers, present detailed experimental protocols for their quantification, and offer a critical evaluation of their respective strengths and weaknesses.
Introduction: The Silent Cry of Plants and the Quest for a Reliable Messenger
Plants, being sessile organisms, have evolved intricate biochemical networks to respond to a myriad of environmental challenges, including drought, salinity, extreme temperatures, and pathogen attacks. These stressors trigger a cascade of molecular and physiological changes, often invisible to the naked eye until irreversible damage has occurred. The ability to detect this stress response at an early stage is paramount for developing resilient crops and effective agrochemical treatments.[1][2]
A reliable plant stress biomarker acts as an early warning signal, providing a measurable indication of the plant's cellular state in response to adverse conditions.[1][2] An ideal biomarker should be sensitive, specific to a particular stress or group of stresses, responsive in a timely manner, and quantifiable through a robust and reproducible methodology. While several compounds like proline, abscisic acid (ABA), and reactive oxygen species (ROS) are widely used, the search for novel biomarkers with improved specificity and predictive power is ongoing. This guide introduces this compound, a key intermediate in the gibberellin biosynthesis pathway, as a promising candidate and evaluates its potential alongside these established indicators.
Spotlight on this compound: A Precursor with Potential
This compound is a tetracyclic diterpenoid alcohol, a pivotal intermediate in the biosynthesis of gibberellins (GAs). GAs are critical phytohormones that regulate a wide range of developmental processes, including stem elongation, seed germination, and flowering.[3][4] The synthesis of this compound is a multi-step process localized within the plant cell's plastids and endoplasmic reticulum.
The Biosynthetic Pathway of this compound
The journey to this compound begins with geranylgeranyl diphosphate (GGDP). The pathway involves a series of enzymatic conversions, making it a potential nexus for regulation under stress.
-
GGDP to ent-Copalyl diphosphate (ent-CPP): Catalyzed by ent-Copalyl diphosphate synthase (CPS).[4][5]
-
ent-CPP to ent-Kaurene: Catalyzed by ent-Kaurene synthase (KS).[4][5][6]
-
ent-Kaurene to this compound: This is the first of three successive oxidation steps catalyzed by a single cytochrome P450 monooxygenase, ent-Kaurene oxidase (KAO).[3]
-
This compound to ent-Kaurenal to ent-Kaurenoic Acid: These subsequent oxidations are also catalyzed by KAO, leading to the precursor for all gibberellins.[3]
The expression of genes encoding these enzymes, particularly ent-Kaurene Synthase-Like (KSL) genes, has been shown to be responsive to abiotic stress, suggesting that flux through this pathway could be a sensitive indicator of the plant's stress status.[6]
Comparative Analysis: this compound vs. Established Biomarkers
To assess the potential of this compound, we must compare it to the "gold standard" biomarkers currently used in plant stress physiology. Each has a distinct role and utility.
-
Proline: A proteinogenic amino acid that accumulates to high levels in response to osmotic stress (drought, salinity).[7][8] It acts as a compatible osmolyte, protecting cellular structures and scavenging reactive oxygen species.[9][10] Its accumulation is a general stress response rather than a specific one.[7][11]
-
Abscisic Acid (ABA): A key phytohormone that acts as a central regulator of abiotic stress tolerance, particularly in mediating stomatal closure to conserve water during drought.[1][2] Its levels can rise dramatically and rapidly in response to water deficit.
-
Reactive Oxygen Species (ROS): Molecules like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) are byproducts of aerobic metabolism.[12] Under stress, their production can overwhelm the plant's antioxidant defenses, leading to oxidative damage.[13][14] ROS serve as both damaging agents and critical signaling molecules in the stress response network.[12][15][16]
The following table provides a comparative overview based on typical performance characteristics observed in experimental settings.
| Biomarker | Primary Role | Typical Stress Induction | Response Time | Specificity | Methodological Complexity |
| This compound | Gibberellin Precursor | Pathogen, Abiotic Stress | Moderate to Fast | Potentially High (Pathway-specific) | High (GC-MS Required) |
| Proline | Osmolyte, Antioxidant | Drought, Salinity[7] | Slow to Moderate | Low (General Osmotic Stress) | Low (Colorimetric Assay) |
| Abscisic Acid (ABA) | Stress Hormone | Drought, Salinity | Fast | High (Drought Signaling) | Moderate (ELISA) |
| ROS (Superoxide) | Signaling, Damage | Broad Spectrum[12] | Very Fast | Low (General Oxidative Stress) | Low (Histochemical Stain) |
Experimental Protocols: A Guide to Quantification
The trustworthiness of any biomarker hinges on the ability to measure it accurately and reproducibly. Here, we provide detailed, self-validating protocols for the quantification of this compound and its comparators.
Protocol 1: Quantification of this compound via GC-MS
This protocol is based on methods used for diterpenoid analysis.[3][17] The causality behind using Gas Chromatography-Mass Spectrometry (GC-MS) is its high sensitivity and specificity, which are essential for identifying and quantifying a specific metabolite like this compound from a complex biological extract.
Principle: Lipophilic compounds are extracted from plant tissue using a non-polar solvent. The extract is then vaporized and separated based on volatility and column interaction (GC), and molecules are identified based on their unique mass fragmentation patterns (MS).
Methodology:
-
Extraction:
-
Weigh approximately 100 mg of finely ground, frozen plant tissue into a 2 mL glass vial.
-
Add 1 mL of n-hexane containing an internal standard (e.g., 1 µg/mL of n-dodecane) for quantification. The internal standard is crucial for correcting variations in extraction efficiency and injection volume.
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
-
Sample Preparation:
-
Carefully transfer the hexane supernatant to a new glass vial, avoiding the aqueous phase and pellet.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the residue in 100 µL of n-hexane for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
GC Conditions (Example): Inlet temperature 250°C, oven program starting at 80°C for 2 min, ramping to 280°C at 10°C/min, and holding for 5 min. Helium is used as the carrier gas. These parameters are chosen to ensure good separation of semi-volatile diterpenoids.
-
MS Conditions: Operate in full scan mode (e.g., m/z 50-550) with electron ionization (70 eV).
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.
-
Quantify the amount by integrating the peak area and normalizing it against the peak area of the internal standard, using a standard curve for absolute quantification.
-
Protocol 2: Quantification of Proline (Colorimetric Assay)
This widely used method relies on the reaction of proline with ninhydrin in an acidic environment to produce a red-colored chromophore.[18][19] Its simplicity and suitability for high-throughput analysis make it a trustworthy standard.
Principle: Proline reacts with acid-ninhydrin at high temperature to form a red-colored product. The absorbance of this product, measured at 520 nm, is directly proportional to the proline concentration.
Methodology:
-
Extraction:
-
Homogenize 0.5 g of plant material in 10 mL of 3% aqueous sulfosalicylic acid.[19] This acid precipitates proteins and other interfering macromolecules.
-
Filter the homogenate through Whatman No. 2 filter paper.
-
-
Reaction:
-
In a test tube, mix 2 mL of the filtrate with 2 mL of glacial acetic acid and 2 mL of acid-ninhydrin reagent.
-
Incubate the mixture in a boiling water bath (100°C) for 1 hour. The heat is essential to drive the reaction.
-
Terminate the reaction by placing the tube in an ice bath.
-
-
Measurement:
-
Add 4 mL of toluene to the reaction mixture and vortex for 20-30 seconds to extract the red chromophore into the organic phase. This step separates the product from water-soluble interfering substances.
-
Allow the phases to separate, then carefully collect the upper toluene layer.
-
Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer, with pure toluene as a blank.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure proline (e.g., 0-100 µg/mL) subjected to the same procedure.
-
Determine the proline concentration in the sample by comparing its absorbance to the standard curve.
-
Protocol 3: Quantification of Abscisic Acid (ABA) via ELISA
This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA), which offers high sensitivity and specificity for hormone quantification without requiring chromatography.[20][21]
Principle: This is a competitive binding assay. ABA in the sample competes with a known amount of ABA coated on a microplate for binding to a limited number of specific primary antibody sites. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody. The addition of a substrate results in a color change that is inversely proportional to the amount of ABA in the sample.[20][21][22]
Methodology:
-
Extraction:
-
Homogenize ~100 mg of ground tissue in an appropriate extraction buffer (typically provided with the ELISA kit).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis. Dilute the supernatant with the provided sample diluent if high concentrations are expected.
-
-
ELISA Procedure (General Steps):
-
Add 50 µL of standards or prepared plant extract samples to the wells of the ABA-coated microplate.
-
Immediately add 50 µL of the primary anti-ABA antibody to each well (except the blank).[22]
-
Incubate for 30-60 minutes at 37°C to allow for competitive binding.
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound antibodies and sample components.
-
Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Wash the plate again (5 times) to remove unbound secondary antibody.
-
-
Detection:
-
Add 90 µL of TMB substrate to each well and incubate in the dark at 37°C for 15-20 minutes.[20][22] The substrate reacts with HRP to produce a blue color.
-
Add 50 µL of stop solution to each well. This stops the reaction and turns the color to yellow.
-
Read the absorbance at 450 nm within 10 minutes using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the ABA concentration in the samples from this curve, accounting for any dilution factors.
-
Protocol 4: Quantification of Superoxide Radicals (NBT Assay)
This method uses Nitroblue Tetrazolium (NBT) to visualize and quantify the production of superoxide radicals in plant tissues.[23][24]
Principle: NBT is a pale-yellow, water-soluble salt that is reduced by superoxide radicals (O₂⁻) to form a dark-blue, water-insoluble formazan precipitate.[24][25] The amount of formazan produced is stoichiometric to the amount of superoxide present and can be quantified after extraction.
Methodology:
-
In-situ Staining:
-
Immerse detached leaves or plant tissues in a solution of 0.1% NBT in 50 mM potassium phosphate buffer (pH 7.8) containing 10 mM sodium azide (to inhibit superoxide dismutase).[23]
-
Vacuum-infiltrate for 2-5 minutes to ensure the solution penetrates the tissue, then incubate in the dark for 2 hours.
-
Observe for the formation of dark blue spots (formazan deposits), indicating sites of superoxide production.[26]
-
-
Chlorophyll Removal:
-
To visualize the spots clearly, de-stain the tissue by boiling in 96% ethanol until all chlorophyll is removed.
-
-
Quantification:
-
Dry the stained and de-stained tissue and record the dry weight.
-
Grind ~20 mg of the dried tissue to a fine powder.
-
Extract the formazan by vortexing the powder with 1 mL of a 1:1 (v/v) mixture of 2 M potassium hydroxide and chloroform.[23] This selectively solubilizes the formazan.
-
Centrifuge to pellet the tissue debris.
-
Measure the absorbance of the chloroform phase at the appropriate wavelength for formazan (typically determined by a spectral scan, but often near 560-600 nm).
-
-
Calculation:
-
Use the molar extinction coefficient of formazan to calculate its concentration, and express the results as µmol of formazan per gram of dry weight.
-
Conclusion and Future Outlook
The established biomarkers—proline, ABA, and ROS—each provide a valuable, albeit different, window into the plant's stress response. Proline is a reliable indicator of general osmotic stress, ABA is a specific and rapid signal for drought, and ROS provides an immediate snapshot of cellular oxidative load.
So, where does this compound fit? Its potential lies in its specificity. As a direct precursor in the gibberellin pathway, fluctuations in this compound levels could offer a more nuanced and targeted signal than general markers like proline or ROS. For instance, it might serve as a highly specific biomarker for stresses that directly interfere with GA biosynthesis or signaling, such as certain pathogen infections or the application of growth-regulating chemicals. A study on rice under drought conditions identified gibberellic acid 12, a downstream product of ent-kaurene metabolism, as a top biomarker, lending strong support to the idea that monitoring this pathway is highly relevant.[27]
The primary limitation of this compound as a routine biomarker is the methodological complexity of its detection, which currently relies on GC-MS. However, for research and development purposes where specificity is paramount, this is a worthy trade-off. Future research should focus on validating the response of this compound across a wider range of plant species and stress conditions and potentially developing more accessible detection methods, such as antibody-based assays. By integrating analysis of this precursor with established markers, researchers can build a more comprehensive and multi-faceted picture of plant health, paving the way for more precise and effective strategies in agriculture and plant science.
References
- Information on current time in Oslo, NO. (n.d.). Google.
-
Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507-510. Available from: [Link]
-
Zhang, M., et al. (2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. MDPI. Available from: [Link]
-
Ent-kaurene synthase. (n.d.). Grokipedia. Retrieved January 24, 2026, from [Link]
-
Amoo, S. O., et al. (2024). Plant biomarkers as early detection tools in stress management in food crops: a review. Planta, 259(3), 60. Available from: [Link]
-
Zhao, J., et al. (2023). (A) Schematic outline of the biosynthetic pathway of ent-kaurene and ent-kaurane... ResearchGate. Available from: [Link]
-
Amoo, S. O., et al. (2024). (PDF) Plant biomarkers as early detection tools in stress management in food crops: a review. ResearchGate. Available from: [Link]
-
Otsuka, M., et al. (2015). Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants. Plant & Cell Physiology, 56(8), 1545-1554. Available from: [Link]
-
ABA | Abscisic acid ELISA quantitation kit (5x96T). (n.d.). Agrisera antibodies. Retrieved January 24, 2026, from [Link]
-
Kawaide, H., et al. (2011). Pathway for ent-kaurene (3) biosynthesis from GGDP (1) via CDP (2) in... ResearchGate. Available from: [Link]
-
PROTOCOL: Extraction and determination of proline. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Campusano, F. I., et al. (2011). Quantitative determination of superoxide in plant leaves using a modified NBT staining method. Phytochemical Analysis, 22(5), 459-464. Available from: [Link]
-
Sharma, P., et al. (2012). Reactive oxygen species generation and signaling in plants. Journal of Plant Biochemistry and Biotechnology, 21(2), 161-174. Available from: [Link]
-
Yaish, M. W. (2015). Proline accumulation is a general response to abiotic stress in the date palm tree (Phoenix dactylifera L.). Genetics and Molecular Research, 14(3), 9935-9943. Available from: [Link]
-
Hasan, M. M., et al. (2023). Functionality of Reactive Oxygen Species (ROS) in Plants: Toxicity and Control in Poaceae Crops Exposed to Abiotic Stress. MDPI. Available from: [Link]
-
Carillo, P., & Gibon, Y. (n.d.). Extraction and determination of proline. PROMETHEUS – Protocols. Retrieved January 24, 2026, from [Link]
-
Signorelli, S., et al. (2024). Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? Antioxidants, 13(3), 320. Available from: [Link]
-
Bej, S., & Basak, J. (2014). MicroRNAs: The Potential Biomarkers in Plant Stress Response. American Journal of Plant Sciences, 5, 748-759. Available from: [Link]
-
Zhang, Y., et al. (2021). Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Physiology and Molecular Biology of Plants, 27(8), 1827-1837. Available from: [Link]
-
Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol. Plant Physiology, 57(2), 245-248. Available from: [Link]
-
Al-Qurainy, F., et al. (2023). Proline and other physiological changes as an indicator of abiotic stress caused by heavy metal contamination. Journal of King Saud University - Science, 35(8), 102838. Available from: [Link]
-
Plant hormone abscisic acid (ABA) ELISA Kit. (n.d.). Cusabio. Retrieved January 24, 2026, from [Link]
-
Special Issue : Stress Markers in Plants: Importance of Selection and Investigation. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Kumar, M., et al. (2020). An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos. Frontiers in Cell and Developmental Biology, 8, 584. Available from: [Link]
-
Zafari, S., et al. (2019). Mechanisms of ROS Regulation of Plant Development and Stress Responses. Frontiers in Plant Science, 10, 858. Available from: [Link]
-
Foyer, C. H. (2022). Reactive oxygen species signalling in plant stress responses. ResearchGate. Available from: [Link]
-
ELISA Kit for Abscisic Acid (ABA). (n.d.). deNOVO Biolabs. Retrieved January 24, 2026, from [Link]
-
Proline Stress Indicator Test – Plant Tissue (Relative Plant Stress). (n.d.). TPS Lab. Retrieved January 24, 2026, from [Link]
-
Mhadhbi, H., et al. (2019). Visualization of superoxide radical detected by NBT staining.... ResearchGate. Available from: [Link]
-
Estimation of Proline | Plants. (n.d.). Biology Discussion. Retrieved January 24, 2026, from [Link]
-
Plant Hormone Abscisic Acid(ABA) ELISA Kit. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Is there any reported case where proline content decreases in plants under abiotic stress? (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Waszczak, C., et al. (2018). Reactive Oxygen Species in Plant Signaling. Annual Review of Plant Biology, 69, 209-236. Available from: [Link]
-
Valerio, R. L., et al. (2014). Plant stress biomarkers from biosimulations: the Transcriptome-To-Metabolome (TTM) technology - effects of drought stress on rice. Plant Biology, 17(1), 193-201. Available from: [Link]
-
Fryer, M. J., et al. (2002). Imaging of photo-oxidative stress responses in leaves. Journal of Experimental Botany, 53(372), 1249-1254. Available from: [Link]
-
Campusano, F. I., et al. (2011). Quantitative determination of superoxide in plant leaves using a modified NBT staining method. Semantic Scholar. Available from: [Link]
-
Plant ABA(Abscisic Acid) ELISA Kit. (n.d.). ELK Biotechnology. Retrieved January 24, 2026, from [Link]
-
Poessnecker, W., & VanGuilder, L. (2024). Proline Quantification. RISEbio - Minnesota State University, Mankato. Available from: [Link]
-
Szabados, L., & Savouré, A. (2010). Methods for determination of proline in plants. Methods in Molecular Biology, 639, 347-355. Available from: [Link]
Sources
- 1. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proline accumulation is a general response to abiotic stress in the date palm tree (Phoenix dactylifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline Stress Indicator Test – Plant Tissue(Relative Plant Stress) [tpslab.com]
- 9. mdpi.com [mdpi.com]
- 10. Proline and other physiological changes as an indicator of abiotic stress caused by heavy metal contamination - Journal of King Saud University - Science [jksus.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Mechanisms of ROS Regulation of Plant Development and Stress Responses [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. annualreviews.org [annualreviews.org]
- 17. maxapress.com [maxapress.com]
- 18. prometheusprotocols.net [prometheusprotocols.net]
- 19. biologydiscussion.com [biologydiscussion.com]
- 20. agrisera.com [agrisera.com]
- 21. cusabio.com [cusabio.com]
- 22. denovobiolabs.com [denovobiolabs.com]
- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 24. academic.oup.com [academic.oup.com]
- 25. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Plant stress biomarkers from biosimulations: the Transcriptome-To-Metabolome (TTM) technology - effects of drought stress on rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Handling of ent-Kaurenol: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment of ent-Kaurenol: An Evidence-Based Approach
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C20H32O | PubChem[1] |
| Molecular Weight | 288.5 g/mol | PubChem[1] |
| Physical State | Solid (likely a powder) | Assumed based on typical form of isolated natural products |
| Water Solubility | 0.00036 g/L (Predicted) | FooDB[5] |
| Melting Point | 141-142 °C | FooDB[5] |
The low water solubility and solid form at room temperature are critical factors in determining appropriate handling procedures and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is paramount to ensuring your safety. The following recommendations are based on a risk assessment that considers the potential for inhalation of airborne particles, skin contact, and eye exposure.
Respiratory Protection
When handling powdered this compound, especially during weighing and transfer operations where dust may be generated, respiratory protection is essential.
-
Recommendation: A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a higher potential for aerosolization, a half-mask or full-face respirator with P100 cartridges should be considered.
-
Causality: The primary route of exposure to powdered substances is inhalation. An N95 respirator will filter out at least 95% of airborne particles, significantly reducing the risk of respiratory tract irritation or potential systemic effects from inhaling the compound. Surgical masks are not a suitable substitute as they do not provide adequate respiratory protection from chemical dusts[6].
Hand Protection
Given that skin contact is a potential route of exposure, appropriate gloves are mandatory.
-
Recommendation: Nitrile gloves are the standard for handling most laboratory chemicals. Double gloving is recommended when handling potentially hazardous substances to provide an additional layer of protection in case of a tear or puncture in the outer glove.
-
Causality: Nitrile provides good chemical resistance to a wide range of substances. Double gloving minimizes the risk of direct skin contact. It is crucial to change gloves immediately if they become contaminated.
Eye and Face Protection
Protecting your eyes from airborne particles and potential splashes is non-negotiable.
-
Recommendation: Safety glasses with side shields are the minimum requirement. In situations with a higher risk of splashes or significant dust generation, chemical splash goggles and a face shield should be worn.
-
Causality: The eyes are highly susceptible to irritation and injury from chemical dust. Safety glasses with side shields protect against particles entering from the front and sides. Goggles provide a more complete seal around the eyes, and a face shield offers an additional barrier for the entire face[7][8].
Protective Clothing
To prevent contamination of personal clothing and skin, appropriate laboratory attire is necessary.
-
Recommendation: A long-sleeved laboratory coat is required. For procedures involving larger quantities of this compound or a higher risk of contamination, disposable coveralls should be considered.
-
Causality: A lab coat provides a removable barrier that protects your skin and personal clothing from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Handling Procedures
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit appropriate for solid chemical spills nearby.
Weighing and Transfer:
-
Perform all weighing and transfer operations of powdered this compound within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the powder. Avoid pouring, which can generate dust.
-
If a fume hood is not available, a balance with a draft shield should be used in a well-ventilated area, and appropriate respiratory protection is mandatory.
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers covered as much as possible during the dissolution process.
Decontamination and Disposal
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Dispose of all contaminated wipes and disposable PPE as hazardous waste.
Waste Disposal:
-
Collect all solid waste contaminated with this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizing the Workflow: PPE and Handling Protocol
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible handling of any chemical compound is the hallmark of a proficient scientist. While this compound may not be classified as a hazardous substance, a proactive and cautious approach to safety is always warranted. By understanding the rationale behind each safety protocol and consistently implementing the recommended personal protective equipment, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific safety guidelines and a qualified safety professional for any further questions.
References
-
FooDB. (2022). Showing Compound ent-16-Kauren-19-ol (FDB015664). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kaurenol. PubChem Compound Database. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
ResearchGate. (2020, August 7). Chemistry and Bioactivity of ent-Kaurene Diterpenoids. Retrieved from [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet Eugenol. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
MDPI. (2022, December 27). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Kaurenol | C20H32O | CID 443465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects | MDPI [mdpi.com]
- 5. Showing Compound ent-16-Kauren-19-ol (FDB015664) - FooDB [foodb.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. indenta.com [indenta.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
